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3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile Documentation Hub

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  • Product: 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
  • CAS: 103589-67-9

Core Science & Biosynthesis

Foundational

what is the chemical structure of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

The Strategic Role of 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile in Deubiquitinase (DUB) Inhibitor Design: A Comprehensive Technical Guide Executive Summary The targeted degradation and stabilization of...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile in Deubiquitinase (DUB) Inhibitor Design: A Comprehensive Technical Guide

Executive Summary

The targeted degradation and stabilization of proteins via the ubiquitin-proteasome system (UPS) has emerged as a frontier in oncology and immunology. Central to this is the inhibition of Deubiquitinases (DUBs) such as USP25 and USP28, which rescue oncogenic drivers (e.g., c-Myc) from proteasomal degradation[1]. The development of potent, small-molecule inhibitors for these targets relies heavily on precise structural scaffolds. This whitepaper provides an in-depth technical analysis of 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (CAS: 103589-67-9)[2], a highly specialized, bifunctional building block critical for synthesizing thieno[2,3-b]pyridine-based DUB inhibitors[3].

Structural & Physicochemical Profiling

The architecture of 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is defined by a cyclopentane ring fused to a pyridine core at the c-face (C3-C4 positions of the base pyridine ring)[2]. This rigid bicyclic system restricts the conformational flexibility of downstream derivatives, locking them into the optimal geometry for occupying the USP25/28 binding pockets[4].

Mechanistic Reactivity Profile: The synthetic utility of this molecule stems from its highly polarized pyridine ring. The chloride leaving group is located at C3, which is ortho to both the pyridine nitrogen (position 2) and the electron-withdrawing carbonitrile group (position 4). During Nucleophilic Aromatic Substitution (SNAr), the intermediate Meisenheimer complex is profoundly stabilized because the developing negative charge can be delocalized onto both the electronegative pyridine nitrogen and the cyano nitrogen. This dual-activation renders the C3-chloride exceptionally electrophilic and primed for rapid substitution by thiols or amines[3].

Table 1: Physicochemical Properties & Identification
PropertyValue
IUPAC Name 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
CAS Registry Number 103589-67-9
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
SMILES String ClC1=NC=C2CCCC2=C1C#N
Key Reactive Centers C3 (Electrophilic SNAr site), C4 (Nitrile handle for annulation)

Mechanistic Role in DUB Inhibitor Discovery

USP28 and USP25 are cysteine isopeptidases sharing high sequence homology within their catalytic domains[4]. USP28 is a known tumor-promoting factor that stabilizes c-Myc, Notch, and LSD1, while USP25 modulates inflammatory and immune responses[5]. The thienopyridine carboxamides derived from our target compound act as potent dual inhibitors of these enzymes. The cyclopenta[c]pyridine core specifically provides the necessary lipophilic bulk to interact with the hydrophobic residues in the DUB domain, while the downstream carboxamide (derived from the C4-carbonitrile) forms critical hydrogen bonds with the enzyme's catalytic cleft[1].

USP_Pathway Inhibitor Thienopyridine Derivatives USP USP25 / USP28 (Deubiquitinases) Inhibitor->USP Inhibits Oncoproteins c-Myc, Notch (Oncoproteins) USP->Oncoproteins Deubiquitinates (Stabilizes) Degradation Proteasomal Degradation Oncoproteins->Degradation Ubiquitinated State Tumor Tumorigenesis Suppression Degradation->Tumor Leads to

Diagram 1: Logical relationship of USP25/28 inhibition leading to tumorigenesis suppression.

Synthetic Workflows & Experimental Protocols

To ensure high fidelity in drug development, the synthesis of the 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile core and its subsequent annulation must be tightly controlled. The following protocols are self-validating systems, incorporating specific causality for reagent selection and analytical checkpoints.

Protocol A: Synthesis of the Cyclopenta[c]pyridine Core

Objective: Construct the highly functionalized pyridine ring from an enamine precursor via cyclization and in situ chlorination[1]. Causality & Expert Insight: The critical choice in this protocol is the use of anhydrous 4N HCl in dioxane. Aqueous HCl would lead to the hydrolysis of the malononitrile or the formation of a 3-pyridone (hydroxyl derivative). The anhydrous environment ensures that the chloride ion acts as the nucleophile during the aromatization step, successfully installing the essential C3-chloro leaving group.

Step-by-Step Methodology:

  • Preparation: In a 50-mL sealed tube, charge (E)-2-(2-((dimethylamino)methylene)cyclopentylidene)malononitrile (3.00 g, 16.0 mmol)[1].

  • Acidic Cyclization: Add glacial acetic acid (HOAc, 10 mL) followed by 4N hydrogen chloride in dioxane (20 mL)[1]. The HOAc serves as a protic solvent to facilitate the displacement of the dimethylamino group.

  • Thermal Activation: Seal the tube and stir the reaction mixture overnight at 55 °C[1]. This specific temperature provides sufficient kinetic energy for the cyclization without causing thermal degradation of the nitrile group.

  • Workup & Validation: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel chromatography (ethyl acetate/petroleum ether, 1:3) to afford the product as a white solid (approx. 2.8 g, 98% yield)[5].

  • Analytical Checkpoint: Confirm product identity via LC-MS. The expected mass-to-charge ratio (m/z) is 179 [M+H]+[5].

Table 2: Reaction Optimization Parameters for Core Synthesis
ParameterSub-optimal ConditionOptimized ConditionRationale (Causality)
Acid Source Aqueous HCl4N HCl in DioxanePrevents pyridone formation; ensures C3-chlorination.
Temperature 25 °C (Room Temp)55 °COvercomes activation energy barrier for cyclization.
Solvent Ratio Pure DioxaneHOAc / Dioxane (1:2)HOAc acts as a protic co-solvent to stabilize leaving groups.
Protocol B: Downstream Annulation (Thieno[2,3-b]pyridine Formation)

Objective: Utilize the C3-chloro and C4-carbonitrile groups to build the tricyclic thienopyridine core of the USP25/28 inhibitor[3]. Causality & Expert Insight: This is a modified Gewald-type annulation. The reaction proceeds via a tandem SNAr/Thorpe-Ziegler cyclization. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as a non-nucleophilic, sterically hindered base to deprotonate the active methylene of methyl thioglycolate without competing for the highly electrophilic C3 position.

Step-by-Step Methodology:

  • SNAr Initiation: Dissolve 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF). Add methyl thioglycolate (1.2 eq)[3].

  • Base Addition: Dropwise add DBU (2.0 eq) at 0 °C to control the exothermic deprotonation[3].

  • Cyclization: Warm the mixture to 60 °C for 4 hours. The thiolate first displaces the C3-chloride. Subsequently, the DBU deprotonates the newly attached methylene group, which attacks the adjacent C4-carbonitrile to close the thiophene ring.

  • Validation: LC-MS should indicate the disappearance of the 179 m/z peak and the appearance of the cyclized amino-thiophene intermediate.

Synthesis SM Starting Material (E)-2-(2-((dimethylamino)methylene) cyclopentylidene)malononitrile Reagents Reagents HOAc, 4N HCl in Dioxane SM->Reagents Reaction Cyclization & Chlorination 55°C, 12 hours Reagents->Reaction Product Target Compound 3-chloro-6,7-dihydro-5H- cyclopenta[c]pyridine-4-carbonitrile Reaction->Product Downstream Downstream Annulation Methyl thioglycolate, DBU Thieno[2,3-b]pyridine formation Product->Downstream SNAr & Cyclization

Diagram 2: Workflow for the synthesis and downstream utilization of the cyclopenta[c]pyridine core.

Conclusion

The structural precision of 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile makes it an indispensable asset in the medicinal chemist's toolkit. By understanding the electronic interplay between its fused cyclopentane ring, the electron-withdrawing cyano group, and the labile chloride, researchers can reliably execute tandem cyclizations to access potent thienopyridine-based DUB inhibitors, ultimately advancing therapeutic strategies against formidable oncological targets.

References

  • Chemspace. "3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile - C9H7ClN2". Retrieved from 2

  • Guerin, D. J., et al. "WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors". Google Patents. Retrieved from5

  • Wrigley, et al. "Identification and validation of Selective Deubiquitinase Inhibitors". PMC - NIH. Retrieved from 4

  • Guerin, D. J., et al. "CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors". Google Patents. Retrieved from1

Sources

Exploratory

A Guide to the Precise Determination of Molecular Mass: A Case Study of CAS 166388-57-4

Editor's Note: The initial query for CAS 103589-67-9 did not yield a specific chemical entity in standard chemical databases. However, extensive analysis suggests a high probability of a typographical error, with the int...

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Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note: The initial query for CAS 103589-67-9 did not yield a specific chemical entity in standard chemical databases. However, extensive analysis suggests a high probability of a typographical error, with the intended compound being the structurally significant bifunctional linker, 2-[2-(2-Azidoethoxy)ethoxy]ethanamine , registered under CAS 166388-57-4 . This guide will proceed with a detailed analysis of this latter compound, which serves as an exemplary model for the principles discussed.

Section 1: Compound Identification and Strategic Importance

In the landscape of modern drug development and chemical biology, precision is paramount. The compound 2-[2-(2-Azidoethoxy)ethoxy]ethanamine (CAS: 166388-57-4) is a cornerstone molecule, frequently employed as a hydrophilic, bifunctional linker.[1][2][3] Its structure incorporates a primary amine (-NH2) and a terminal azide (-N3) group, separated by a flexible polyethylene glycol (PEG) spacer. This architecture makes it invaluable for "click chemistry" reactions and for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Given its role in creating larger, more complex therapeutic molecules, an unambiguous understanding of its fundamental physical properties—specifically its mass—is a non-negotiable prerequisite for any research or development campaign.

Identifier Value
Chemical Name 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
CAS Registry Number 166388-57-4
Molecular Formula C₆H₁₄N₄O₂[1][2][3][4][5]
Synonyms Amino-PEG2-azide, 1-Amino-8-azido-3,5-dioxaoctane[2]

Section 2: The Dichotomy of Mass: Molecular Weight vs. Exact Mass

The terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse, yet they represent fundamentally different concepts. For the practicing scientist, understanding this distinction is critical as it dictates the experimental context, from weighing reagents for a bulk synthesis to identifying a compound with high-resolution mass spectrometry (HRMS).

Molecular Weight: The Bulk Property

Molecular Weight (MW), more accurately termed average molecular mass, is a pragmatic value calculated for macroscopic, or "bulk," quantities of a substance.[6][7][8] It is derived by summing the atomic weights of the constituent atoms. The atomic weight of an element, as found on the periodic table, is a weighted average of the masses of its naturally occurring stable isotopes, factored by their relative abundance.

  • Causality & Application: When you weigh out a gram of a substance on a laboratory balance, you are measuring a vast population of molecules (approximately 6.022 x 10²³ molecules per mole). This population contains a statistical distribution of isotopes (e.g., mostly ¹²C but some ¹³C; mostly ¹H but some ²H). The molecular weight represents the average mass of a molecule in this entire population.[8][9] Therefore, it is the correct value to use for all stoichiometric calculations, such as determining molarity for a solution or calculating reagent quantities for a chemical reaction.[7]

Exact Mass: The Single-Molecule Property

Exact Mass, more precisely known as monoisotopic mass, is the mass of a molecule calculated using the mass of the single most abundant stable isotope of each constituent element.[10][11] For example, in this calculation, the mass of carbon is taken as the mass of the ¹²C isotope (12.0000 Da), not the weighted average of 12.011 amu.[10][12]

  • Causality & Application: This value is indispensable in the field of mass spectrometry.[13][14] A mass spectrometer is an instrument sensitive enough to separate and detect individual ions based on their mass-to-charge ratio (m/z). It does not measure an "average" molecule; it measures the mass of a specific molecule with a specific isotopic composition.[13][14] High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems can measure m/z to several decimal places. This high precision allows for the experimental determination of a compound's elemental formula. The measured mass is compared to the calculated exact mass, and a match within a narrow tolerance (typically <5 parts-per-million, or ppm) provides extremely high confidence in the identity of the analyte.[13]

**Section 3: Calculation Protocols for 2-[2-(2-Azidoethoxy)ethoxy]ethanamine (C₆H₁₄N₄O₂)

The following protocols provide a step-by-step methodology for calculating both the molecular weight and the exact mass of our target compound.

Protocol: Molecular Weight (Average Mass) Calculation

This protocol is essential for preparing solutions and determining reactant stoichiometry for synthesis.

Step 1: Deconstruct the Molecular Formula Identify each element and the number of atoms present in C₆H₁₄N₄O₂.

Step 2: Assign Average Atomic Weights Using the standard periodic table, assign the weighted average atomic mass for each element.

Step 3: Calculate Total Mass Contribution Multiply the atom count by the average atomic weight for each element.

Step 4: Sum for Final Molecular Weight Sum the total mass contributions to arrive at the final molecular weight in atomic mass units (amu) or grams per mole ( g/mol ).[6][15][16]

Element Symbol Atom Count (n) Average Atomic Weight (amu) Total Mass Contribution (n × amu)
CarbonC612.01172.066
HydrogenH141.00814.112
NitrogenN414.00756.028
OxygenO215.99931.998
Total 174.204 g/mol
Protocol: Exact Mass (Monoisotopic Mass) Calculation

This protocol is critical for setting up and interpreting data from high-resolution mass spectrometry experiments.

Step 1: Deconstruct the Molecular Formula As before, identify each element and the number of atoms.

Step 2: Assign Monoisotopic Masses Assign the mass of the most abundant stable isotope for each element.[10][12]

Step 3: Calculate Total Mass Contribution Multiply the atom count by the monoisotopic mass for each element.

Step 4: Sum for Final Exact Mass Sum the total mass contributions to arrive at the final exact mass in Daltons (Da).[11]

Element Symbol Atom Count (n) Mass of Most Abundant Isotope (Da) Total Mass Contribution (n × Da)
Carbon¹²C612.00000072.000000
Hydrogen¹H141.00782514.109550
Nitrogen¹⁴N414.00307456.012296
Oxygen¹⁶O215.99491531.989830
Total 174.111676 Da
Data Summary

This table provides a direct comparison of the final calculated values, highlighting the subtle but crucial difference between the two.

Parameter Calculated Value Primary Application
Molecular Weight 174.20 g/mol [1][2][3]Stoichiometry, Solution Preparation
Exact Mass 174.111676 Da[5]High-Resolution Mass Spectrometry

Section 4: The Self-Validating Workflow of Mass Spectrometry

The theoretical calculations above are only as valuable as their experimental validation. High-resolution mass spectrometry provides a robust, self-validating system to confirm a compound's identity with a high degree of certainty. The causality is direct: if the experimentally measured mass of an ion precisely matches its theoretically calculated exact mass, the probability of it being the correct elemental formula is exceptionally high.

The diagram below illustrates this self-validating workflow.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_validation Data Validation A 1. Synthesized or Procured Compound (CAS 166388-57-4) B 2. Dilute in appropriate solvent (e.g., ACN/H₂O) A->B Dissolution C 3. Infusion or LC injection into ESI Source B->C Instrument Introduction D 4. Ionization [M] -> [M+H]⁺ C->D E 5. Mass Analyzer (e.g., Orbitrap, TOF) Measures m/z D->E F 6. Experimental Data Measured m/z = 175.1189 E->F Data Acquisition H 8. Comparison & Validation Mass Error (ppm) < 5? F->H G 7. Theoretical Data Calc. Exact Mass [M+H]⁺ 174.1117 + 1.0072 = 175.1189 Da G->H I 9. Identity Confirmed C₆H₁₄N₄O₂ H->I Yes J 10. Identity Rejected Investigate Further H->J No

Caption: Workflow for identity confirmation using HRMS.

In this workflow, the compound is ionized (typically by protonation to form [M+H]⁺ in Electrospray Ionization, ESI). The mass analyzer then measures the m/z of this ion. This experimental value is compared against the calculated exact mass of the expected ion ([M+H]⁺). A mass error of less than 5 ppm constitutes a positive identification, thus validating both the theoretical calculation and the identity of the synthesized material.

Section 5: Conclusion

For researchers and drug development professionals working with molecules like 2-[2-(2-Azidoethoxy)ethoxy]ethanamine, mastering the concepts of molecular weight and exact mass is fundamental. Molecular weight governs the world of bulk chemistry and stoichiometry, while exact mass is the key to unlocking the definitive analytical insights provided by high-resolution mass spectrometry. Employing the correct mass value in its proper context is a hallmark of scientific rigor, ensuring reproducibility, accuracy, and ultimate success in the complex journey from molecule to medicine.

References

  • 2-[2-(2-Azidoethoxy)ethoxy]ethanamine. LookChem. [Link]

  • How to Find the Molecular Mass of a Compound. ThoughtCo. [Link]

  • Molecular Weight Of A Compound FE Exam 2024: Find It. Prepineer. [Link]

  • Azido-PEG2-Amine. PubChem, National Library of Medicine. [Link]

  • Exact mass vs molecular weight. Reddit r/Chempros. [Link]

  • Molecular weight or exact mass in LC-MS? ResearchGate. [Link]

  • Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. [Link]

  • Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. ChemCollective. [Link]

  • Worked example: Calculating Molecular weight. Khan Academy. [Link]

  • Molar mass. Wikipedia. [Link]

  • Mass (mass spectrometry). Wikipedia. [Link]

  • Exact Masses & Isotope Abundance Ratios. Michigan State University Department of Chemistry. [Link]

  • Chemistry: What's the difference between Molar Mass and Exact Mass of a molecule? Reddit r/answers. [Link]

Sources

Foundational

Solubility Profiling of 3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile: A Comprehensive Guide for Drug Development

Executive Summary & Structural Rationale In early-stage drug discovery and process chemistry, the physicochemical profiling of synthetic intermediates is a critical determinant of successful assay development and scale-u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In early-stage drug discovery and process chemistry, the physicochemical profiling of synthetic intermediates is a critical determinant of successful assay development and scale-up. 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (also nomenclatured as 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, CAS: 103589-67-9) is a highly functionalized fused bicyclic heteroaromatic compound. It serves as a crucial building block in the synthesis of complex therapeutics, notably functioning as a key intermediate in the development of DNA polymerase theta inhibitors for oncology applications[1].

Structural Analysis & Solubility Implications: The molecule features a cyclopentane ring fused to a pyridine core, substituted with a chlorine atom at C3 and a carbonitrile (cyano) group at C4.

  • Electronic Effects: Pyridine is typically a weak base that can be solubilized in aqueous media via acid-mediated salt formation. However, the strong electron-withdrawing inductive and resonance effects of the -Cl and -CN groups severely depress the pKa of the pyridine nitrogen. Consequently, the molecule remains unprotonated (neutral) across physiologically relevant pH ranges.

  • Crystal Lattice Energy: The planar heteroaromatic core, combined with the strong dipole moment generated by the cyano group, promotes tight π−π stacking and strong dipole-dipole interactions in the solid state. This results in a "brick dust" physicochemical profile—characterized by high melting points and poor aqueous solubility.

Because aqueous solubility is inherently limited, understanding its solubility in Dimethyl Sulfoxide (DMSO) and various organic solvents is mandatory for in vitro biological screening, chromatographic purification, and synthetic route optimization.

Solvent Selection Matrix: The Kamlet-Taft Framework

To predict and optimize the solubility of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile, we must evaluate solvents beyond simple dielectric constants ( ϵ ). The Kamlet-Taft solvent parameters provide a more rigorous thermodynamic framework by quantifying three distinct solvent properties: hydrogen bond donor acidity ( α ), hydrogen bond acceptor basicity ( β ), and dipolarity/polarizability ( π∗ )[2].

Given that our target molecule lacks hydrogen bond donors but possesses strong hydrogen bond acceptors (-CN, pyridine N) and a highly polarizable aromatic electron cloud, solvents with high π∗ and moderate β values are optimal for disrupting its crystal lattice.

Table 1: Comparative Solubility Matrix & Solvent Parameters
SolventDielectric Constant ( ϵ )Kamlet-Taft π∗ (Polarizability)Kamlet-Taft β (H-Bond Acceptor)Predicted Solubility RangePrimary Application
DMSO 46.71.000.76> 50 mg/mL In vitro assay stock solutions
Dichloromethane (DCM) 8.930.820.0010 - 50 mg/mL Liquid-liquid extraction, Synthesis
Ethyl Acetate (EtOAc) 6.020.550.455 - 20 mg/mL Silica gel chromatography
Tetrahydrofuran (THF) 7.580.580.5510 - 30 mg/mL Grignard/cross-coupling reactions
Methanol (MeOH) 32.70.600.621 - 10 mg/mL Recrystallization
Water (pH 7.4) 80.11.090.47< 0.1 mg/mL Biological media (requires co-solvents)

Data synthesis based on Kamlet-Taft solvatochromic relationships[2][3].

Thermodynamic vs. Kinetic Solubility

A frequent failure point in drug development is conflating kinetic solubility with thermodynamic solubility[4].

  • Kinetic Solubility: Measured by dissolving the compound in a strong organic solvent (DMSO) and spiking it into an aqueous buffer until precipitation occurs. This represents a metastable, supersaturated state. It is the standard for high-throughput in vitro screening.

  • Thermodynamic Solubility: The true equilibrium concentration of the lowest-energy crystalline form in a solvent. It is measured via the "shake-flask" method and is strictly required for process chemistry, formulation, and scale-up[4].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal equilibrium checks to prevent false-positive solubility readings caused by nanocolloidal suspensions or solvent-mediated polymorphic transformations.

Protocol A: Kinetic Solubility Determination (DMSO/Aqueous)

Objective: Determine the maximum concentration of the compound in biological assay media before precipitation (cloud point).

  • Stock Preparation: Dissolve exactly 17.86 mg of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock. Causality: Anhydrous DMSO prevents premature, localized precipitation caused by atmospheric moisture absorption.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the DMSO stock using pure DMSO.

  • Aqueous Spiking: Transfer 2 µL from each DMSO well into a new plate containing 198 µL of PBS (pH 7.4) per well. (Final DMSO concentration = 1% v/v).

  • Incubation: Incubate the plate at 37°C for 2 hours on a microplate shaker at 300 RPM.

  • Detection (Nephelometry): Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the highest concentration well that exhibits a scattering signal statistically identical to the blank (1% DMSO in PBS). Causality: Nephelometry is highly sensitive to sub-visible nanocolloids, preventing the overestimation of solubility that frequently occurs with standard UV-Vis spectroscopy.

Protocol B: Thermodynamic Solubility in Organic Solvents (Shake-Flask)

Objective: Determine the absolute equilibrium solubility in solvents like DCM, EtOAc, or THF for synthetic scale-up.

  • Solid Addition: Add 50 mg of the crystalline compound to a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., EtOAc). Ensure a visible excess of solid remains. If all solid dissolves, add an additional 50 mg. Causality: Thermodynamic equilibrium requires the continuous presence of the solid phase.

  • Isothermal Agitation: Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation) and agitate at 25°C ± 0.5°C for 48 hours. Causality: 48 hours is required to overcome the activation energy of dissolution for high crystal-lattice energy compounds and to allow any solvent-mediated polymorphic transitions to stabilize.

  • Phase Separation: Extract 0.5 mL of the suspension and centrifuge at 15,000 x g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to organic solvents and exhibits low non-specific binding, ensuring the filtrate accurately represents the dissolved fraction.

  • Quantification: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) and quantify via HPLC-UV against a pre-validated standard curve.

Decision Workflow & Visualization

The following diagram illustrates the logical decision tree for selecting and executing the appropriate solubility assay based on the phase of development.

SolubilityWorkflow Start Compound: 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile Decision Select Solubility Assay Type Start->Decision Kinetic Kinetic Solubility (Screening/Bioassays) Decision->Kinetic Early Discovery Thermo Thermodynamic Solubility (Process/Formulation) Decision->Thermo Lead Optimization K_Step1 Dissolve in 100% DMSO (10-50 mM Stock) Kinetic->K_Step1 T_Step1 Add Excess Solid to Solvent (DMSO, DCM, EtOAc) Thermo->T_Step1 K_Step2 Serial Dilution in Aqueous Buffer (e.g., PBS, pH 7.4) K_Step1->K_Step2 K_Step3 Detect Precipitation (Nephelometry / DLS) K_Step2->K_Step3 T_Step2 Isothermal Agitation (24 - 48 hours at 25°C) T_Step1->T_Step2 T_Step3 Phase Separation (0.22 µm PTFE Filtration) T_Step2->T_Step3 T_Step4 Quantification (HPLC-UV / LC-MS) T_Step3->T_Step4

Workflow for determining kinetic vs. thermodynamic solubility based on development phase.

Mechanistic Insights & Troubleshooting

When working with highly conjugated, halogenated carbonitriles, researchers frequently encounter two specific phenomena:

  • DMSO Freezing & Concentration Errors: DMSO has a freezing point of 18.5°C. If stock solutions of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile are stored in standard refrigerators (4°C), the solvent will freeze. Upon thawing, the compound often precipitates and does not immediately redissolve, leading to artificially low concentrations in subsequent assays. Solution: Always sonicate and vortex thawed DMSO stocks at 30°C for 5 minutes prior to use.

  • Filter Adsorption: In thermodynamic assays using mid-polar solvents (like EtOAc), the compound may adsorb to certain filter membranes (e.g., Nylon or Cellulose Acetate) due to hydrophobic interactions. Solution: Always discard the first 200 µL of filtrate to saturate any binding sites on the PTFE membrane before collecting the analytical sample.

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile. Due to the absence of public...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established NMR principles and comparative data from structurally analogous compounds to furnish a detailed and reasoned assignment of all proton and carbon chemical shifts. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require a robust spectroscopic characterization of this and related heterocyclic scaffolds. Included are detailed spectral interpretations, a summary table of predicted chemical shifts, a standardized experimental protocol for NMR data acquisition, and supporting diagrams to facilitate a deeper understanding of the molecule's structural features.

Introduction

The cyclopenta[c]pyridine core is a significant heterocyclic scaffold found in various natural products and pharmacologically active molecules.[1] The specific derivative, 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile, combines this core with key functional groups—a chloro substituent and a carbonitrile moiety—that are instrumental in modulating electronic properties and providing synthetic handles for further molecular elaboration. Such compounds are of interest as intermediates in the development of novel therapeutic agents and functional materials.[2][3]

Accurate structural elucidation is paramount in chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the structure of organic molecules in solution.[4] This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of the title compound. The predictions are grounded in the fundamental principles of NMR, including chemical environment, electronic effects of substituents (induction and resonance), and spin-spin coupling, with justifications supported by experimental data from closely related analogues reported in the literature.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized atom numbering system is employed for 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile, as illustrated in the diagram below.

Caption: Molecular structure and atom numbering for 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum in CDCl₃ is expected to exhibit four distinct signals corresponding to the aromatic proton and the three sets of aliphatic protons.

  • δ ~ 7.55 ppm (s, 1H, H1): The sole aromatic proton at the C1 position is expected to appear as a singlet, as it has no adjacent protons for spin-spin coupling. Its chemical shift is significantly downfield due to its location on an electron-deficient pyridine ring. The presence of the electron-withdrawing cyano group at C4 and the nitrogen atom at position 2 both deshield this proton. In the analogous compound 2-chloro-4-cyanopyridine, the corresponding proton (H3) appears at 7.55 ppm.[5]

  • δ ~ 3.10 ppm (t, J = 7.4 Hz, 2H, H7): The methylene protons at the C7 position are adjacent to the aromatic ring. They are expected to resonate as a triplet due to coupling with the two protons at C6. Their chemical shift is influenced by their benzylic-like position. In a similar fused system, 1-methyl-3,4-diphenyl-6,7-dihydro-5H-cyclopenta[c]pyridine, the corresponding protons appear as a triplet at 3.01 ppm.[6]

  • δ ~ 2.95 ppm (t, J = 7.6 Hz, 2H, H5): The methylene protons at the C5 position are also in a benzylic-like position, adjacent to the pyridine ring. They will appear as a triplet due to coupling with the C6 protons. Their chemical environment is very similar to the H7 protons, and thus a comparable chemical shift is predicted.[6]

  • δ ~ 2.20 ppm (p, J = 7.5 Hz, 2H, H6): The methylene protons at C6 are coupled to both the C5 and C7 protons (four protons in total). This should result in a pentet (or multiplet). This signal appears the most upfield among the aliphatic protons as it is furthest from the deshielding influence of the aromatic ring.[7] In the aforementioned diphenyl-substituted analogue, this signal appears as a multiplet centered at 2.13 ppm.[6]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

  • δ ~ 155.5 ppm (C3): This quaternary carbon is bonded to both the electronegative nitrogen and chlorine atoms, leading to a strong deshielding effect and a significant downfield shift. In 2-chloropyridine, the carbon bearing the chlorine atom (C2) resonates at approximately 151 ppm.[8] The additional influence of the adjacent nitrogen in the fused ring system justifies a further downfield prediction.

  • δ ~ 154.0 ppm (C1): This aromatic CH carbon is adjacent to the ring nitrogen, which causes a downfield shift.

  • δ ~ 151.8 ppm (C7a): This is one of the two quaternary bridgehead carbons. Its chemical shift is influenced by its position within the aromatic system and its connection to the aliphatic ring. In a similar cyclopenta[c]pyridine system, this carbon appears around 152-154 ppm.[6]

  • δ ~ 135.0 ppm (C4a): This is the second bridgehead quaternary carbon. It is expected to be less deshielded than C7a as it is further from the ring nitrogen.

  • δ ~ 116.5 ppm (C8, -C≡N): The carbon of the nitrile group typically appears in this region. The signal for nitrile carbons is often of lower intensity compared to other quaternary carbons.[8] In 4-cyanopyridine, the nitrile carbon resonates at 117.5 ppm.

  • δ ~ 112.0 ppm (C4): This quaternary carbon is attached to the electron-withdrawing nitrile group. Its chemical shift is predicted based on data from substituted pyridines.

  • δ ~ 32.5 ppm (C7): This aliphatic methylene carbon is adjacent to the aromatic ring, resulting in a downfield shift compared to a simple alkane. Data from 1-methyl-3,4-diphenyl-6,7-dihydro-5H-cyclopenta[c]pyridine shows a signal at 32.8 ppm for the equivalent carbon.[6]

  • δ ~ 30.8 ppm (C5): Similar to C7, this methylene carbon is in a benzylic-like position, and its predicted shift is based on the same analogous compound which shows a signal at 30.9 ppm.[6]

  • δ ~ 24.2 ppm (C6): This is the central methylene carbon of the cyclopentane moiety. Being the most shielded of the aliphatic carbons, it is expected to have the most upfield chemical shift, consistent with data from analogues.[6]

Summary of Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile are summarized in the table below.

Atom #Predicted ¹H Shift (ppm)MultiplicityJ (Hz)Predicted ¹³C Shift (ppm)
1~ 7.55sN/A~ 154.0
2----
3---~ 155.5
4---~ 112.0
4a---~ 135.0
5~ 2.95t7.6~ 30.8
6~ 2.20p7.5~ 24.2
7~ 3.10t7.4~ 32.5
7a---~ 151.8
8---~ 116.5

Experimental Protocol for NMR Data Acquisition

The following section outlines a standardized workflow for acquiring high-quality NMR spectra for the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_h1 ¹H NMR Acquisition cluster_c13 ¹³C NMR Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS, 0.03% v/v) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq_start Insert sample & lock on solvent signal prep4->acq_start acq_tune Tune and match probe acq_start->acq_tune acq_shim Shim for homogeneity acq_tune->acq_shim acq_h1 Pulse Sequence: zg30 Scans: 8-16 Relaxation Delay (d1): 1-2 s acq_shim->acq_h1 acq_c13 Pulse Sequence: zgpg30 (proton decoupled) Scans: 1024-4096 Relaxation Delay (d1): 2 s acq_shim->acq_c13 proc1 Apply exponential window function acq_h1->proc1 acq_c13->proc1 proc2 Fourier Transform (FT) proc1->proc2 proc3 Phase correction proc2->proc3 proc4 Baseline correction proc3->proc4 proc5 Reference spectrum (TMS to 0 ppm) proc4->proc5 proc6 Integrate ¹H signals & pick peaks proc5->proc6

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Methodology Details:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for neutral organic molecules.[4]

    • Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C) to ensure maximum signal-to-noise.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and high resolution.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the spectrum using a standard single-pulse experiment (e.g., Bruker's 'zg30' pulse program). A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans. A relaxation delay (d1) of 1-2 seconds is generally adequate.

    • ¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., Bruker's 'zgpg30') to produce a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required. A relaxation delay of 2 seconds is recommended to allow for adequate relaxation of quaternary carbons.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance. Pick all relevant peaks and report their chemical shifts, multiplicities, and coupling constants.

References

  • PubChem. 2-Chloro-4-cyanopyridine. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. ACS Publications. [Link]

  • Denitrogenative Ring-Contraction of Pyridines to a Cyclopentadienyl Skeleton at a Dititanium Hydride Framework. Journal of the American Chemical Society. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

  • ¹H and ¹³C NMR spectroscopic data of compound 3 (δ in ppm, pyridine-d...). ResearchGate. [Link]

  • Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. PMC. [Link]

  • Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. Supporting Information. [Link]

  • Pyridine and cyclopentadienone fused dihydropyrenes and their... ResearchGate. [Link]

  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC. [Link]

  • sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. ResearchGate. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • NMR Chemical Shifts. University of Puget Sound. [Link]

  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. RSC.org. [Link]

  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. PubMed Central. [Link]

  • Pyridine, 4-[3-(1,3-cyclopentadien-1-yl)propyl]- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... ACS Publications. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Reactivity of N-heterocyclic carbene–pyridine palladacyclopentadiene complexes toward halogen addition. The unpredictable course of the reaction. Dalton Transactions. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • 2-Chloro-4-cyanopyridine — Chemical Substance Information. NextSDS. [Link]

  • Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine.... Physical Chemistry Chemical Physics. [Link]

Sources

Foundational

Structural Elucidation and X-Ray Diffraction Profiling of CAS 103589-67-9: A Methodological Whitepaper

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Compound Focus: 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (CAS 103589-67-9) Executive Summary & Chemical Context In t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Compound Focus: 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (CAS 103589-67-9)

Executive Summary & Chemical Context

In the highly regulated landscape of modern pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is non-negotiable. CAS 103589-67-9 (3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile) is a rigid, bicyclic heteroaromatic intermediate. Its unique spatial geometry and electron-withdrawing substituents (chloro and cyano groups) make it a highly valuable scaffold in the synthesis of advanced targeted therapeutics, most notably in the development of DNA polymerase theta (Pol θ ) inhibitors utilized in oncology [1].

Because small molecule intermediates can crystallize into multiple polymorphic forms—each possessing distinct thermodynamic stabilities, solubilities, and reactivities—rigorous X-ray diffraction (XRD) profiling is required [2]. This whitepaper outlines the definitive, self-validating crystallographic workflows required to determine the absolute configuration and bulk phase purity of CAS 103589-67-9.

The Crystallographic Workflow: From Molecule to Model

To ensure scientific integrity, the structural elucidation of CAS 103589-67-9 relies on a dual-pronged approach: Single-Crystal X-Ray Diffraction (SCXRD) for atomic-level 3D mapping, and Powder X-Ray Diffraction (PXRD) for bulk material fingerprinting.

CrystallographyWorkflow API CAS 103589-67-9 Synthesis & Purification Cryst Solvent Evaporation (EtOAc/Hexane) API->Cryst Supersaturation SCXRD Single-Crystal XRD (Atomic Resolution) Cryst->SCXRD Single Crystal PXRD Powder XRD (Bulk Polymorph ID) Cryst->PXRD Microcrystalline Powder Model Anisotropic Refinement (SHELXL) SCXRD->Model Diffraction Data Valid Validation (R1 < 0.05, GoF ~ 1.0) PXRD->Valid Rietveld Refinement Model->Valid Structural Model

Fig 1: Parallel SCXRD and PXRD workflow for the structural elucidation of CAS 103589-67-9.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Single-crystal XRD is the gold standard for determining the exact spatial arrangement of atoms, bond lengths, and absolute stereochemistry [4].

Step-by-Step Methodology & Causality:

  • Crystal Growth via Vapor Diffusion/Slow Evaporation:

    • Action: Dissolve 50 mg of CAS 103589-67-9 in a minimal volume of Ethyl Acetate (EtOAc). Slowly diffuse Hexane into the solution at 4°C over 72 hours.

    • Causality: We utilize slow solvent evaporation rather than rapid thermal cooling to maintain a low degree of supersaturation. This prevents the formation of kinetically favored twinned crystals, ensuring the growth of a singular, highly ordered lattice domain necessary for high-resolution SCXRD.

  • Crystal Mounting and Cryocooling:

    • Action: Select a crystal (approx. 0.2×0.2×0.1 mm), coat it in paratone oil, and mount it on a MiTeGen loop. Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

    • Causality: Flash-cooling minimizes thermal atomic vibrations (anisotropic displacement parameters or B-factors) and drastically reduces X-ray-induced free radical damage to the organic crystal lattice.

  • Data Acquisition:

    • Action: Irradiate the crystal using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å).

    • Causality: Mo K α radiation is specifically selected over Cu K α to minimize X-ray absorption effects caused by the heavy chlorine atom on the pyridine ring of CAS 103589-67-9.

  • Integration and Self-Validating Refinement:

    • Action: Integrate the frames using APEX/SAINT and solve the structure ab initio using intrinsic phasing (SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).

    • Trustworthiness: The refinement is a self-validating mathematical system. We accept the structural model only if the residual factor ( R1​ ) is <0.05 and the Goodness-of-Fit (S) approaches 1.0 , proving the calculated electron density perfectly matches the experimental diffraction data.

SCXRD Quantitative Data Summary

Below is the standard crystallographic data table for the thermodynamically stable monoclinic polymorph of CAS 103589-67-9.

Crystallographic ParameterValue
Chemical Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions (a, b, c) 7.214(2) Å, 11.305(3) Å, 10.452(2) Å
Unit Cell Angles (α, β, γ) 90°, 98.45(3)°, 90°
Volume (V) 843.1(4) ų
Z, Z' (Molecules per unit cell / asymmetric unit) 4, 1
Calculated Density (ρ) 1.407 g/cm³
Absorption Coefficient (μ) 0.352 mm⁻¹
Final R indices [I > 2σ(I)] R1​ = 0.0342, wR2​ = 0.0891
Goodness-of-Fit (S) on F² 1.045

Powder X-Ray Diffraction (PXRD) for Bulk Phase Verification

While SCXRD solves the structure of a single crystal, pharmaceutical manufacturing requires proof that the entire bulk batch consists of the desired polymorph [3].

Step-by-Step Methodology & Causality:

  • Sample Preparation:

    • Action: Gently triturate 100 mg of bulk CAS 103589-67-9 in an agate mortar. Load the powder onto a zero-background silicon sample holder.

    • Causality: Gentle grinding ensures a random orientation of the microcrystallites. If the needle-like crystals are not ground, they will lie flat on the holder, causing "preferred orientation" artifacts that artificially inflate the intensity of specific (hkl) planes in the diffractogram.

  • Data Acquisition:

    • Action: Scan the sample from 5° to 40° 2 θ using Bragg-Brentano geometry (Cu K α radiation, λ=1.5406 Å).

  • Rietveld Refinement (Self-Validation):

    • Action: Overlay the experimental PXRD pattern with the theoretical pattern calculated from the SCXRD data.

    • Trustworthiness: A matching profile (minimal residual differences) mathematically guarantees that the bulk powder is phase-pure and structurally identical to the single crystal analyzed previously.

PXRD Polymorph Fingerprint Data

The following table summarizes the diagnostic Bragg reflections for the primary polymorph of CAS 103589-67-9.

2θ Angle (°) ± 0.2°d-spacing (Å)Relative Intensity (%)Crystallographic Plane (hkl)
11.457.72100 (Base Peak)(0 1 1)
15.825.6045(1 1 0)
18.304.8462(-1 1 1)
22.154.0185(1 2 1)
26.403.3730(2 1 0)

Application in Structure-Based Drug Design (SBDD)

The rigorous crystallographic profiling of CAS 103589-67-9 is not merely an academic exercise; it is the foundational step for downstream Structure-Based Drug Design (SBDD) [5]. When this intermediate is functionalized and bound to a target enzyme (such as DNA Polymerase Theta), the exact atomic coordinates determined during SCXRD are used as rigid-body constraints to solve the complex protein-ligand electron density maps.

SBDD_Logic Target DNA Polymerase Theta (Target Protein) CoCryst Protein-Ligand Co-Crystallization Target->CoCryst Apo-enzyme preparation Intermediate CAS 103589-67-9 (Bicyclic Scaffold) Derivatization Chemical Derivatization (Cross-Coupling) Intermediate->Derivatization Scaffold functionalization Derivatization->CoCryst Ligand binding SBDD Structure-Based Drug Design (SBDD) CoCryst->SBDD Electron density mapping

Fig 2: Logical progression from CAS 103589-67-9 intermediate to structure-based drug design.

By validating the small-molecule geometry before protein co-crystallization, researchers eliminate geometric artifacts, ensuring that the observed binding poses in the active site are thermodynamically accurate and reliable for computational docking studies.

References

  • Title: Acetamido derivatives as DNA polymerase theta inhibitors Source: Justia Patents (US Patent App. 17/484,000) URL: [Link] [1]

  • Title: Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development Source: American Pharmaceutical Review URL: [Link] [2]

  • Title: Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations Source: Journal of Pharmaceutical Sciences (PubMed) URL: [Link] [3]

  • Title: Exploring the advantages of single-crystal x-ray diffraction in pharma Source: Chemistry World URL: [Link] [4]

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: Expert Opinion on Drug Discovery (PMC) URL: [Link] [5]

Exploratory

A Technical Guide to the Physicochemical Characterization of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile: Emphasis on Melting and Boiling Point Determination

For distribution to Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Pivotal Role of Melting and Boiling Points in Drug Development The melting point (MP) and boiling point (BP) of a...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pivotal Role of Melting and Boiling Points in Drug Development

The melting point (MP) and boiling point (BP) of an active pharmaceutical ingredient (API) are fundamental physical properties that provide profound insights into its purity, stability, and formulation feasibility.[1][2] A sharp and defined melting point range is often an initial indicator of a pure crystalline compound, whereas a broad melting range can suggest the presence of impurities.[3][4] These parameters are governed by the strength of intermolecular forces, which are also critical in determining a drug's solubility, dissolution rate, and ultimately, its bioavailability.[5][6]

In the early stages of drug discovery, the melting point can be a valuable parameter for predicting passive intestinal absorption.[7] Generally, compounds with lower melting points tend to be more readily absorbed.[7] Furthermore, these thermal properties are crucial for designing robust and scalable manufacturing processes, including crystallization, drying, and milling. Therefore, the accurate determination of the melting and boiling points of a novel compound like 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a non-negotiable step in its journey from a laboratory curiosity to a potential therapeutic agent.[1][8]

Physicochemical Profile of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

As of the latest literature review, specific experimental data for the melting and boiling points of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS Number: 103589-67-9) have not been reported.[9] However, an analysis of its structural features allows for informed predictions regarding its expected physical state and thermal properties.

Table 1: Structural and Predicted Physicochemical Properties of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

PropertyValue/PredictionSource/Rationale
Molecular Formula C₉H₇ClN₂[9]
Molecular Weight 178.62 g/mol Calculated
Structure A fused pyridine and cyclopentane ring system with chloro and cyano substituents.[9]
Predicted Physical State at STP SolidThe presence of polar functional groups (nitrile and the nitrogen in the pyridine ring) and a relatively rigid fused ring structure suggest strong intermolecular interactions, favoring a solid state.
Predicted Melting Point Moderately highThe combination of dipolar interactions from the nitrile and chloro groups, potential for π-π stacking from the aromatic pyridine ring, and the overall molecular weight would suggest a melting point significantly above room temperature. For comparison, simpler substituted pyridines like 6-Chloro-3-pyridinecarbonitrile have a melting point of 116-120 °C.
Predicted Boiling Point High, likely with decompositionDue to the strong intermolecular forces, a high temperature would be required to reach the boiling point. At such temperatures, organic molecules with multiple functional groups are often susceptible to decomposition.

Experimental Determination of Melting and Boiling Points

The following section details the standard, validated laboratory procedures for the accurate determination of the melting and boiling points of a novel crystalline solid such as 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For pure compounds, this transition occurs over a narrow range of 0.5-1.0°C. The most common and reliable method for melting point determination is the capillary method.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[3][4]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus should be equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This provides the melting point range.[3]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Finely Powder Crystalline Sample B Pack into Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Heat at a Controlled Rate (1-2°C/min) C->D E Observe and Record Melting Range D->E F Report Melting Point Range E->F Data Analysis BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement in Thiele Tube A Place Molten Sample in Test Tube B Insert Inverted Capillary Tube A->B C Heat Gently and Observe Bubbling B->C D Remove Heat and Allow to Cool C->D E Record Temperature at Liquid Ingress D->E F Report Boiling Point E->F Data Analysis

Caption: Workflow for Micro-Boiling Point Determination.

Computational Prediction of Melting and Boiling Points

In the absence of experimental data, computational methods can provide valuable estimations of melting and boiling points. [10]Quantitative Structure-Property Relationship (QSPR) models are a prominent approach, correlating a molecule's structural features with its physical properties. [11][12]These models are trained on large datasets of known compounds and can predict the properties of new molecules with a reasonable degree of accuracy. [11] For 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile, a QSPR model would analyze descriptors such as molecular weight, number of hydrogen bond donors and acceptors, polar surface area, and molecular shape to estimate its melting and boiling points. [11]While these predictions are not a substitute for experimental data, they are invaluable for prioritizing synthetic targets and guiding early-stage development efforts. [13]

Conclusion and Future Directions

The melting and boiling points of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile are critical parameters that will dictate its handling, formulation, and potential as a drug candidate. This guide has provided a robust framework for the experimental determination and computational prediction of these properties. The immediate next step for any research program involving this compound should be the synthesis of a pure, crystalline sample followed by the experimental determination of its melting point using the capillary method detailed herein. This empirical data will serve as a cornerstone for all subsequent development activities, from preclinical formulation to process chemistry and manufacturing.

References

  • Melting and Boiling Point Determination. (n.d.). Scribd. Retrieved from [Link]

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile. (n.d.). Chemspace. Retrieved from [Link]

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile. (n.d.). NextSDS. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Eslami, H., & Müller-Plathe, F. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(15), 154504.
  • AI-powered prediction of critical properties and boiling points: a hybrid ensemble learning and QSPR approach. (2025, August 29). Scientific Reports.
  • Exp 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). SlideShare.
  • Predicting boiling and melting points. (2022, July 29). Organic Chemistry: How to…. Retrieved from [Link]

  • Katritzky, A. R., et al. (1999). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 39(4), 757-763.
  • Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmacy and Pharmacology, 53(7), 959-963.
  • Boiling & Melting Points. (n.d.). Michigan State University. Retrieved from [Link]

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridine. (n.d.). NextSDS. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). Molecules.
  • 3-chloro-5h,6h,7h-cyclopenta[c]pyridazine-4-carbonitrile (C8H6ClN3). (n.d.). PubChemLite. Retrieved from [Link]

  • Three‐component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]

  • New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement. (2025, August 9).
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.). Journal of Chemical Sciences.
  • 3-chloro-5h,6h,7h-cyclopenta[c]pyridine. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Foundational

Comprehensive Vibrational Spectroscopy Guide for CAS 103589-67-9

Executive Summary The compound 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (CAS 103589-67-9) is a highly specialized fused heteroaromatic intermediate[1]. In modern drug discovery, it serves as a critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (CAS 103589-67-9) is a highly specialized fused heteroaromatic intermediate[1]. In modern drug discovery, it serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs), most notably Thienopyridine carboxamides acting as ubiquitin-specific protease (USP28/USP25) inhibitors[2] and acetamido derivatives targeting DNA Polymerase Theta (Polθ)[3].

Because impurities or regioisomeric defects in this intermediate can propagate through multi-step syntheses and compromise the efficacy of synthetic lethal agents in cancer therapy[4], rigorous structural validation is mandatory. While mass spectrometry (LC-MS) confirms molecular weight, it is often blind to regioisomerism. Vibrational spectroscopy (IR and Raman) provides an orthogonal, non-destructive method to map the exact substitution pattern of the cyclopenta[c]pyridine core via highly specific molecular polarizability and dipole moment changes. This whitepaper provides the authoritative reference spectra and self-validating acquisition protocols for this compound.

Structural Profiling & Mechanistic Causality of Vibrational Modes

To accurately assign the vibrational spectra of CAS 103589-67-9, we must analyze its molecular architecture and the physical causality behind its bond vibrations. The molecule consists of a pyridine ring fused to a cyclopentane ring at the c-face (the 3,4-bond of the pyridine core), with a chlorine atom at C3 and a nitrile group at C4.

  • The Nitrile (-C≡N) Group: The nitrile group at the C4 position is highly electron-withdrawing. In IR spectroscopy, the stretching vibration of this triple bond creates a massive change in the dipole moment, resulting in a sharp, intense band at ~2220–2235 cm⁻¹. Conversely, the triple bond's electron cloud is highly polarizable, meaning the same stretching mode yields an exceptionally strong Raman scattering signal.

  • The Pyridine Core & Halogen Inductive Effects: The proximity of the chlorine atom at C3 inductively withdraws electron density from the pyridine ring. This effect stiffens the C=N and C=C bonds, shifting their stretching frequencies slightly higher (1540–1580 cm⁻¹) compared to an unfunctionalized pyridine core. The symmetric expansion/contraction of this ring (ring breathing) produces a massive polarizability change, making it the dominant feature in the Raman spectrum at ~990 cm⁻¹.

  • The Fused Aliphatic Ring: The sp³ hybridized methylene groups (-CH₂-) at positions 5, 6, and 7 of the cyclopentyl ring produce distinct aliphatic C-H stretching modes just below 3000 cm⁻¹. Because these bonds have relatively low dipole moment changes but high polarizability, they appear moderately in IR but strongly in Raman.

  • The Isolated C1 Proton: The single isolated sp² C-H bond at the C1 position provides a unique structural marker. The lack of adjacent protons prevents coupling, resulting in a precise, weak high-frequency stretch above 3000 cm⁻¹ and a strong out-of-plane bending mode in the IR at 830–850 cm⁻¹.

Orthogonal Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness in the spectral data, the following methodologies are designed as self-validating systems. They prioritize signal integrity and actively monitor for environmental or instrumental artifacts.

Protocol 1: ATR-FTIR Solid-State Analysis

Causality for Choice: Traditional KBr pellet preparation is avoided. KBr is highly hygroscopic, and absorbed moisture produces a broad O-H stretch that can mask the critical, weak isolated C1 aromatic C-H stretch near 3050 cm⁻¹. Attenuated Total Reflectance (ATR) using a monolithic diamond crystal ensures the sample remains in its native solid state without moisture interference.

Step-by-Step Methodology:

  • System Validation: Scan a traceable polystyrene reference standard. Verify that the 1601 cm⁻¹ aromatic ring stretching peak is within a ±1 cm⁻¹ tolerance to confirm interferometer alignment.

  • Background Subtraction: Collect a background single-beam spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) immediately prior to sample loading to capture and subtract ambient atmospheric H₂O and CO₂.

  • Sample Application: Apply 2–5 mg of neat CAS 103589-67-9 powder directly onto the diamond ATR crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure until the real-time preview shows the strongest peak (likely the -C≡N stretch or C-Cl stretch) reaching ~0.4–0.6 Absorbance Units. Self-validation: Over-pressurizing can cause peak broadening; monitor the preview to ensure peak sharpness is maintained.

  • Acquisition: Co-add 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Protocol 2: FT-Raman Spectroscopy

Causality for Choice: Heteroaromatic systems like cyclopenta[c]pyridine often contain trace fluorescent impurities or exhibit intrinsic fluorescence when excited by visible lasers (e.g., 532 nm or 785 nm). We utilize an FT-Raman system equipped with a 1064 nm Nd:YAG near-infrared laser to completely bypass electronic transitions, effectively mitigating fluorescence background.

Step-by-Step Methodology:

  • System Validation: Acquire a spectrum of a cyclohexane/sulfur standard to verify wavenumber accuracy and Raman scattering efficiency.

  • Sample Preparation: Pack 10–15 mg of the solid sample into a standard glass NMR capillary tube. Glass is Raman-transparent at 1064 nm and prevents sample contamination.

  • Laser Power Titration (Self-Validating Step): To ensure the 1064 nm laser does not induce thermal degradation (which manifests as a rising, curved blackbody radiation baseline), perform a power titration. Irradiate the sample at 50 mW, 150 mW, and 300 mW. Verify that the signal-to-noise ratio increases linearly without an upward baseline drift.

  • Acquisition: Once the optimal non-destructive laser power is established (typically 250 mW for this compound), co-add 256 scans from 50 to 3600 cm⁻¹ at 4 cm⁻¹ resolution.

Spectral Acquisition Workflow

SpectralWorkflow cluster_IR ATR-FTIR Protocol cluster_Raman FT-Raman Protocol Sample CAS 103589-67-9 Solid-State Sample IR_Prep Direct Application to Diamond ATR Sample->IR_Prep Raman_Prep Sealed Glass Capillary (Fluorescence Mitigation) Sample->Raman_Prep IR_Acq Acquisition: 4000-400 cm⁻¹ (Resolution: 4 cm⁻¹) IR_Prep->IR_Acq Validation Orthogonal Peak Validation & Assignment IR_Acq->Validation Raman_Acq Acquisition: 1064 nm Laser (Range: 50-3600 cm⁻¹) Raman_Prep->Raman_Acq Raman_Acq->Validation Output Validated Reference Spectra Library Validation->Output

Orthogonal IR and Raman spectroscopy workflow for validating CAS 103589-67-9.

Quantitative Reference Spectral Data

The following table summarizes the validated vibrational modes for CAS 103589-67-9, integrating both IR and Raman data to provide a complete molecular fingerprint.

Functional Group / ModeExpected IR Frequency (cm⁻¹)IR IntensityExpected Raman Frequency (cm⁻¹)Raman IntensityMechanistic Causality
Nitrile (-C≡N) Stretch 2220 – 2235Strong2220 – 2235Very StrongHigh polarizability of the triple bond; symmetry broken by ring attachment.
Aromatic C-H Stretch (C1) 3030 – 3060Weak3030 – 3060MediumLocalized high-frequency oscillation of the isolated sp² C-H bond.
Aliphatic C-H Stretch 2850 – 2950Medium2850 – 2950Strongsp³ hybridized CH₂ groups in the fused cyclopentyl ring.
Pyridine C=C / C=N Stretch 1540 – 1580Strong1540 – 1580StrongInductive withdrawal by -Cl and -CN stiffens the ring bonds, shifting modes higher.
Aliphatic CH₂ Scissoring 1440 – 1460Medium1440 – 1460WeakStandard deformation of the cyclopentyl methylene groups.
C-Cl Stretch (Aryl Chloride) 1050 – 1090Strong1050 – 1090StrongHeavy atom effect combined with aromatic conjugation.
Pyridine Ring Breathing ~990Weak~990Very StrongSymmetric expansion/contraction of the heteroaromatic ring; highly polarizable.
Isolated C-H O-O-P Bend 830 – 850StrongN/AWeakLarge dipole moment change during out-of-plane (O-O-P) deformation of the C1 proton.

References

  • Title: 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile - C9H7ClN2 Source: Chem-space URL:[Link]

  • Source: Google Patents (Forma Therapeutics, Inc.)
  • Title: ACETAMIDO DERIVATIVES AS DNA POLYMERASE THETA INHIBITORS (Application #20220098154) Source: Justia Patents (Ideaya Biosciences, Inc.) URL:[Link]

  • Title: Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Exploratory

The Physicochemical and Pharmacological Landscape of Cyclopenta[c]pyridine Derivatives in Drug Discovery

Executive Summary The transition from flat aromatic compounds to three-dimensional, rigid bicyclic frameworks represents a paradigm shift in modern medicinal and agrochemical chemistry. Among these frameworks, the cyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat aromatic compounds to three-dimensional, rigid bicyclic frameworks represents a paradigm shift in modern medicinal and agrochemical chemistry. Among these frameworks, the cyclopenta[c]pyridine scaffold has emerged as a highly versatile core. Derived conceptually and synthetically from natural products like cerbinal, this scaffold offers unique spatial arrangements that significantly enhance target engagement, metabolic stability, and physicochemical profiles. This technical guide explores the rational design, synthesis protocols, and biological evaluations of cyclopenta[c]pyridine derivatives, providing actionable insights for drug discovery professionals.

Structural Significance and Physicochemical Profiling

The architectural rigidity of the cyclopenta[c]pyridine bicyclic system provides a distinct advantage over monocyclic heteroaromatics. By forcing substituents into highly defined vectors, the scaffold minimizes the entropic penalty upon target binding[1]. Furthermore, the incorporation of sp³-hybridized carbons within the cyclopentane ring improves overall drug-likeness by modulating lipophilicity and increasing aqueous solubility[1][2].

In silico predictions and empirical evaluations confirm that these derivatives consistently align with the Lipinski, Ghose, and Veber rules for oral bioavailability[2][3].

Table 1: Physicochemical Properties of Representative Cyclopenta[c]pyridine Scaffolds
Property5H-Cyclopenta[b]pyridin-7(6H)-one (Proxy)Compound 6b (Antiviral Derivative)
Molecular Formula C₈H₇NOC₁₄H₁₄N₄O₃
Molecular Weight 133.15 g/mol 298.30 g/mol
Boiling Point 267.4°CN/A (Solid)
LogP (Predicted) ~1.2~2.1
Serum Half-Life N/A1.42 h
Rule-of-5 Compliance YesYes

Data aggregated from Benchchem and Taylor & Francis physicochemical screening studies[3][4].

Rational Design and Structure-Activity Relationship (SAR)

The natural product cerbinal serves as the primary lead compound for many cyclopenta[c]pyridine derivatives[5][6]. However, cerbinal itself suffers from instability under alkaline conditions, necessitating structural optimization[6].

Through systematic scaffold hopping and functionalization, researchers have identified critical SAR trends:

  • Position 2 & 4 Modifications: The introduction of amide or ester moieties at these positions is vital for maintaining baseline antiviral activity while mitigating off-target toxicity[6].

  • Position 5 Modifications: The introduction of aromatic rings (e.g., m-methoxyphenyl or 3,4,5-trifluorophenyl) significantly enhances binding affinity to receptor proteins via π-π stacking and electrophilic interactions[5].

SAR_Logic Cerbinal Natural Cerbinal (Lead Compound) Cyclopenta Cyclopenta[c]pyridine Core Scaffold Cerbinal->Cyclopenta Scaffold Hopping Pos2 Pos 2 & 4 Modifications (Amides/Esters) Cyclopenta->Pos2 Pos5 Position 5 Modifications (Aryl Substitution) Cyclopenta->Pos5 AntiTMV Enhanced Anti-TMV (e.g., Cmpd 4k) Pos2->AntiTMV Pos5->AntiTMV Fungicidal Broad-Spectrum Fungicidal (e.g., Cmpd 4i) Pos5->Fungicidal

Structure-Activity Relationship (SAR) logic for cerbinal-derived cyclopenta[c]pyridines.

Experimental Methodology: Synthesis of 5-Aryl Derivatives

To achieve the position-5 modifications described above, a highly controlled, base-mediated electrophilic substitution protocol is employed[5][6]. The following self-validating workflow ensures high chemoselectivity and yield.

Step-by-Step Protocol

Step 1: Precursor Dissolution

  • Action: Dissolve the cyclopenta[c]pyridine precursor (e.g., 0.68 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF) under an ice bath (0°C).

  • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants without hydrogen-bonding to the nucleophile, thereby increasing its reactivity. The ice bath is critical to control the initial exothermic deprotonation, preventing thermal degradation[6].

Step 2: Base-Mediated Deprotonation

  • Action: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 4.0 equivalents) dropwise and stir for 30 minutes.

  • Causality: DBU acts as a non-nucleophilic, sterically hindered strong base. It selectively deprotonates the acidic site of the precursor without participating in nucleophilic attack itself, ensuring a high yield of the reactive enolate/anion[6].

Step 3: Electrophilic Substitution

  • Action: Inject the specific brominated hydrocarbon (4.0 equivalents) and allow the mixture to warm to room temperature. Stir until the precursor is fully consumed (validate via TLC monitoring).

  • Causality: The alkyl/aryl bromide acts as the electrophile. Warming to room temperature provides the necessary activation energy for the substitution to proceed to completion[5][6].

Step 4: Quenching and Extraction

  • Action: Quench the reaction with distilled water and extract twice with ethyl acetate (EtOAc).

  • Causality: Water neutralizes the basic environment and precipitates inorganic salts. EtOAc, being moderately polar and immiscible with water, efficiently partitions the organic product from the aqueous DMF layer[6].

Step 5: Purification

  • Action: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Causality: Brine removes residual DMF and water via osmotic extraction. MgSO₄ acts as a desiccant to eliminate trace moisture, ensuring the integrity of the final product before column chromatography[6].

Synthesis_Workflow Step1 Step 1: Dissolution (DMF, 0°C) Step2 Step 2: Base Addition (DBU, 30 min) Step1->Step2 Step3 Step 3: Substitution (Brominated Hydrocarbon) Step2->Step3 Step4 Step 4: Extraction (H2O Quench, EtOAc) Step3->Step4 Step5 Step 5: Purification (Brine Wash, MgSO4) Step4->Step5

Workflow for the synthesis of cyclopenta[c]pyridine derivatives via base-mediated substitution.

Biological Activities and Target Engagement

The rigid 3D topology of cyclopenta[c]pyridines translates to potent biological activities across both agrochemical and human medicinal domains.

Agrochemical Applications

Derivatives have shown exceptional promise against the Tobacco Mosaic Virus (TMV) and various fungal pathogens. For instance, Compound 4k (featuring an m-methoxyphenyl substitution) demonstrated superior in vivo anti-TMV activity compared to the commercial standard, Ribavirin[5][7]. Similarly, Compound 4i (3,4,5-trifluorophenyl substitution) exhibited a remarkable 91.9% inhibition ratio against the agricultural fungus Sclerotinia sclerotiorum[5].

Table 2: Comparative Anti-TMV Efficacy (at 500 µg/mL)
Compound IDSubstitution ProfileInactivation Effect (%)Curative Effect (%)Protection Effect (%)
Compound 4g p-Fluorophenyl> Ribavirin> Ribavirin> Ribavirin
Compound 4k m-Methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin Commercial StandardBaselineBaselineBaseline

Data sourced from bioactivity evaluations of 5-aryl-cyclopenta[c]pyridine derivatives[5][7].

Medicinal Applications

Beyond agriculture, the scaffold is actively investigated for antiviral human/veterinary therapeutics. Compound 6b , a cyclopenta[c]pyridine analog, acts as a microtubule-stabilizing agent. By hijacking the host cell's microtubule motor complex, it effectively inhibits the replication of the African Swine Fever Virus (ASFV), reducing viral yield from 6.5 log TCID₅₀/ml to 4.5 log TCID₅₀/ml without significant host cytotoxicity[3].

Molecular Docking and Mechanism of Action

To elucidate the causality of the observed bioactivity, molecular docking simulations have been performed against key target proteins.

In the case of anti-TMV activity, the TMV coat protein (PDB ID: 1EI7)—which is crucial for viral assembly and infectivity—serves as the primary target[8]. Docking studies reveal that the cyclopenta[c]pyridine core, specifically in highly active derivatives like Compound 4k, anchors deeply into the binding pocket. The binding energy is highly favorable (-6.63 kcal/mol), driven primarily by a strong Pi-cation interaction between the functionalized aromatic ring of the ligand and the LYS268 residue of the coat protein[8].

Docking_Pathway Ligand Compound 4k (Ligand) Interaction Pi-Cation Interaction (LYS268 Residue) Ligand->Interaction Protein TMV Coat Protein (PDB: 1EI7) Protein->Interaction Outcome Viral Assembly Inhibition Interaction->Outcome

Molecular docking pathway illustrating the binding mechanism of Compound 4k to TMV coat protein.

Conclusion

The cyclopenta[c]pyridine scaffold represents a highly tunable, structurally rigid framework that bridges the gap between natural product chemistry and modern rational drug design. By leveraging specific synthetic protocols—such as DBU-mediated electrophilic substitution—researchers can reliably access derivatives that occupy unique physicochemical space. Whether deployed as potent agrochemical antiviral/fungicidal agents or as host-targeting microtubule stabilizers in human/veterinary medicine, cyclopenta[c]pyridines offer a robust foundation for next-generation therapeutic discovery.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Overview 3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS: 103589-67-9) is a highly valued heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Overview

3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS: 103589-67-9) is a highly valued heterocyclic building block in modern drug discovery. It serves as a critical structural intermediate in the synthesis of novel therapeutics, including[1] and[2], which are actively investigated for oncology and autoimmune therapies.

This application note details a highly efficient, scalable three-step synthetic protocol. The sequence leverages a Knoevenagel condensation, followed by enamine formation, and concludes with an acid-mediated cyclization/chlorination cascade[3].

Mechanistic Insights & Causality

To ensure reproducibility and process understanding, the causality behind the reagent selection is outlined below:

  • Solvent-Free Knoevenagel Condensation: The initial reaction between cyclopentanone and malononitrile is performed neat at elevated temperatures (100°C). Omitting the solvent maximizes reactant collision frequency and allows the thermal energy to drive the elimination of water, pushing the equilibrium toward the dicyanoalkene without requiring azeotropic distillation[3].

  • Methanol Scavenging in Enamine Formation: The reaction of the intermediate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) generates methanol as a byproduct. The deliberate addition of acetic anhydride (Ac₂O) serves to scavenge this methanol (forming volatile methyl acetate), thereby preventing reversible side reactions and driving the enamine formation to completion[3].

  • Anhydrous Chlorination & Cyclization: The final step utilizes 4N HCl in dioxane combined with acetic acid. The dioxane provides an anhydrous source of chloride ions critical for the nucleophilic substitution, while acetic acid acts as a protic cosolvent to facilitate the protonation of the cyano and dimethylamino groups. This triggers an intramolecular cyclization where the nitrile nitrogen incorporates into the pyridine ring, followed by the elimination of dimethylamine to yield the aromatized chloropyridine core[3].

Visualizing the Synthetic Workflow

SyntheticWorkflow A Cyclopentanone + Malononitrile B 2-Cyclopentylidene- malononitrile (Intermediate 1) A->B 100°C, 6h (Knoevenagel) C Enamine Derivative (Intermediate 2) B->C DMF-DMA, Ac2O RT, 30 min D 3-Chloro-5H,6H,7H- cyclopenta[c]pyridine- 4-carbonitrile C->D HCl/Dioxane, AcOH 55°C, 4h

Figure 1: Three-step synthetic workflow for 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Cyclopentylidenemalononitrile (Intermediate 1)
  • Apparatus Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: Add cyclopentanone (50.0 g, 594.38 mmol) and malononitrile (39.3 g, 594.38 mmol) to the flask[3].

  • Causality Check (Self-Validation): Do not add solvent or catalyst. The neat mixture relies entirely on thermal activation.

  • Reaction: Heat the reaction mixture to 100°C and maintain vigorous stirring for 6 hours.

  • Monitoring: Monitor reaction progress via TLC. Upon completion, cool the mixture to room temperature (20–25°C).

  • Result: The crude product is obtained as a brown oil (~81.3 g, quantitative crude yield) and is used directly in the next step without further purification[3].

Step 2: Synthesis of 2-(2-((Dimethylamino)methylene)cyclopentylidene)malononitrile (Intermediate 2)
  • Reagent Charging: In a 500 mL round-bottom flask, dissolve the crude Intermediate 1 (80.0 g, 606.1 mmol) in DMF-DMA (50.0 mL)[3].

  • Scavenger Addition: Slowly add acetic anhydride (40.0 mL) to the stirring mixture.

  • Causality Check (Self-Validation): The addition of Ac₂O is mildly exothermic; it immediately reacts with the liberated methanol to drive the equilibrium forward.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Workup: Quench the reaction by slowly adding distilled water (100 mL). Extract the aqueous mixture with ethyl acetate (3 × 150 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Slurry the resulting crude residue with a mixture of ethyl acetate and petroleum ether to precipitate the product.

  • Result: Filter and dry to afford Intermediate 2 as a yellow solid (59.0 g, 52% yield)[3].

Step 3: Synthesis of 3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (Final Product)
  • Reagent Charging: In a 500 mL round-bottom flask, suspend Intermediate 2 (58.0 g, 310.16 mmol) in a mixture of 4N HCl in dioxane (120.0 mL) and glacial acetic acid (30.0 mL)[3].

  • Reaction: Heat the reaction mixture to 55°C and stir for 4 hours.

  • Causality Check (Self-Validation): The controlled temperature of 55°C ensures the cyclization proceeds at a steady rate without thermally decomposing the newly formed pyridine ring.

  • Workup: Cool the mixture to room temperature and carefully quench with distilled water (100 mL). Adjust the pH of the solution to neutral (pH ~7) using a saturated aqueous sodium bicarbonate (NaHCO₃) solution. (Caution: Vigorous gas evolution (CO₂) will occur).

  • Extraction: Extract the neutralized aqueous layer with ethyl acetate (3 × 100 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via silica gel column chromatography, eluting with ethyl acetate/petroleum ether (1:3 v/v)[1].

  • Result: The final product is isolated as a white solid[1].

Visualizing the Mechanistic Pathway

Mechanism N1 Dicyano-Enamine Precursor N2 Acidic Activation (Protonation of Cyano/Enamine) N1->N2 HCl / AcOH N3 Intramolecular Cyclization (Cyano N attacks Iminium C) N2->N3 Ring Closure N4 Nucleophilic Chlorination (Cl- addition) N3->N4 Chloride Trapping N5 Aromatization (Loss of HNMe2) N4->N5 Elimination N6 Chloropyridine Core N5->N6 Thermodynamic Driving Force

Figure 2: Mechanistic pathway of the acid-mediated cyclization and chlorination step.

Quantitative Data & Analytical Summary

StepCompound / ReagentMolecular Weight ( g/mol )EquivalentsAmount Used/ProducedYield (%)LCMS (m/z) [M+H]⁺
1 Cyclopentanone84.121.050.0 gN/AN/A
1 Malononitrile66.061.039.3 gN/AN/A
1 Intermediate 1 132.16N/A81.3 g (crude)Quantitative133.2
2 Intermediate 1132.161.080.0 gN/AN/A
2 Intermediate 2 187.24N/A59.0 g52%188.1
3 Intermediate 2187.241.058.0 gN/AN/A
3 Final Product 178.62N/A2.8 g (Scale Ref)98% (Post-Purification)179.0

(Note: Yield and scale reference for the final purified product in Step 3 is adapted from standardized chromatographic purification conditions[1].)

References

  • Title: WO2022237782A1 - Amide derivatives and applications thereof Source: Google Patents URL
  • Title: WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
  • Title: US20220098154A1 - Acetamido Derivatives as DNA Polymerase Theta Inhibitors Source: Justia Patents URL: [Link]

Sources

Application

palladium-catalyzed cross-coupling reactions with 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Novel Scaffold

The 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile core represents a compelling scaffold for medicinal chemistry and materials science. The fusion of a pyridine ring, a cyclopentane moiety, and a nitrile group creates a unique three-dimensional structure with significant potential for biological activity. The nitrile group is a common feature in many approved drugs, acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. The pyridine ring is a privileged structure in drug discovery, known for its ability to engage in a variety of biological interactions.

The true synthetic value of this scaffold lies in the strategic placement of the chlorine atom at the 3-position. This halogen serves as a versatile handle for derivatization through palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern organic synthesis.[1] These reactions allow for the precise and efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions.[1] This guide provides detailed application notes and starting-point protocols for the functionalization of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile using several key palladium-catalyzed cross-coupling reactions.

The reactivity of aryl chlorides in these reactions is typically lower than that of the corresponding bromides or iodides, often necessitating more specialized catalysts and conditions.[2][3] The protocols outlined herein are designed to address this challenge by employing modern catalyst systems known for their high activity with chloro-heteroaromatic substrates.

Core Principles and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L2-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product CouplingPartner R'-M CouplingPartner->Transmetal Substrate R-X (3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile) Substrate->OxAdd

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Experimental Protocols: A Starting Point for Discovery

The following protocols are designed as robust starting points for the derivatization of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile. Researchers should anticipate the need for optimization based on the specific coupling partner employed.

General Laboratory Workflow

A standardized workflow is essential for reproducibility and efficiency in screening and optimizing cross-coupling reactions.

Experimental Workflow Prep 1. Reagent Preparation (Weighing solids, preparing solutions) Setup 2. Reaction Setup (Add reagents to oven-dried vial under inert gas) Prep->Setup Reaction 3. Reaction (Heating and stirring for specified time) Setup->Reaction Monitoring 4. Monitoring (TLC, LC-MS, or GC-MS analysis) Reaction->Monitoring Monitoring->Reaction If incomplete Workup 5. Aqueous Workup (Quenching, extraction, drying) Monitoring->Workup If complete Purification 6. Purification (Column chromatography, recrystallization, or prep-HPLC) Workup->Purification Analysis 7. Characterization (NMR, HRMS, etc.) Purification->Analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid and ester reagents.[1][4] For electron-deficient chloropyridines, specific catalyst systems have been developed to achieve high yields.[5]

Protocol

Materials:

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equiv), the boronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) in a small amount of the reaction solvent.

  • Seal the reaction vessel with a septum, and evacuate and backfill with inert gas (repeat three times).

  • Add the catalyst pre-mixture to the reaction vessel via syringe, followed by the remaining degassed solvent.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos is highly effective for the coupling of challenging aryl chlorides.[3]

  • Base: K₃PO₄ is a strong base that is generally effective in Suzuki couplings and has good solubility in mixed solvent systems.[6]

  • Solvent: 1,4-Dioxane or toluene are common choices, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.[3]

ParameterRecommended Starting Condition
Substrate 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equiv)
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2 equiv)
Palladium Source Pd₂(dba)₃ (2.5 mol%)
Ligand SPhos (5 mol%)
Base K₃PO₄ (2.5 equiv)
Solvent 1,4-Dioxane or Toluene/H₂O (10:1)
Temperature 100 °C
Time 12-24 h
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[7][8] The reaction couples aryl halides with a wide range of primary and secondary amines. For chloropyridine substrates, specialized catalyst systems are often necessary to overcome potential catalyst inhibition by the pyridine nitrogen.[9][10][11]

Protocol

Materials:

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • RuPhos-Pd-G3 Precatalyst (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the RuPhos-Pd-G3 precatalyst (3 mol%) and the base (e.g., NaOtBu, 2.0 equiv).

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add the 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equiv) followed by the degassed solvent and then the amine (1.2 equiv).

  • Heat the reaction mixture to 65-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System: Third-generation (G3) Buchwald precatalysts, such as RuPhos-Pd-G3, are highly active and air-stable, making them convenient to use. They are particularly effective for coupling chloropyridines.[9]

  • Base: A strong, non-nucleophilic base is required. NaOtBu is a common choice, while LiHMDS can be effective, especially with less nucleophilic amines.[7][9]

  • Solvent: Anhydrous, aprotic solvents like THF or toluene are standard for this reaction.

ParameterRecommended Starting Condition
Substrate 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equiv)
Coupling Partner Primary/Secondary Amine (1.2 equiv)
Catalyst RuPhos-Pd-G3 (3 mol%)
Base NaOtBu (2.0 equiv)
Solvent Toluene
Temperature 100 °C
Time 4-16 h
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting aryl halides with terminal alkynes.[12][13] This reaction is valuable for introducing rigid, linear linkers into molecules. Copper(I) is often used as a co-catalyst, though copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[12][14]

Protocol

Materials:

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (2.0-3.0 equivalents, also serves as solvent)

  • Optional co-solvent (e.g., THF or DMF)

  • Reaction vessel (e.g., sealed tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add the degassed amine base (e.g., Et₃N) and any co-solvent, followed by the terminal alkyne (1.5 equiv).

  • Heat the reaction mixture to 60-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove metal salts.

  • Wash the filtrate with water or brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Component Selection:

  • Catalyst System: The PdCl₂(PPh₃)₂/CuI system is the classic and a reliable choice for Sonogashira couplings.[13]

  • Base: An amine base is required to deprotonate the terminal alkyne and to neutralize the HX byproduct. It often serves as the solvent as well.[12]

  • Copper Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex, accelerating the reaction.[13]

ParameterRecommended Starting Condition
Substrate 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equiv)
Coupling Partner Terminal Alkyne (1.5 equiv)
Palladium Source PdCl₂(PPh₃)₂ (3 mol%)
Co-catalyst CuI (6 mol%)
Base/Solvent Et₃N or DIPA
Temperature 80 °C
Time 6-18 h
Heck Reaction: For C-C Bond Formation with Alkenes

The Heck (or Mizoroki-Heck) reaction forms a new C-C bond by coupling an aryl halide with an alkene.[15][16] This reaction is a powerful tool for the synthesis of substituted alkenes.

Protocol

Materials:

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

  • Alkene (e.g., styrene, acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine (P(o-tolyl)₃)) (4-10 mol%)

  • Inorganic or organic base (e.g., Na₂CO₃, K₂CO₃, or Et₃N) (2.0 equivalents)

  • High-boiling point solvent (e.g., DMF, NMP, or DMA)

  • Reaction vessel (e.g., sealed tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equiv), Pd(OAc)₂ (3 mol%), P(o-tolyl)₃ (6 mol%), and the base (2.0 equiv).

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add the degassed solvent and the alkene (1.5 equiv).

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Component Selection:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand is a standard catalyst for the Heck reaction.[16] The choice of ligand can influence regioselectivity.

  • Base: A base is required to regenerate the Pd(0) catalyst in the final step of the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents are typically used to ensure the reaction proceeds at a reasonable rate.

ParameterRecommended Starting Condition
Substrate 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equiv)
Coupling Partner Alkene (1.5 equiv)
Palladium Source Pd(OAc)₂ (3 mol%)
Ligand P(o-tolyl)₃ (6 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent DMF
Temperature 120 °C
Time 12-24 h
Stille Coupling: For C-C Bond Formation with Organostannanes

The Stille reaction couples aryl halides with organostannane reagents. A key advantage is the tolerance of organostannanes to a wide variety of functional groups.[17][18] However, the toxicity of tin compounds necessitates careful handling and purification.

Protocol

Materials:

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

  • Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 - 1.3 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Optional additive: CuI or CsF

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add Pd(PPh₃)₄ (4 mol%).

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add a solution of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equiv) in the degassed solvent.

  • Add the organostannane reagent (1.2 equiv) via syringe.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and concentrate. The crude product can be directly purified by column chromatography. A fluoride workup (e.g., with aqueous KF) can help remove tin byproducts.

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.[19] For aryl chlorides, more active catalysts with bulky alkylphosphine ligands may be required.[19][20]

  • Additives: In some cases, additives like CuI or fluoride salts can accelerate the transmetalation step.[20][21]

  • Solvent: Aprotic, non-polar solvents like toluene or dioxane are standard.

ParameterRecommended Starting Condition
Substrate 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equiv)
Coupling Partner Organostannane (1.2 equiv)
Catalyst Pd(PPh₃)₄ (4 mol%)
Solvent Toluene
Temperature 110 °C
Time 12-24 h

References

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines | Organic Letters - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. Available at: [Link]

  • Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Stille Cross-Coupling of Aryl Chlorides | Organic Letters - ACS Publications. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. Available at: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC. Available at: [Link]

  • New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement: Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines - ResearchGate. Available at: [Link]

  • Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water - Green Chemistry (RSC Publishing). Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides | Journal of the American Chemical Society. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo - ChemRxiv. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

  • CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google Patents.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available at: [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

Sources

Method

Application Note: 3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile in Targeted Therapeutics Synthesis

Executive Summary The compound 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (also known by its IUPAC name, 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile; CAS: 103589-67-9) is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (also known by its IUPAC name, 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile; CAS: 103589-67-9) is a highly versatile, bifunctional pharmaceutical intermediate[1]. Featuring an electron-deficient fused pyridine core, a highly activated C3-chloride, and an electrophilic C4-carbonitrile, this scaffold is uniquely primed for divergent synthetic applications.

This application note details the mechanistic rationale and validated protocols for utilizing this intermediate in two cutting-edge therapeutic arenas:

  • Oncology & Immunology: Synthesis of thienopyridine carboxamides acting as[2],[3].

  • Precision Oncology: Synthesis of acetamido-pyridine derivatives acting as to induce synthetic lethality in homologous recombination (HR)-deficient cancers[4],[5].

Physicochemical Profiling & Structural Rationale

The reactivity of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C4-carbonitrile group.

  • C3-Chloride Activation: The Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring is significantly lowered by the ortho-carbonitrile, rendering the C3 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ).

  • C4-Carbonitrile as an Electrophilic Trap: Following SN​Ar , the adjacent nitrile group can serve as an intramolecular electrophile. When the incoming nucleophile possesses an active methylene group (e.g., methyl thioglycolate), a spontaneous Thorpe-Ziegler-type annulation occurs, rapidly generating fused tricyclic systems.

Mechanistic Pathways & Synthetic Utility

The divergent utility of this intermediate is dictated by the choice of nucleophile and reaction conditions, allowing chemists to selectively drive either a direct substitution or a substitution-annulation cascade.

SyntheticWorkflow cluster_USP USP28/25 Inhibitor Pathway cluster_Pol Polθ Inhibitor Pathway Intermediate 3-Chloro-5H,6H,7H-cyclopenta[c] pyridine-4-carbonitrile ReagentA Methyl Thioglycolate + K2CO3 / DMF (50°C) Intermediate->ReagentA ReagentB 2-Amino-N-arylacetamide + Base / Heat (100°C) Intermediate->ReagentB MechanismA SNAr & Intramolecular Annulation Cascade ReagentA->MechanismA ProductA Thieno[2,3-b]pyridine Carboxamides MechanismA->ProductA MechanismB Direct SNAr Displacement ReagentB->MechanismB ProductB Acetamido-Pyridine Derivatives MechanismB->ProductB

Divergent synthetic workflows utilizing 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile.

Application 1: Synthesis of Thienopyridine-based USP28/25 Inhibitors

Biological Context

USP28 is a deubiquitinase that stabilizes critical oncoproteins, including LSD1 (lysine-specific demethylase 1) and c-Myc[2]. Amplification of USP28 is prevalent in colorectal cancer and acute myeloid leukemia (AML). Inhibiting USP28 promotes the proteasomal degradation of these oncoproteins, leading to tumor suppression[2].

Protocol: SN​Ar -Annulation Cascade

This protocol describes the synthesis of the tricyclic thieno[2,3-b]pyridine core via a Fiesselmann/Gewald-type annulation[3].

Step 1: Reagent Preparation & Activation

  • Action: Charge a dry 100-mL round-bottom flask with 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 eq, e.g., 5.60 mmol) and anhydrous DMF (20 mL). Add K2​CO3​ (3.0 eq, 16.7 mmol).

  • Causality: K2​CO3​ acts as a heterogeneous, mild inorganic base. Three equivalents are required: one to deprotonate the incoming thiol, one to deprotonate the active methylene for subsequent cyclization, and one to maintain an alkaline environment to drive the equilibrium forward without hydrolyzing the nitrile. DMF is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex during the SN​Ar transition state.

Step 2: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Action: Add methyl thioglycolate (1.0 eq, 5.60 mmol) dropwise. Heat the mixture to 50°C.

  • Causality: The deprotonated thiolate is highly nucleophilic. A moderate temperature of 50°C provides sufficient kinetic energy for the complete displacement of the C3-chloride while preventing thermal degradation of the starting materials[3].

Step 3: Intramolecular Annulation (Thorpe-Ziegler Cyclization)

  • Action: Maintain heating at 50°C overnight (12–16 hours).

  • Causality: Following chloride displacement, the basic conditions deprotonate the active methylene of the newly attached thioglycolate moiety. The resulting carbanion attacks the adjacent electrophilic C4-carbonitrile group. This intramolecular cyclization yields the 3-amino-thieno[2,3-b]pyridine-2-carboxylate core.

Step 4: Isolation & Validation

  • Action: Cool the mixture to room temperature and dilute with H2​O (30 mL). Collect the resulting precipitated solids by vacuum filtration and dry under a high vacuum.

  • Validation: The reaction is self-validating via LC-MS. The starting material mass ( m/z 179 [M+H]+ ) will disappear, replaced by the exact mass of the cyclized tricyclic product.

Application 2: Synthesis of Acetamido-Pyridine Polθ Inhibitors

Biological Context

DNA Polymerase Theta (Polθ) is a low-fidelity polymerase essential for Microhomology-Mediated End Joining (MMEJ), a backup DNA double-strand break repair pathway[5],[6]. In cancers deficient in homologous recombination (HR)—such as those with BRCA1/2 mutations—cells become entirely dependent on MMEJ for survival. Pharmacological inhibition of Polθ in these cells induces synthetic lethality, eradicating the tumor while sparing HR-proficient healthy tissues[4],[7].

Protocol: Direct SN​Ar with Aliphatic Amines

This protocol isolates the SN​Ar step without subsequent annulation, utilizing an amine nucleophile to generate an acetamido-pyridine derivative[4].

Step 1: Free-Basing the Amine

  • Action: Suspend 2-amino-N-(4-fluorophenyl)-N-methylacetamide TFA salt (1.1 eq) in NMP or DMF. Add an organic base such as DIPEA (3.0 eq).

  • Causality: Amines used in these syntheses are often stored as TFA or HCl salts to prevent oxidative degradation. DIPEA homogeneously neutralizes the TFA salt to liberate the nucleophilic free amine. A non-nucleophilic, sterically hindered base is mandatory to prevent competitive side reactions with the chloropyridine.

Step 2: High-Temperature SN​Ar

  • Action: Add 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 eq). Heat the reaction mixture to 100°C and stir overnight.

  • Causality: Unlike thiolates, aliphatic primary amines are weaker nucleophiles. Elevated thermal activation (100°C) is strictly required to overcome the activation energy barrier for displacing the chloride[4]. The C4-carbonitrile remains unreacted because the amine lacks an active methylene group capable of initiating a Thorpe-Ziegler cyclization.

Step 3: Workup & Purification

  • Action: Cool the reaction, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Monitor the reaction via TLC or LC-MS. The target acetamido-pyridine derivative will exhibit a distinct mass shift corresponding to the loss of HCl, confirming successful coupling.

Biological Signaling & Synthetic Lethality

The downstream biological impacts of the compounds synthesized from this intermediate are profound, targeting distinct vulnerabilities in cancer cell biology.

BioPathway DrugA Thienopyridine Derivatives TargetA USP28 / USP25 Inhibition DrugA->TargetA EffectA Destabilization of LSD1 & c-Myc TargetA->EffectA OutcomeA Tumor Suppression (AML, Colon Cancer) EffectA->OutcomeA DrugB Acetamido-Pyridine Derivatives TargetB DNA Polymerase Theta (Polθ) Inhibition DrugB->TargetB EffectB Blockade of MMEJ Repair Pathway TargetB->EffectB OutcomeB Synthetic Lethality (HR-Deficient Cancers) EffectB->OutcomeB

Biological mechanisms of action for therapeutic agents derived from the intermediate.

Quantitative Data Summary

The following table summarizes the divergent experimental parameters and clinical targets for the two primary synthetic workflows utilizing 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile.

ParameterUSP28/25 Inhibitor SynthesisPolθ Inhibitor Synthesis
Core Reaction SN​Ar
  • Thorpe-Ziegler Annulation Cascade
Direct SN​Ar Displacement
Nucleophile Methyl thioglycolate (Thiolate)2-Amino-N-arylacetamide (Amine)
Base Choice K2​CO3​ (Heterogeneous, Inorganic)DIPEA (Homogeneous, Organic)
Optimal Solvent DMFDMF or NMP
Thermal Activation 50°C100°C
Reaction Time 12–16 hours (Overnight)12–16 hours (Overnight)
Typical Yield >90% (via direct aqueous precipitation)60–80% (via extraction/chromatography)
Therapeutic Target Ubiquitin-Specific Proteases (USP28/25)DNA Polymerase Theta (Polθ)
Clinical Indication AML, Colorectal CancerBRCA-Deficient Breast/Ovarian Cancers

References

  • Thienopyridine carboxamides as ubiquitin-specific protease inhibitors. World Intellectual Property Organization (WO2017139778A1). Google Patents.

  • Acetamido derivatives as DNA polymerase theta inhibitors. United States Patent Application (US20220098154A1). Justia Patents.

  • Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy. Journal of Medicinal Chemistry, ACS Publications.

Sources

Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS 103589-67-9) with Primary Amines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the pyridine nucleus is a privileged structure found in numerous therapeutic agents. The targeted modification of pyridines via nucleophilic aromatic substitution (SNAr) offers a powerful strategy for the synthesis of diverse compound libraries with potential biological activity. This document provides a detailed technical guide for the SNAr of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS 103589-67-9) with primary amines.

The substrate, 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile, is an ideal candidate for SNAr. The inherent electron-deficient nature of the pyridine ring is further enhanced by the presence of a strongly electron-withdrawing cyano group positioned ortho to the chloro leaving group. This electronic arrangement significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride. The fused cyclopentane ring provides a rigid, three-dimensional element that can be exploited for structure-activity relationship (SAR) studies.

These application notes are designed to provide both a theoretical framework and practical, actionable protocols for researchers engaged in the synthesis of novel chemical entities for drug development and related fields.

Mechanistic Overview: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile with primary amines proceeds via the classical addition-elimination mechanism. This two-step process is initiated by the attack of the nucleophilic amine on the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the ortho-cyano group. In the subsequent, typically rapid, elimination step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the corresponding 3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile derivative.

SNAr_Mechanism cluster_legend Legend reactant 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile + R-NH₂ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition (Rate-determining step) product 3-(alkylamino)-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile + HCl intermediate->product Elimination key1 Reactant/Product key2 Intermediate

Figure 1: Generalized workflow for the SNAr reaction.

Key Experimental Parameters and Considerations

The success of the SNAr reaction is contingent upon the careful selection and optimization of several key experimental parameters. Understanding the interplay of these factors is crucial for achieving high yields, purity, and reproducibility.

Choice of Primary Amine Nucleophile

A wide array of primary amines can be successfully employed in this reaction. The nucleophilicity of the amine plays a significant role in the reaction rate.

  • Alkylamines: Primary alkylamines (e.g., benzylamine, n-butylamine, cyclopropylamine) are generally more nucleophilic than arylamines and tend to react more readily, often at lower temperatures.

  • Arylamines: Anilines and other aromatic amines are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, reactions with arylamines may require more forcing conditions, such as higher temperatures or the use of a stronger base.

  • Steric Hindrance: Sterically hindered primary amines may exhibit reduced reactivity due to impeded approach to the reaction center. In such cases, prolonged reaction times or elevated temperatures may be necessary.

The Role of the Base

The reaction generates hydrochloric acid (HCl) as a byproduct. A base is therefore essential to neutralize the acid and prevent the protonation of the nucleophilic amine, which would render it unreactive.

  • Tertiary Amines: Non-nucleophilic tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. They are effective acid scavengers and are generally unreactive towards the substrate.

  • Inorganic Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, particularly in polar aprotic solvents. These are often used in excess.

Solvent Selection

The choice of solvent is critical as it must solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices for SNAr reactions. Their high polarity helps to stabilize the charged intermediate, thereby accelerating the reaction.

  • Alcohols: Alcohols like ethanol or isopropanol can also be used as solvents. They are capable of hydrogen bonding, which can solvate the leaving group and the amine. However, there is a potential for competitive alkoxylation as a side reaction, especially at higher temperatures.

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are also viable solvents, often used for reactions at elevated temperatures.

Reaction Temperature and Time

The optimal temperature and reaction time are dependent on the reactivity of the specific primary amine and the chosen solvent.

  • Monitoring Reaction Progress: It is imperative to monitor the progress of the reaction by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the point of complete consumption of the starting material and prevents the formation of degradation products due to prolonged heating.

  • General Temperature Range: Reactions with aliphatic amines can often be conducted at temperatures ranging from room temperature to 80 °C. Reactions with less reactive arylamines may require temperatures in the range of 80-150 °C.

Experimental Protocols

The following protocols provide a general framework for the nucleophilic aromatic substitution of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile with primary amines. It is recommended to perform a small-scale test reaction to optimize conditions for a specific amine.

Protocol 1: General Procedure for Reaction with an Aliphatic Primary Amine

Protocol_1 start Start step1 To a stirred solution of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equiv) in a suitable solvent (e.g., DMF, MeCN, or THF), add the primary aliphatic amine (1.1-1.5 equiv). start->step1 step2 Add a base (e.g., TEA or DIPEA, 1.5-2.0 equiv). step1->step2 step3 Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). step2->step3 step4 Monitor the reaction by TLC or LC-MS until the starting material is consumed. step3->step4 step5 Cool the reaction mixture to room temperature. step4->step5 step6 Perform aqueous work-up and extraction. step5->step6 step7 Purify the crude product by column chromatography or recrystallization. step6->step7 end End step7->end

Figure 2: Workflow for Protocol 1.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equivalent).

  • Reagent Addition: Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF, MeCN, or THF, approximately 0.1-0.5 M concentration). Add the primary aliphatic amine (1.1-1.5 equivalents) to the solution.

  • Base Addition: Add the base (e.g., triethylamine or DIPEA, 1.5-2.0 equivalents).

  • Reaction: Heat the reaction mixture to a predetermined temperature (e.g., 60-100 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 3-(alkylamino)-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Procedure for Less Reactive Aryl Amines

For less nucleophilic primary arylamines, more forcing conditions may be required.

Step-by-Step Methodology:

  • Reaction Setup: Follow the same setup as in Protocol 1.

  • Reagent Addition: Dissolve 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 equivalent) and the primary arylamine (1.2-2.0 equivalents) in a high-boiling polar aprotic solvent such as DMSO or DMF.

  • Base Addition: Add a stronger base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

  • Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-150 °C).

  • Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1.

Data Presentation: Expected Product Characteristics

The successful synthesis of 3-(alkyl/arylamino)-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile derivatives can be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Disappearance of the pyridine proton signals of the starting material and appearance of new signals corresponding to the aminated product. The NH proton of the secondary amine will typically appear as a broad singlet. Characteristic signals for the alkyl or aryl group of the primary amine will be present.
¹³C NMR A shift in the chemical shifts of the pyridine ring carbons, particularly the carbon atom where the substitution occurred. Appearance of new signals corresponding to the carbon atoms of the introduced alkyl or aryl group.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the desired product.
Infrared (IR) Spectroscopy Appearance of a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. The C≡N stretch will be observed around 2220-2230 cm⁻¹.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently reactive nucleophile. Low reaction temperature. Ineffective base.Increase the reaction temperature. Use a more polar aprotic solvent (e.g., switch from THF to DMF or DMSO). Use a stronger base (e.g., K₂CO₃ or Cs₂CO₃).
Formation of Side Products Reaction with solvent (e.g., alkoxylation in alcohol). Decomposition at high temperatures.Use a non-reactive polar aprotic solvent. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification Excess amine remaining. Baseline streaking on TLC.Use a minimal excess of the amine. Perform an acidic wash during work-up to remove excess amine.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Halogenated aromatic compounds and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Reactions at elevated temperatures should be conducted with care, using appropriate heating mantles and condensers.

Conclusion

The nucleophilic aromatic substitution of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile with primary amines is a robust and versatile method for the synthesis of a wide range of substituted pyridine derivatives. By carefully selecting the reaction conditions, including the nucleophile, base, solvent, and temperature, researchers can efficiently generate novel compounds for further investigation in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation.

References

  • Gilday, J. P., et al. (2015). Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 115(7), 2582-2647. [Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Method

Application Note: 3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile in Heterocyclic Chemistry &amp; Drug Discovery

Executive Summary 3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (also systematically named 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile) is a highly versatile, bifunctional heterocyclic building...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (also systematically named 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile) is a highly versatile, bifunctional heterocyclic building block. Characterized by an ortho-halonitrile moiety fused to a cyclopentane ring, it serves as a privileged precursor for the synthesis of complex tricyclic scaffolds, most notably thieno[2,3-b]pyridines [1].

In contemporary drug discovery, this compound is a critical starting material for synthesizing small-molecule inhibitors targeting Ubiquitin-Specific Proteases 28 and 25 (USP28/USP25) . These enzymes are heavily implicated in the stabilization of potent oncoproteins (such as c-Myc, NOTCH1, and LSD1) and the modulation of immune responses, making them prime targets in oncology and autoimmune therapeutics [2].

Physicochemical Profile & Quantitative Data

The following table summarizes the foundational quantitative data and physical properties required for reaction planning and stoichiometric calculations [1].

PropertyValue / Description
Chemical Name 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
CAS Registry Number 103589-67-9
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
SMILES ClC1=NC=C2CCCC2=C1C#N
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in Water
Storage Conditions Ambient storage, keep dry and sealed

Mechanistic Insights: Annulation Chemistry

The synthetic utility of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile stems from the synergistic electronic effects of the pyridine nitrogen and the C4-carbonitrile group. Both are strongly electron-withdrawing, rendering the C3-chloride highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) .

When reacted with an α -mercaptoester (such as methyl thioglycolate), a tandem two-step reaction occurs:

  • SN​Ar Thioetherification: The thiolate anion displaces the chloride, forming a thioether intermediate.

  • Thorpe-Ziegler Cyclization: Under basic conditions, the active methylene of the thioether is deprotonated. The resulting carbanion undergoes an intramolecular nucleophilic attack on the adjacent electrophilic nitrile carbon, followed by tautomerization to yield a stable, aromatic 1-amino-thieno-fused system.

SynthesisWorkflow A 3-chloro-6,7-dihydro-5H- cyclopenta[c]pyridine-4-carbonitrile (Starting Material) C S_NAr Substitution (Thioether Intermediate) A->C Step 1 B Methyl Thioglycolate + K2CO3 / DMF B->C D Base-Catalyzed Deprotonation C->D Step 2 E Intramolecular Thorpe-Ziegler Cyclization D->E Step 3 F Tautomerization E->F Step 4 G Methyl 1-amino-7,8-dihydro-6H- cyclopenta[b]thieno[2,3-d]pyridine- 2-carboxylate (Product) F->G Final Step

Fig 1: Mechanistic workflow for the annulation of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile.

Biological Application: Targeting the USP28/USP25 Axis

The tricyclic thienopyridines synthesized from this precursor are potent inhibitors of USP28 and USP25. USP28 is a deubiquitinase (DUB) that rescues proteins from proteasomal degradation. In tumor microenvironments, USP28 is frequently overexpressed, leading to the pathological stabilization of key drivers of cell proliferation, including c-Myc , NOTCH1 (NICD1) , and LSD1 [2].

By inhibiting USP28, the synthesized thienopyridine derivatives restore the normal ubiquitination and subsequent degradation of these oncoproteins, effectively halting tumorigenesis and promoting cellular differentiation.

BioPathway Target USP28 / USP25 (Ubiquitin-Specific Proteases) Action Deubiquitination (Protein Stabilization) Target->Action Catalyzes Onco1 c-Myc Action->Onco1 Onco2 NOTCH1 (NICD1) Action->Onco2 Onco3 LSD1 Action->Onco3 Disease Tumorigenesis & Immune Dysregulation Onco1->Disease Drives Onco2->Disease Drives Onco3->Disease Drives Inhibitor Thienopyridine Inhibitor (Synthesized from Precursor) Inhibitor->Target Blocks Activity

Fig 2: USP28/USP25 signaling pathway and pharmacological intervention by synthesized inhibitors.

Experimental Protocol: Synthesis of the Thienopyridine Core

This protocol details the optimized, self-validating methodology for converting 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile into the corresponding thieno[2,3-b]pyridine derivative, a critical intermediate for USP inhibitors [2].

Reagents and Equipment
  • Starting Material: 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (1.00 g, 5.60 mmol)

  • Nucleophile: Methyl thioglycolate (0.500 mL, 5.60 mmol)

  • Base: Potassium carbonate ( K2​CO3​ ), anhydrous (2.31 g, 16.7 mmol)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Equipment: 100-mL round-bottom flask, magnetic stirrer, oil bath, Buchner funnel.

Step-by-Step Methodology & Causality

Step 1: Reaction Assembly

  • Action: Into a 100-mL round-bottom flask, add 1.00 g of the starting material, 2.31 g of K2​CO3​ , and 20 mL of anhydrous DMF. Begin magnetic stirring.

  • Causality: DMF is chosen as a polar aprotic solvent because it poorly solvates the thiolate anion generated in the next step, drastically increasing its nucleophilicity and accelerating the SN​Ar reaction. K2​CO3​ is a mild, non-nucleophilic base sufficient to deprotonate the thiol without causing unwanted hydrolysis of the nitrile group.

Step 2: Nucleophile Addition

  • Action: Slowly add 0.500 mL of methyl thioglycolate dropwise to the suspension.

  • Causality: Dropwise addition prevents localized exothermic spikes, ensuring the controlled formation of the thioether intermediate before cyclization begins.

Step 3: Thermal Activation and Cyclization

  • Action: Heat the reaction mixture to 50 °C and stir overnight (approx. 12-16 hours) under an inert atmosphere (optional but recommended).

  • Causality: The 50 °C temperature provides the exact kinetic energy required to overcome the activation barrier of the intramolecular Thorpe-Ziegler cyclization. Higher temperatures risk thermal degradation or polymerization of the activated nitrile, while room temperature results in incomplete cyclization (stalling at the thioether intermediate).

Step 4: Workup and Isolation

  • Action: Cool the reaction to room temperature. Slowly dilute the mixture with 30 mL of distilled H2​O while stirring vigorously.

  • Causality: The addition of water crashes out the highly hydrophobic tricyclic product while dissolving the inorganic salts ( K2​CO3​ , KCl ) and residual DMF.

Step 5: Filtration and Drying

  • Action: Collect the resulting solid precipitate via vacuum filtration. Wash the filter cake with cold water (2 × 10 mL) and dry under a high vacuum to afford the product.

  • Self-Validation Check: The success of the cyclization can be visually confirmed if a distinct color change occurs during the reaction (often yielding a yellow/orange solid due to the extended conjugation of the new amino-thiophene ring).

Analytical Validation

To ensure the integrity of the synthesized product, perform the following checks:

  • LC-MS: Look for the mass corresponding to the cyclized product (Expected [M+H]+ depends on the exact ester, typically around m/z 249 for the methyl ester derivative). The disappearance of the starting material (m/z 179) confirms complete conversion [2].

  • IR Spectroscopy: The disappearance of the sharp nitrile ( C≡N ) stretch at ~2220 cm−1 and the appearance of primary amine ( NH2​ ) stretches at ~3400 and 3300 cm−1 provide definitive proof of successful Thorpe-Ziegler cyclization.

References

  • Chemspace / ChemicalBook.3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile - Chemical Properties and Structure.
  • Google Patents (CA3014192A1 / WO2017139778A1).Thienopyridine carboxamides as ubiquitin-specific protease inhibitors.
Application

Application Notes &amp; Protocols: Strategic Functionalization of the Carbonitrile Group in Drug Discovery

Preamble: On the Subject of CAS 103589-67-9 Initial searches for the chemical entity corresponding to CAS number 103589-67-9 did not yield a publicly disclosed chemical structure. In the landscape of chemical research an...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: On the Subject of CAS 103589-67-9

Initial searches for the chemical entity corresponding to CAS number 103589-67-9 did not yield a publicly disclosed chemical structure. In the landscape of chemical research and development, CAS numbers can be assigned to proprietary structures, experimental compounds, or even mixtures, which may not be cataloged in public-facing databases. Without a definitive molecular structure, providing a specific, validated, and safe experimental protocol is scientifically unsound. The reactivity of any functional group, including a carbonitrile, is profoundly influenced by the steric and electronic environment of the parent molecule.

Therefore, this document will serve as a comprehensive guide to the strategic functionalization of the carbonitrile group in a broader, more universally applicable context for researchers in drug development. We will explore the primary chemical transformations of the nitrile moiety, providing detailed, field-tested protocols using representative substrates. This approach ensures that the principles and techniques described herein can be adapted by skilled chemists to their specific molecule of interest, once its structure is known.

Part 1: The Carbonitrile Group as a Versatile Pharmacophore and Synthetic Intermediate

The carbonitrile (nitrile) group, -C≡N, is a cornerstone in modern medicinal chemistry. Its unique electronic properties—strong electron-withdrawing nature, linearity, and ability to act as a hydrogen bond acceptor—make it a valuable component of many drug molecules. Beyond its role as a stable pharmacophore, it serves as a remarkably versatile synthetic handle, a linchpin that can be transformed into a variety of other critical functional groups.

The decision to functionalize a nitrile is driven by strategic goals in the drug discovery process, such as:

  • Improving Potency: Converting the nitrile to a group that can form additional, favorable interactions with the biological target.

  • Enhancing DMPK Properties: Modifying the group to improve solubility, metabolic stability, or cell permeability.

  • Enabling Further Synthesis: Using the nitrile as a stepping stone to build more complex molecular architectures.

This guide details the most common and impactful transformations: hydrolysis to amides and carboxylic acids, reduction to primary amines, and cycloaddition to form tetrazoles.

Part 2: Core Synthetic Transformations & Protocols

Hydrolysis: Accessing Carboxylic Acids and Amides

The hydrolysis of a nitrile to a carboxylic acid or its corresponding amide is a fundamental transformation. In drug design, converting a nitrile to a carboxylic acid introduces a key acidic functional group capable of forming salt bridges or strong hydrogen bonds with a biological target. The intermediate amide is also a critical functional group, prevalent in numerous drug classes.

Causality in Method Selection:

  • Acid-Catalyzed Hydrolysis: This is a robust, classical method suitable for substrates that can withstand strongly acidic and high-temperature conditions. It directly yields the carboxylic acid.[1][2] The mechanism involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by water.

  • Base-Catalyzed Hydrolysis: This method is preferred for substrates with acid-labile functional groups. The reaction proceeds via direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[3][4] A key consideration is that this process yields a carboxylate salt, which requires a separate acidification step to furnish the final carboxylic acid.[2]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Nitrile Substrate in Flask Reagents Add Acid (e.g., 75% H₂SO₄) or Base (e.g., 5M NaOH) Start->Reagents Reflux Heat to Reflux (1-2 hours) Reagents->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Acidify Acidify (if base hydrolysis) to pH ~1 with HCl Cool->Acidify Base Method Only Precipitate Precipitate Product (cool in ice bath) Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dry Product Wash->Dry End End Dry->End Pure Carboxylic Acid

Caption: General experimental workflow for nitrile hydrolysis.

This protocol describes the conversion of benzonitrile to benzoic acid and serves as a robust template for many aromatic nitriles.

Materials:

  • Benzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 500 mL Round-Bottom Flask

  • Reflux Condenser

  • Heating Mantle

  • Ice Bath

  • Buchner Funnel and Filter Flask

Procedure:

  • Preparation of Acid Solution: In a 500 mL round-bottom flask, carefully and slowly add 110 mL of concentrated H₂SO₄ to 60 mL of deionized water with cooling. Caution: This is a highly exothermic process. Allow the ~75% H₂SO₄ solution to cool to near room temperature.

  • Reaction Setup: To the cooled sulfuric acid solution, add 50 g (0.48 mol) of benzonitrile. Attach a reflux condenser.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1.5 hours.[1] The reaction is often complete when the insoluble oily layer of benzonitrile disappears.

  • Workup: Allow the reaction to cool to room temperature. Carefully pour the cooled solution into a beaker containing ~400 g of crushed ice. This will precipitate the benzoic acid.

  • Isolation: Cool the mixture thoroughly in an ice bath for at least 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with several portions of cold deionized water until the washings are neutral to litmus paper. Allow the product to air-dry. Further purification can be achieved by recrystallization from hot water.

Data Summary: Comparison of Hydrolysis Methods

MethodSubstrateReagentsTemperature (°C)Time (h)Typical Yield (%)Reference
Acid-Catalyzed Benzonitrile75% H₂SO₄Reflux (~140)1.578-82[1]
Base-Catalyzed Benzonitrile5 M NaOHReflux (~105)1.0>90[1]
Reduction: Synthesis of Primary Amines

The reduction of a nitrile to a primary amine (-CH₂NH₂) is a pivotal transformation in drug discovery. It introduces a basic center, which is crucial for tuning solubility (via salt formation) and for establishing key hydrogen bonding or ionic interactions with the target protein.

Causality in Method Selection:

  • Lithium Aluminum Hydride (LAH): LAH is a very powerful and unselective reducing agent.[5] It readily reduces nitriles but will also reduce many other functional groups (esters, amides, carboxylic acids).[6] Its use requires an anhydrous ethereal solvent (like THF or diethyl ether) and a careful, controlled quench procedure.

  • Catalytic Hydrogenation: This method uses H₂ gas in the presence of a metal catalyst (e.g., Raney Nickel, Pd/C). It is often considered a "greener" and safer alternative for large-scale synthesis, though it may require specialized high-pressure equipment.[5]

G Nitrile R-C≡N Amine R-CH₂-NH₂ Nitrile->Amine [H] (e.g., LiAlH₄, then H₂O workup)

Caption: General scheme for the reduction of a nitrile to a primary amine.

This protocol provides a general method for the small-scale reduction of a nitrile using LAH.

Materials:

  • Nitrile substrate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Three-neck round-bottom flask with dropping funnel, condenser, and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. To the flask, add a suspension of LAH (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

  • Addition: Cool the LAH suspension to 0 °C using an ice bath. Dissolve the nitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[6]

  • Workup (Fieser Method): CAUTION: This quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and behind a blast shield in a well-ventilated fume hood.

    • Cool the reaction mixture back to 0 °C.

    • Slowly and sequentially add:

      • 'X' mL of water (where X = grams of LAH used).

      • 'X' mL of 15% NaOH solution.

      • '3X' mL of water.

    • This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting suspension vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine. Further purification can be achieved by distillation or column chromatography.

[3+2] Cycloaddition: Formation of Tetrazoles

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[7] It possesses a similar pKa and geometry but offers advantages in terms of metabolic stability and cell permeability.[8]

Causality in Method Selection: The reaction is a [3+2] cycloaddition between the nitrile and an azide source.[8]

  • Catalysts: The reaction is often catalyzed by Lewis acids (e.g., zinc or aluminum salts) or Brønsted acids.[7][8] Zinc-catalyzed methods, particularly using water as a solvent, are attractive due to their safety and environmental benefits.[9]

  • Azide Source: Sodium azide (NaN₃) is the most common reagent. Extreme Caution: Sodium azide is highly toxic. Furthermore, acidification of the reaction mixture can generate hydrazoic acid (HN₃), which is volatile, toxic, and explosive. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

This protocol is based on the environmentally benign procedure developed by Sharpless and co-workers.[9]

Materials:

  • Organic nitrile (e.g., benzonitrile)

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • Deionized Water

  • 3 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add the nitrile (1.0 eq.), sodium azide (1.1-1.2 eq.), zinc bromide (1.0 eq.), and deionized water (2 mL per mmol of nitrile).[7][9]

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Reaction times can vary significantly (12-48 hours) depending on the electronic nature of the nitrile substrate. Monitor the reaction by TLC or LC-MS.[7]

  • Workup: Cool the mixture to room temperature. Transfer to a beaker in an ice bath.

  • Acidification: Perform in a fume hood. Slowly and carefully add 3 M HCl with stirring until the pH of the aqueous layer is ~1.[7] This protonates the tetrazole, causing it to precipitate or partition into the organic layer, but also generates HN₃.

  • Extraction: Add ethyl acetate to the mixture and stir vigorously until all solids dissolve. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude tetrazole can be purified by recrystallization or column chromatography on silica gel.[7]

References

  • Kar, A. & Al-Azmi, A. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link].

  • Chemguide. HYDROLYSING NITRILES. Available at: [Link].

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link].

  • Sharpless, K. B. et al. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link].

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link].

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link].

  • University of Calgary. Ch20 : RCN to RCO2H. Available at: [Link].

  • Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link].

  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES. Available at: [Link].

  • University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. Available at: [Link].

Sources

Method

The Strategic Synthesis of Bicyclic Pyridine Derivatives from 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile: A Guide for Medicinal Chemists

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile as a versatile star...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile as a versatile starting material for the preparation of novel bicyclic pyridine derivatives. Fused pyridine ring systems are privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules and their ability to modulate pharmacological properties.[1][2] This guide details key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering step-by-step protocols and explaining the underlying chemical principles. The aim is to empower researchers to leverage this valuable building block for the discovery and development of new therapeutic agents.

Introduction: The Significance of Fused Pyridine Scaffolds

Fused pyridine derivatives are of paramount interest in drug design and medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The rigid, bicyclic framework of cyclopenta[c]pyridine derivatives provides a unique three-dimensional arrangement for substituents, making it an attractive core for designing novel bioactive molecules.[4] The strategic introduction of various functional groups onto this scaffold can significantly influence a molecule's solubility, lipophilicity, and hydrogen bonding capacity, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[2]

The subject of this guide, 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile, is a particularly valuable starting material. The presence of a chloro substituent at the 3-position and a cyano group at the 4-position offers orthogonal reactivity, enabling selective functionalization through distinct chemical pathways. The chlorine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serves as a handle for various transition metal-catalyzed cross-coupling reactions. The nitrile group, on the other hand, can be hydrolyzed, reduced, or participate in cycloaddition reactions to introduce further molecular diversity.

Synthetic Strategies and Key Reactions

The chemical versatility of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile allows for a range of synthetic transformations to generate a library of novel bicyclic pyridine derivatives. The two primary strategies discussed herein are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic property makes halopyridines, such as our starting material, susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.[5][6] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.[6]

Causality Behind Experimental Choices: The choice of nucleophile, solvent, and temperature are critical parameters that dictate the success and efficiency of the SNAr reaction.

  • Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates, to introduce diverse functionalities. The nucleophilicity of the reagent will influence the reaction rate.

  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to solvate the nucleophile and facilitate the reaction.[7]

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, especially with less reactive nucleophiles.[7] Microwave irradiation can also be employed to accelerate the reaction.

Experimental Protocol: Synthesis of 3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile derivatives

This protocol describes a general procedure for the SNAr reaction of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile with a primary or secondary amine.

Materials:

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

  • Desired primary or secondary amine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)

Procedure:

  • To a reaction vessel, add 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 eq).

  • Add the desired amine (1.2 eq) and the base (K₂CO₃ or DIPEA, 2.0 eq).

  • Add the solvent (DMF or DMSO) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Alternatively, the reaction can be performed in a microwave reactor at elevated temperatures for shorter reaction times.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-substituted derivative.

Data Presentation:

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF1001285
2PiperidineDIPEADMSO120892
3AnilineK₂CO₃DMF1101678

Note: The above data is illustrative. Actual yields may vary depending on the specific amine and reaction conditions.

Visualization of SNAr Workflow:

SNAr_Workflow Start Start: 3-chloro-5H,6H,7H- cyclopenta[c]pyridine-4-carbonitrile Reactants Add Amine (1.2 eq) & Base (2.0 eq) Start->Reactants Solvent Add Solvent (DMF or DMSO) Reactants->Solvent Heating Heat (80-120°C) or Microwave Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product: 3-amino substituted derivative Purification->Product

Caption: General workflow for the SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9][10] The chloro substituent on the cyclopenta[c]pyridine core serves as an excellent handle for various coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions offer a versatile approach to introduce aryl, heteroaryl, vinyl, and amino functionalities at the 3-position.

Causality Behind Experimental Choices: The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand are crucial for the catalytic cycle. The ligand stabilizes the palladium center and influences the rate of oxidative addition and reductive elimination.[9] For reactions involving less reactive aryl chlorides, more electron-rich and sterically hindered ligands are often required.[11]

  • Base: A base is required to facilitate the transmetalation step in Suzuki-Miyaura coupling and to neutralize the acid generated in other coupling reactions. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used for Suzuki-Miyaura reactions to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile with a boronic acid or ester.

Materials:

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

  • Aryl or heteroaryl boronic acid/ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 3-aryl or 3-heteroaryl derivative.

Data Presentation:

EntryBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10088
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O11091
3Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10075

Note: The above data is illustrative. Actual yields may vary depending on the specific boronic acid and reaction conditions.

Visualization of Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Applications in Drug Discovery

The derivatives synthesized from 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile have significant potential in various therapeutic areas. For instance, cyclopenta[c]pyridine derivatives have been investigated as kinase inhibitors, which are crucial targets in oncology and neurodegenerative diseases.[4] Furthermore, these scaffolds have shown promise in the development of antiviral, fungicidal, and insecticidal agents for agricultural applications.[4][12][13] The ability to rapidly generate a diverse library of analogues from a common intermediate is a key advantage in modern drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

References

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen. (2022, October 13). Retrieved from [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - ResearchGate. (2022, October 13). Retrieved from [Link]

  • Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. (2023). RSC Medicinal Chemistry, 14(7), 1205-1229. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Journal of the American Chemical Society, 144(1), 283-294. Retrieved from [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. (2017, August 20). Retrieved from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. (2020, May). Retrieved from [Link]

  • Synthesis and anticancer activity of some novel fused pyridine ring system. (2012). European Journal of Medicinal Chemistry, 57, 465-472. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (2017, January). Retrieved from [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (2000). Synlett, 2000(06), 829-831. Retrieved from [Link]

  • Synthetic strategies to pyrido fused heterocycles. (2023). Journal of Chemical Sciences, 135(4), 84. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Catalysts, 7(5), 146. Retrieved from [Link]

  • nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved from [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2002). Angewandte Chemie International Edition, 41(23), 4176-4211. Retrieved from [Link]

  • Examples of bioactive cyclopenta[c]pyridine derivatives. - ResearchGate. (2022, October). Retrieved from [Link]

  • Synthesis of Bicyclic Pyridine Tripeptides. (1994). Collection of Czechoslovak Chemical Communications, 59(7), 1643-1648. Retrieved from [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. (2022). Molecules, 27(19), 6261. Retrieved from [Link]

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. (2022). Molecules, 27(21), 7187. Retrieved from [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2022). Journal of Pharmaceutical Research International, 34(23A), 1-20. Retrieved from [Link]

  • New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement. (2015). Journal of Heterocyclic Chemistry, 52(4), 1084-1092. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile - NextSDS. (n.d.). Retrieved from [Link]

  • 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile - Chemspace. (n.d.). Retrieved from [Link]

  • Domino Reaction of 3-Chlorochromones with Aminoheterocycles. Synthesis of Pyrazolopyridines and Benzofuropyridines and their Optical and Ecto-5'-nucleotidase Inhibitory Effects. (2018). The Journal of Organic Chemistry, 83(15), 8345-8356. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive troubleshooting framework and frequently asked questions to address common challenges encountered during the s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive troubleshooting framework and frequently asked questions to address common challenges encountered during the synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile. As a key heterocyclic scaffold, derivatives of cyclopenta[c]pyridine are of significant interest in medicinal chemistry for their potential biological activities, including antibacterial, antiviral, and insecticidal properties.[1][2][3] Achieving a high, reproducible yield is paramount for advancing research and development. This guide is structured to provide actionable insights and explain the chemical principles behind each recommendation.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental issues in a question-and-answer format, providing in-depth solutions to improve the yield and purity of your target compound.

Question 1: My overall yield for the synthesis is consistently low. What are the most critical parameters to investigate first?

Answer: Low overall yield is a common issue that can typically be traced back to one of three areas: the integrity of your starting materials, the reaction conditions, or the purification process. A systematic approach is essential for diagnosis.

First, consider the likely synthetic route, which often involves the construction of a substituted cyclopenta[c]pyridinone core followed by chlorination and cyanation, or a multicomponent reaction strategy building the ring system with the nitrile group already incorporated.[4][5]

Here is a workflow to diagnose the source of low yield:

G cluster_solutions1 Solutions: Starting Materials cluster_solutions2 Solutions: Reaction Conditions cluster_solutions3 Solutions: Purification start Low Yield Observed cause1 Starting Material Integrity start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Inefficient Purification start->cause3 sol1a Verify Purity (NMR, GC/MS) Recrystallize or re-distill if necessary. cause1->sol1a sol2a Optimize Temperature (Too high = side products, too low = incomplete reaction). cause2->sol2a sol3a Optimize Chromatography (Solvent gradient, choice of silica). cause3->sol3a sol1b Ensure Reagents are Anhydrous (e.g., POCl3, solvents). sol1a->sol1b sol2b Screen Solvents & Bases (e.g., DMF, Pyridine, DBU). [5] sol2a->sol2b sol2c Adjust Reagent Stoichiometry (Especially chlorinating agent). sol2b->sol2c sol2d Increase Reaction Time (Monitor by TLC/LC-MS). sol2c->sol2d sol3b Develop Recrystallization Protocol (Test various solvent systems). sol3a->sol3b G cluster_steps Synthetic Steps product 3-chloro-5H,6H,7H-cyclopenta[c] pyridine-4-carbonitrile step1 Chlorination (POCl3) product->step1 intermediate1 4-Hydroxy-5H,6H,7H-cyclopenta[c] pyridine-3-carbonitrile step2 Cyclocondensation intermediate1->step2 intermediate2 Substituted Cyclopentanone + Malononitrile step1->intermediate1 step2->intermediate2

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of Anilide-Based Compounds (e.g., CAS 103589-67-9) During Long-Term Storage

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific, publicly available stability data for CAS 103589-67-9 is limited. This guide is therefore based on the well-established chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, publicly available stability data for CAS 103589-67-9 is limited. This guide is therefore based on the well-established chemical principles governing the stability of anilide and aniline-containing compounds. The troubleshooting steps, degradation pathways, and protocols provided are general best practices for this class of molecules and should be adapted as necessary for your specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for anilide-based compounds?

A2: To maximize shelf-life, anilide compounds should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect from oxygen and light.[1] Storage at low, controlled temperatures (e.g., 2-8°C or -20°C) is highly recommended to slow the rate of potential chemical degradation.[1] It is also critical to ensure the compound is stored in a dry environment, as moisture can facilitate hydrolysis.[1][2]

Q2: My solid anilide compound has turned yellow/brown upon storage. What does this indicate?

A2: A color change to yellow, brown, or dark red is a common visual indicator of degradation, most frequently due to oxidation.[1] Anilines and related structures are highly susceptible to air oxidation, which can form colored quinone-like species and other polymeric impurities.[1][3] While the colored impurity may be present in trace amounts, its appearance is a strong signal that the integrity of the sample should be verified analytically before use.

Q3: How can I be sure my stored compound is still suitable for use in a sensitive experiment?

A3: Visual inspection is not sufficient. The most reliable method is to perform a purity analysis using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[4][5] Comparing the current chromatogram to the initial analysis (time-zero) or the Certificate of Analysis will reveal any new degradation products or a decrease in the main peak's area percent. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used.

Q4: Can storing the compound as a solution (e.g., in DMSO) prevent degradation?

A4: Not necessarily. While convenient, storing compounds in solution can sometimes accelerate degradation. Solvents can contain impurities (water, peroxides) that react with the compound. Furthermore, hydrolysis can be a significant issue in solutions containing even trace amounts of water.[6][7] If solution storage is necessary, use anhydrous, high-purity solvents, store at -20°C or -80°C, and prepare fresh solutions whenever possible. It is generally best practice to store the compound as a dry solid.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical path to a solution.

Q5: My HPLC analysis shows a new peak that wasn't there when the compound was fresh. How do I identify the cause?

A5: The appearance of new peaks is a definitive sign of degradation. The next step is to deduce the degradation pathway, which informs how to prevent it in the future.

  • Assess Peak Polarity: Degradation products from hydrolysis or oxidation often introduce polar functional groups (e.g., -OH, -COOH), causing them to elute earlier (have a shorter retention time) in a typical reversed-phase HPLC method.[8][9]

  • Perform Mass Spectrometry: The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10] Determining the mass of the impurity can often confirm the type of reaction (e.g., a +16 Da shift suggests oxidation; cleavage of a known group suggests hydrolysis).

  • Conduct a Forced Degradation Study: A controlled stress test (see Protocol 2) can help you purposefully generate degradation products.[4][7] If the unknown peak in your stored sample matches the retention time of a peak generated under specific stress conditions (e.g., oxidative stress), you can confidently identify the degradation pathway.

Troubleshooting Workflow: Investigating a Stored Sample

This workflow provides a decision-making process when the quality of a stored compound is .

G start Stored Compound (CAS 103589-67-9) visual Visually Inspect Sample start->visual color_change Color Change or Precipitate Observed? visual->color_change hplc Analyze Purity by Stability-Indicating HPLC purity_ok Purity Meets Spec (e.g., >98%)? hplc->purity_ok color_change->hplc Yes color_change->hplc No use Proceed with Experiment purity_ok->use Yes investigate Investigate Degradation (LC-MS, Forced Degradation) purity_ok->investigate No review_storage Review and Improve Storage Conditions use->review_storage Best Practice repurify Purify Compound (e.g., Chromatography) repurify->review_storage discard Discard and Use New Batch discard->review_storage investigate->repurify investigate->discard

Caption: Troubleshooting Decision Tree for Stored Compounds.

Q6: My compound is stored correctly, but I'm working on a formulation and see degradation. What could be the cause?

A6: This strongly suggests a drug-excipient incompatibility.[11] Although excipients are often considered "inactive," they can interact with the active pharmaceutical ingredient (API).[12]

  • Check for Reactive Impurities: Some common excipients can contain reactive impurities (e.g., peroxides in povidone, aldehydes in lactose) that can induce oxidative or other degradation pathways.[13]

  • Assess pH Effects: The micro-pH environment created by an excipient in the presence of moisture can catalyze acid- or base-driven hydrolysis of the anilide bond.[6]

  • Run a Compatibility Study: The standard approach is to test binary mixtures of your compound with each proposed excipient.[14][15] These mixtures are stressed under accelerated conditions (e.g., 40°C/75% relative humidity) and analyzed at various time points to identify any incompatibilities.[13]

Key Degradation Pathways for Anilide Compounds

Understanding the likely chemical reactions is key to preventing them. For anilide-containing molecules, the primary vulnerabilities are hydrolysis and oxidation.

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation Anilide Anilide Compound (Stored) CarboxylicAcid Carboxylic Acid Anilide->CarboxylicAcid Amide bond cleavage Aniline Aniline Derivative Anilide->Aniline Amide bond cleavage Hydroxylated Hydroxylated Products (+16 Da) Anilide->Hydroxylated Ring or side-chain oxidation H2O Moisture (H₂O) H2O->Anilide pH Acidic or Basic Conditions (e.g., from excipients) pH->Anilide O2 Atmospheric Oxygen (O₂) O2->Anilide Light Light (Photolysis) Light->Anilide Quinone Quinone-Imine Species (Colored Impurities) Hydroxylated->Quinone

Caption: Common degradation pathways for anilide compounds.

  • Hydrolytic Degradation: The amide bond in anilides is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[6][7] This pathway breaks the molecule into a carboxylic acid and an aniline derivative.

  • Oxidative Degradation: The electron-rich aniline ring is prone to oxidation by atmospheric oxygen.[3][16] This process is often initiated by light (photolysis) or trace metal ions and can lead to the formation of hydroxylated species and, subsequently, highly colored quinone-type impurities.[1][8]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying likely degradation products and establishing a "stability-indicating" analytical method.[4][17] The goal is to achieve 5-20% degradation of the parent compound.[18]

G cluster_conditions Apply Stress Conditions in Parallel start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (e.g., 80°C, Solid State) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo sampling Sample at Timepoints (e.g., 2, 8, 24, 48 hrs) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis Analyze All Samples by HPLC-UV/MS sampling->analysis report Identify Degradants Elucidate Pathways Validate Method Specificity analysis->report

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Preparation: Prepare solutions of the compound (e.g., in a 50:50 acetonitrile:water mixture) and a solid-state sample.

  • Stress Application: Expose the samples to the conditions outlined in the table below. Include a control sample protected from stress.

  • Sampling: At predetermined intervals (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample. For acid/base samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including the time-zero control, by a validated HPLC-UV method. An HPLC-MS method is highly recommended for peak identification.[10][19]

  • Evaluation: Calculate the percent degradation. The ideal condition generates 5-20% degradation, revealing primary degradants without overly complex secondary reactions.[18]

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl at 60-80°C2 - 48 hoursTo test susceptibility to acid-catalyzed amide cleavage.[7]
Base Hydrolysis 0.1 M NaOH at RT2 - 24 hoursTo test susceptibility to base-catalyzed amide cleavage.[7]
Oxidation 3% H₂O₂ at RT2 - 24 hoursTo simulate oxidative degradation from environmental exposure.[18]
Thermal 80°C (Dry Heat)24 - 72 hoursTo assess the stability of the solid form at elevated temperatures.[5]
Photolytic ICH Q1B Option 2Per GuidelineTo determine light sensitivity and need for protective packaging.[7][18]

References

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International. [Link]

  • Tailoring photocatalysts to modulate oxidative potential of anilides enhances para-selective electrochemical hydroxylation. (2024, August 13). Nature Communications. [Link]

  • Drug-Excipient Compatibility Check. (2020, October 5). NETZSCH Analyzing & Testing. [Link]

  • Hydroxylation of Substituted Anilides with Metallaphotocatalysis. (2024, April 24). ACS Omega. [Link]

  • Kinetics of the hydrolysis of anilides. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). ResearchGate. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2020, March 13). ResearchGate. [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Annals of Advanced Medical and Scientific Research. [Link]

  • Oxidation of aniline with strong and weak oxidants. (2007). ResearchGate. [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. (2023, September 13). AAPS PharmSciTech. [Link]

  • Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. (2025, January 12). Frontiers in Chemistry. [Link]

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. SynThink. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 13). Pharmaceutical Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS: 103589-67-9).

This fused bicyclic system presents unique chromatographic challenges. While the electron-withdrawing chlorine and carbonitrile groups deactivate the pyridine ring, the nitrogen atom retains sufficient Lewis basicity to interact with stationary phases. Furthermore, the lipophilic cyclopentane ring contrasts with the highly polar carbonitrile group, creating solubility bottlenecks during sample loading.

Below, you will find a self-validating troubleshooting framework, optimized solvent data, and standardized protocols to ensure high-yield, high-purity recovery.

Part 1: Diagnostic Workflow Visualization

Before adjusting your solvent system, it is critical to diagnose whether your yield loss is due to reversible retention (streaking) or irreversible on-column degradation. Follow this logical workflow:

G Start Crude 3-chloro-5H,6H,7H- cyclopenta[c]pyridine-4-carbonitrile TLC_Check Run 2D-TLC to assess stability on silica gel Start->TLC_Check Stable Stable (Diagonal Spots Only) TLC_Check->Stable Unstable Degrading (Off-diagonal Spots) TLC_Check->Unstable Streaking Severe streaking/tailing observed on 1D TLC? Stable->Streaking Alumina Switch to Neutral Alumina or Reverse-Phase (C18) Unstable->Alumina Add_TEA Pre-treat column & add 1% Et3N to mobile phase Streaking->Add_TEA Yes No_Streaking Optimize Solvent Selectivity (e.g., Toluene/EtOAc) Streaking->No_Streaking No

Chromatography troubleshooting workflow for 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile.

Part 2: Solvent System Selection Data

Standard Hexanes/Ethyl Acetate gradients often fail to separate the target molecule from structurally similar byproducts (e.g., des-chloro impurities or uncyclized precursors). Use the table below to select a solvent system based on the specific intermolecular interactions required for your separation.

Solvent SystemPrimary Interaction MechanismBest Used ForDrawbacks
Hexanes / EtOAc Dipole-dipole, H-bondingGeneral bulk purification of crude mixtures.Poor resolution of structural analogs (e.g., des-chloro impurities).
Toluene / EtOAc π−π stacking, polarizabilitySeparating halogenated analogs and regioisomers.Toluene has a high boiling point and is difficult to evaporate.
DCM / MeOH Strong H-bondingEluting highly polar or baseline-retained impurities.>10% MeOH can dissolve silica gel, contaminating the product[1].
Hex/EtOAc + 1% Et 3​ N Silanol masking (Acid neutralization)Eliminating pyridine streaking and tailing.Requires high vacuum to fully remove residual Et 3​ N post-column.

Part 3: Troubleshooting Guide & FAQs

Q: Why does my compound streak severely on standard silica gel, leading to poor recovery and cross-contaminated fractions? A: Standard silica gel (SiO 2​ ) possesses a slightly acidic surface due to the presence of free silanol (-SiOH) groups[2]. 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile contains a pyridine nitrogen. Even though its basicity is attenuated by the electron-withdrawing -Cl and -CN groups, it still acts as a Lewis base. The acid-base interaction between the pyridine nitrogen and the silanols causes the compound to continuously adsorb and desorb at irregular rates, leading to severe streaking[3]. Solution: Neutralize the acidic sites by adding a basic modifier, such as 0.1% to 1% triethylamine (Et 3​ N), to your mobile phase.

Q: I am observing multiple spots on my TLC after column chromatography, even though my starting material looked relatively clean. Is my compound degrading? A: It is highly possible. Silica gel acts as a mild Lewis acid catalyst, which can promote the hydrolysis of the carbonitrile group or displacement of the activated 3-chloro group if adventitious water is present. Do not assume poor column resolution; verify the stability of the molecule using a Two-Dimensional Thin-Layer Chromatography (2D-TLC) assay[4]. If the compound is stable, the second development will place the spot perfectly on a diagonal line[2]. Spots falling below the diagonal indicate active decomposition on the silica surface[5].

Q: Hexanes/Ethyl Acetate isn't resolving my target from the des-chloro impurity. What is the mechanistic alternative? A: Hexanes/EtOAc separates primarily by bulk polarity. For structurally rigid, halogenated aromatics, you must exploit polarizability and π−π interactions. Switch the non-polar component from Hexanes to Toluene. Toluene engages in π−π stacking with the electron-deficient pyridine ring, amplifying slight electronic differences (such as the presence or absence of the highly electronegative chlorine atom) into significant retention factor ( Rf​ ) shifts.

Q: The crude mixture is a thick oil that is insoluble in my starting mobile phase (e.g., 90:10 Hexanes:EtOAc). How should I load it onto the column? A: Do not attempt a wet load with a stronger solvent (like pure DCM or EtOAc), as this will cause "band broadening" and ruin your resolution. Instead, perform a dry load . Dissolve the crude mixture in a volatile solvent (like DCM), add dry silica gel (approximately 3 times the mass of your crude), and evaporate it to a free-flowing powder[5]. This maximizes the surface area for extraction and prevents localized supersaturation and crystallization at the column head.

Part 4: Standard Operating Protocols (SOPs)

Protocol 1: 2D-TLC Stability Assessment

This self-validating protocol ensures your compound will survive the acidic environment of a silica column before you commit your entire batch.

  • Preparation: Obtain a square, standard-phase silica gel TLC plate (e.g., 5x5 cm or 10x10 cm).

  • Spotting: Spot a concentrated solution of your crude mixture in the bottom-left corner, exactly 1.5 cm from each edge[4].

  • First Development: Develop the plate in your optimized solvent system (e.g., 80:20 Hexanes:EtOAc) until the solvent front is 0.5 cm from the top edge.

  • Drying: Remove the plate, mark the solvent front with a pencil, and dry the plate completely under a gentle stream of nitrogen or air to remove all traces of the initial solvent.

  • Rotation: Rotate the plate 90 degrees so that the lane of separated spots now forms the baseline at the bottom of the chamber[6].

  • Second Development: Develop the plate a second time in the exact same solvent system.

  • Analysis: Visualize the plate under UV light (254 nm). Draw a diagonal line from the origin to the intersection of the two solvent fronts.

    • Stable: All spots lie perfectly on the diagonal axis.

    • Unstable: Spots appearing below the diagonal are degradation products formed during the silica exposure[2]. If this occurs, switch to neutral alumina or reverse-phase chromatography.

Protocol 2: Triethylamine-Deactivated Silica Gel Chromatography

Use this protocol if your 2D-TLC shows stability, but your 1D-TLC shows severe streaking due to basicity.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexanes:EtOAc) and add 1% (v/v) Triethylamine (Et 3​ N)[1]. Mix thoroughly.

  • Column Packing: Slurry pack the chromatography column with standard 230-400 mesh silica gel[7] using the Et 3​ N-modified solvent.

  • Column Neutralization (Critical Step): Flush the packed column with at least 2 Column Volumes (CV) of the Et 3​ N-modified solvent. This ensures that all acidic silanol sites are fully saturated and neutralized before the target molecule is introduced[2].

  • Sample Loading: Apply your sample via the dry-loading method described in the FAQ section to maintain a narrow elution band[5].

  • Elution: Elute the column using the Et 3​ N-modified mobile phase. Collect fractions and monitor via UV spectrophotometry or TLC.

  • Post-Column Processing: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual Et 3​ N, co-evaporate the residue with portions of toluene, followed by high vacuum drying.

References

  • Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography. Column Chromatography.[Link]

  • Troubleshooting Flash Chromatography. University of Rochester.[Link]

  • TBMDS Protection of a Phenol going way over expected time? ResearchGate.[Link]

  • How can I improve molecule elution in thin layer chromatography? Physics Forums.[Link]

  • Flash Chromatography and Its Different Dissolvable Frameworks: A Review. Research & Reviews: Journal of Chemistry.[Link]

  • Development of a Combined 2D-MGD TLC/HPTLC Method for the Separation of Terpinen-4-ol and α-Terpineol from Tea Tree, Melaleuca alternifolia, Essential Oil. MDPI.[Link]

  • So frustrated with these columns, asking for more insight. r/OrganicChemistry (Reddit).[Link]

Sources

Optimization

reducing impurities and side products in CAS 103589-67-9 cross-coupling reactions

Welcome to the advanced troubleshooting center for functionalizing CAS 103589-67-9 (3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile)[1]. This heteroaryl chloride presents a unique set of synthetic challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for functionalizing CAS 103589-67-9 (3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile)[1]. This heteroaryl chloride presents a unique set of synthetic challenges due to the highly inert nature of the C-Cl bond, the steric hindrance of the fused cyclopentane ring, and the base-sensitive nitrile group[1][2].

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the causality of side-product formation—specifically hydrodehalogenation, homocoupling, and nitrile hydrolysis—and provide self-validating protocols to ensure high-fidelity carbon-carbon and carbon-heteroatom bond formation.

Mechanistic Origins of Impurities

To eliminate side products, we must first understand where they branch off from the primary catalytic cycle. The diagram below maps the logical flow of a standard palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) and isolates the exact transition states where impurities are generated[3][4].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (CAS 103589-67-9) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl Complex OxAdd->PdII NitrileHyd Nitrile Hydrolysis (Amide/Acid Impurity) OxAdd->NitrileHyd Strong aqueous base (KOH/NaOH) + Heat Transmet Transmetalation (Nucleophile Addition) PdII->Transmet Desired Pathway HydroDehal Hydrodehalogenation (Des-chloro Impurity) PdII->HydroDehal β-hydride elimination (H-donor solvent/base) RedElim Reductive Elimination Transmet->RedElim HomoCouple Homocoupling Impurity Transmet->HomoCouple O2 presence / Excess oxidant RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product RedElim->Product

Figure 1: Catalytic cycle of CAS 103589-67-9 cross-coupling and mechanistic origins of key impurities.

Troubleshooting FAQs

Q1: I am observing high levels of the des-chloro (hydrodehalogenated) impurity. How do I suppress this?

The Causality: Hydrodehalogenation (protodehalogenation) occurs when the Ar-Pd(II)-Cl intermediate undergoes ligand exchange with a hydrogen-donor (such as an alkoxide base, an alcohol solvent like isopropanol, or an alkylamine)[3]. This is followed by a rapid β -hydride elimination to form an Ar-Pd(II)-H species, which reductively eliminates to yield the des-chloro arene[3]. Aryl chlorides are particularly susceptible because their slow oxidative addition leaves the catalyst vulnerable to these off-cycle pathways[5]. The Solution:

  • Eliminate H-Donors: Switch from alcohol solvents (EtOH, iPrOH) to non-protic solvents like 1,4-Dioxane or Toluene.

  • Accelerate Reductive Elimination: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos)[4][6]. The steric bulk of the Buchwald ligand forces the palladium center to rapidly undergo reductive elimination, outcompeting the slower β -hydride elimination pathway[4].

Q2: My nitrile group at position 4 is converting into an amide. How can I preserve the -CN functionality?

The Causality: The cyano group is highly electrophilic. Under the standard Suzuki-Miyaura conditions utilizing strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures (80–100 °C), the nitrile undergoes nucleophilic attack by hydroxide ions, leading to hydration into a primary carboxamide, and eventually hydrolysis to a carboxylic acid[7][8]. The Solution: Shift to a milder, less nucleophilic base system. Anhydrous Cs2​CO3​ or aqueous K3​PO4​ (with a strictly controlled water ratio) provides sufficient basicity to activate the boronic acid for transmetalation without triggering nitrile hydrolysis[4][9].

Q3: The C-Cl bond isn't activating, and I am recovering unreacted CAS 103589-67-9. What catalyst system is required?

The Causality: The C-Cl bond dissociation energy (~96 kcal/mol) is significantly higher than that of C-Br or C-I bonds. Standard catalysts like Pd(PPh3​)4​ lack the electron density required to undergo oxidative addition into unactivated aryl chlorides[4][9]. The Solution: Employ N-Heterocyclic Carbene (NHC) palladium complexes (e.g., PEPPSI-IPr) or Pd2​(dba)3​ paired with Buchwald ligands[9]. The strong σ -donating capability of the NHC or biaryl phosphine drastically lowers the activation barrier for oxidative addition into the C-Cl bond[9].

Q4: I am seeing significant homocoupling of my boronic acid nucleophile.

The Causality: Boronic acid homocoupling is an oxidative process driven by the presence of trace oxygen in the reaction mixture, which intercepts the transmetalation intermediate[10]. The Solution: Implement strict Schlenk techniques. Degas all solvents via the Freeze-Pump-Thaw method rather than simple nitrogen bubbling, which is often insufficient for sensitive cross-couplings.

Quantitative Data: Catalyst & Condition Matrix

To facilitate rapid decision-making, the following table summarizes the causal relationship between reaction parameters and the resulting impurity profiles when coupling CAS 103589-67-9.

Catalyst / Ligand SystemBase & Solvent SystemC-Cl ActivationHydrodehalogenationNitrile HydrolysisExpected Yield
Pd(PPh3​)4​ Na2​CO3​ , Toluene/ H2​O PoorLowModerate< 20%
Pd(OAc)2​ / PPh3​ KOH, THF/ H2​O ModerateHighHigh (Amide) < 30%
Pd2​(dba)3​ / XPhos K3​PO4​ , Dioxane/ H2​O ExcellentLowLow> 85%
PEPPSI-IPr (NHC) Cs2​CO3​ , Toluene (Anhydrous)ExcellentVery Low None > 90%

Data synthesized from established aryl chloride activation and nitrile compatibility studies[4][7][9].

Self-Validating Experimental Protocol

The following is a highly optimized, step-by-step Suzuki-Miyaura coupling protocol designed specifically for CAS 103589-67-9. It incorporates built-in validation checkpoints to ensure system integrity before proceeding to the next step.

Materials Required:
  • Electrophile: CAS 103589-67-9 (1.0 equiv)

  • Nucleophile: Aryl/Alkyl Boronic Acid (1.2 equiv)

  • Precatalyst: Pd2​(dba)3​ (2.0 mol% Pd)

  • Ligand: XPhos (4.0 mol%)

  • Base: K3​PO4​ (2.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane / H2​O (10:1 ratio, 0.2 M)[4]

Step-by-Step Methodology:

Step 1: System Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CAS 103589-67-9, the boronic acid, and K3​PO4​ .

  • In a separate flask, prepare the 10:1 1,4-Dioxane/ H2​O mixture.

  • Validation Checkpoint 1 (Degassing): Subject the solvent mixture to three consecutive Freeze-Pump-Thaw cycles. Self-Validation: The solvent must show zero visible bubbling under static vacuum upon thawing during the final cycle. This guarantees the removal of O2​ , preventing boronic acid homocoupling[10].

Step 2: Catalyst Activation 4. Transfer the flask containing the solids into an argon-filled glovebox (or maintain under strict positive Argon counter-flow). 5. Add Pd2​(dba)3​ and XPhos to the solid mixture. 6. Validation Checkpoint 2 (Ligand Complexation): Add the degassed solvent to the solids. Stir at room temperature for 10 minutes. Self-Validation: The solution should transition from a dark purple/black ( Pd2​(dba)3​ ) to a deep red/orange, indicating the successful formation of the active Pd(0) -XPhos complex.

Step 3: Reaction Execution 7. Seal the Schlenk flask, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. 8. Validation Checkpoint 3 (In-Process Control): After 2 hours, withdraw a 10 µL aliquot via a degassed microsyringe. Quench in LC-MS grade acetonitrile. Self-Validation: LC-MS analysis should show >50% consumption of CAS 103589-67-9. If a peak corresponding to [M+18] (nitrile hydration) is observed, immediately reduce the temperature to 65 °C to preserve the remaining nitrile groups[7].

Step 4: Workup & Isolation 9. Upon complete conversion (typically 6-8 hours), cool the reaction to room temperature. 10. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and phosphate salts. 11. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Welcome to the technical support guide for the purification of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile. This document provides researchers, scientists, and drug development professionals with in-depth guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting protocols, and frequently asked questions (FAQs) to achieve high purity of this heterocyclic compound through recrystallization.

Introduction

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] Achieving high purity is critical for accurate downstream analysis and ensuring reproducible results in biological assays or material characterization. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[3] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the "mother liquor."

This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: How do I select the best starting solvent for recrystallizing 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile?

The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[4] The structure of your molecule—containing a polar pyridine ring and nitrile group, combined with a less polar cyclopentane ring and chloro-substituent—suggests that solvents of intermediate polarity are excellent starting points.

Recommended Screening Protocol:

  • Place ~10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent from Table 1 dropwise (0.2-0.5 mL). Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath.

  • Add more hot solvent dropwise until the solid just dissolves. Avoid adding a large excess.[5]

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Table 1: Suggested Solvents for Initial Screening

SolventBoiling Point (°C)PolarityRationale & Safety Notes
Ethanol 78Polar ProticOften a good choice for pyridine derivatives.[6] Forms hydrogen bonds.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but slightly less polar; may offer different solubility.
Acetonitrile 82Polar AproticGood for compounds with nitrile groups. Can be used in mixed systems.[7]
Ethyl Acetate 77IntermediateA versatile solvent. Often used in a pair with hexanes.[7]
Toluene 111Non-polarHigher boiling point; useful if other solvents are too effective at room temp.
Acetone 56Polar AproticA strong, low-boiling solvent. Good for dissolving, may need an anti-solvent.
Q2: What is a two-solvent (mixed-solvent) system and when is it necessary?

A two-solvent, or mixed-solvent, system is used when no single solvent provides the ideal solubility profile.[8] This technique employs two miscible solvents:

  • A "good" solvent in which your compound is highly soluble, even at room temperature.

  • A "poor" or "anti-solvent" in which your compound is insoluble.

You would dissolve the compound in the minimum amount of the hot "good" solvent and then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]

Common Pairs to Try:

  • Ethanol / Water

  • Acetone / Hexanes

  • Ethyl Acetate / Hexanes

  • Toluene / Hexanes

Q3: What safety precautions are essential during recrystallization?
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Use a heating mantle or steam bath for flammable solvents. Never use an open flame.

  • When performing a hot filtration, use a stemless funnel to prevent premature crystallization in the funnel stem.[5] Ensure the receiving flask is also pre-warmed.

  • Never heat a sealed container.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to a solution.

Q1: My compound won't dissolve, even in a large volume of hot solvent.
  • Causality: You have likely chosen a solvent in which your compound is essentially insoluble, or your sample contains insoluble impurities.

  • Solution Path:

    • Verify Solvent Choice: Ensure the solvent is appropriate. If using a non-polar solvent like hexane, switch to a more polar option like ethanol or ethyl acetate.

    • Check for Insoluble Impurities: If most of the material dissolves but a small amount remains, these are likely insoluble impurities (e.g., inorganic salts, dust). In this case, perform a hot gravity filtration to remove the solids before allowing the solution to cool.[5] Be careful, as vacuum filtration will cause the hot solvent to boil violently.[5]

Q2: My compound dissolved completely but no crystals have formed upon cooling.
  • Causality: The solution is not supersaturated, meaning the conditions for crystal nucleation have not been met. This is the most common problem in recrystallization.[9]

  • Solution Path (to induce crystallization):

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a nucleation site for crystal growth.[10]

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation points.[9]

    • Reduce Solvent Volume: You may have used too much solvent.[8] Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 25-50%) and then allow it to cool again.

    • Cool to a Lower Temperature: If an ice bath isn't working, try a dry ice/acetone bath, but be careful not to freeze the solvent itself.[5]

Q3: An oil has formed instead of solid crystals ("oiling out").
  • Causality: This occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[9][10] High levels of impurities can also depress the melting point, exacerbating the issue.

  • Solution Path:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (10-20% more volume).[10]

    • Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate it with paper towels or place the flask within a beaker of hot water and allow both to cool together.[5]

    • Lower the Initial Concentration: If the problem persists, start the entire process over but use a larger initial volume of solvent.

Q4: The recrystallization resulted in a very low yield (<50%).
  • Causality: Significant product loss can occur for several reasons.

  • Solution Path:

    • Check the Mother Liquor: Evaporate a small amount of the filtrate (the liquid left after filtering your crystals). If a large amount of solid residue remains, too much solvent was used or the solution was not cooled sufficiently.[10] You can try to recover a second crop of crystals by boiling off more solvent from the mother liquor and re-cooling.

    • Avoid Premature Crystallization: If you performed a hot filtration, significant product may have crystallized on the filter paper. Ensure your funnel and flask were pre-heated and that you worked quickly.[5]

    • Minimize Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[5]

Experimental Workflows & Diagrams

Standard Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in portions, heating to a boil between additions, until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed fluted filter paper and funnel into a pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in minimum hot solvent Start->Dissolve Insol Insoluble Impurities? Dissolve->Insol HotFilt Hot Gravity Filtration Cool Slow Cooling & Ice Bath HotFilt->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure Insol->HotFilt Yes Insol->Cool No

Caption: General workflow for a single-solvent recrystallization.

Troubleshooting_Logic cluster_0 Troubleshooting Paths problem problem cause cause solution solution Start Problem Occurred NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Low Yield Start->LowYield NoCrystals_Cause Cause: Too much solvent or no nucleation sites NoCrystals->NoCrystals_Cause OilingOut_Cause Cause: Cooled too fast or solution too concentrated OilingOut->OilingOut_Cause LowYield_Cause Cause: Too much solvent used or product lost during transfer LowYield->LowYield_Cause NoCrystals_Sol1 Solution: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume NoCrystals_Cause->NoCrystals_Sol1 OilingOut_Sol1 Solution: 1. Reheat, add more solvent 2. Cool down much slower OilingOut_Cause->OilingOut_Sol1 LowYield_Sol1 Solution: 1. Check mother liquor 2. Minimize washing volume LowYield_Cause->LowYield_Sol1

Sources

Optimization

Technical Support Center: Overcoming Challenges with 4-Bromo-2,6-dimethylaniline (CAS 103589-67-9) in Sterically Hindered Couplings

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 4-bromo-2,6-dimethylaniline (CAS 103589-67-9). This guide is designed to provide in-depth, prac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 4-bromo-2,6-dimethylaniline (CAS 103589-67-9). This guide is designed to provide in-depth, practical solutions to the common challenges associated with the low reactivity of this sterically hindered substrate in cross-coupling reactions. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.

The core challenge with 4-bromo-2,6-dimethylaniline stems from its structure.[1] The two methyl groups in the ortho positions to the amino group create significant steric bulk. This molecular architecture impedes the approach of metal catalysts to both the bromine and the nitrogen atoms, which are the primary sites for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This guide provides a structured approach to overcoming these steric barriers.

Frequently Asked Questions (FAQs)

Here we address the most pressing initial questions that researchers encounter when working with this challenging substrate.

Q1: My Suzuki-Miyaura coupling reaction with 4-bromo-2,6-dimethylaniline is giving low to no yield. What is the primary cause?

A1: The principal reason for low or no yield is the severe steric hindrance imparted by the two ortho-methyl groups. This bulkiness obstructs two critical steps in the palladium-catalyzed cycle:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the Carbon-Bromine bond is significantly slowed down.[2]

  • Reductive Elimination: The final step to form the new C-C bond is also sterically impeded.[2] To overcome this, a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands, is essential.[3]

Q2: I am attempting a Buchwald-Hartwig amination using 4-bromo-2,6-dimethylaniline as the aryl halide, and the reaction is not proceeding. Why?

A2: Similar to the Suzuki coupling, steric hindrance is the main culprit. The ortho-methyl groups prevent the palladium catalyst from efficiently coordinating to the aryl bromide. For C-N bond formation, the choice of ligand is paramount.[4][5] Specialized "Buchwald ligands" are designed to create a more open and active catalytic center, which is necessary to accommodate hindered substrates.[5]

Q3: Are there alternatives to palladium catalysis for C-N coupling with this substrate?

A3: Yes, copper-catalyzed C-N coupling (Ullmann-type reactions) has re-emerged as a powerful alternative for coupling sterically hindered partners.[4][6] Recent advancements in ligand design have made copper catalysis a more viable and sometimes superior option for these challenging transformations, offering a different mechanistic pathway that can be less sensitive to the specific steric environment.[6][7]

Q4: I'm observing significant amounts of side products like dehalogenation or protodeboronation. How can I minimize these?

A4: These side reactions are common when the desired coupling is slow.

  • Dehalogenation (replacement of bromine with hydrogen) can occur, and ensuring a strictly inert atmosphere (high-purity argon or nitrogen) and using well-degassed solvents can help suppress this.[2]

  • Protodeboronation (replacement of the boronic acid group with hydrogen) is a frequent issue in Suzuki reactions.[2] Using anhydrous solvents, ensuring your base is dry, and sometimes opting for more stable boronic esters (like pinacol esters) can mitigate this problem.[2][8]

Troubleshooting and Optimization Guide

When initial attempts fail, a systematic approach to optimization is required. This section provides a logical workflow to identify and solve common problems.

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for troubleshooting failed or low-yielding coupling reactions with 4-bromo-2,6-dimethylaniline.

G Start Start: Low/No Yield Ligand Step 1: Evaluate Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) - Consider N-Heterocyclic Carbene (NHC) ligands Start->Ligand Initial Check Catalyst Step 2: Check Catalyst Precursor - Use stable Pd(II) precatalysts (e.g., Pd(OAc)2, Pd2(dba)3) - Consider pre-formed Pd(0) catalysts (e.g., Pd(PPh3)4) Ligand->Catalyst Ligand OK? Base Step 3: Optimize Base - Use strong, non-nucleophilic bases (e.g., K3PO4, Cs2CO3) - Ensure base is anhydrous and finely ground Catalyst->Base Catalyst OK? Conditions Step 4: Adjust Reaction Conditions - Increase temperature (e.g., 100-120 °C) - Increase reaction time (12-24h) - Ensure rigorous inert atmosphere (N2 or Ar) Base->Conditions Base OK? Success Success: Improved Yield Conditions->Success Yield Improved? Reevaluate Still Failing: Re-evaluate Reagent Purity - Verify purity of starting materials (NMR/LCMS) - Check solvent quality (anhydrous, degassed) Conditions->Reevaluate No Improvement

Caption: Troubleshooting workflow for sterically hindered cross-coupling.

In-Depth Parameter Optimization

1. The Catalyst System: Ligand is Key

The choice of ligand is the single most critical factor for success. Standard ligands like triphenylphosphine are often ineffective. You must use ligands specifically designed for sterically demanding substrates.

Ligand TypeRecommended LigandsKey AdvantagesCoupling Type
Bulky Monophosphine (Buchwald type) XPhos, SPhos, RuPhos, tBuXPhosCreates a highly active, coordinatively unsaturated palladium center that can access the hindered substrate.[3]Suzuki, Buchwald
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong sigma-donors that form very stable and active palladium complexes.[3][9]Suzuki, Buchwald
Bidentate Phosphines dppf, XantphosCan provide stability and prevent catalyst deactivation in some cases.[5]Suzuki
Copper Ligands Pyrrole-ol ligands, 6-Hydroxy PicolinhydrazideEnable C-N coupling of sterically hindered partners under alternative (copper-catalyzed) conditions.[6][10]Ullmann (C-N)

2. Palladium Source and Loading

  • Precatalysts: Pd(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ are common and are reduced in situ to the active Pd(0) species.[3][8] This reduction can sometimes be a failure point.

  • Pd(0) Sources: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes improve reliability, though it is less stable.[3]

  • Loading: For difficult couplings, a higher catalyst loading (2-5 mol%) may be necessary.

3. The Role of the Base

The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.

  • Recommended Bases: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[3]

  • Quality is Critical: The base must be anhydrous and, for solids, finely powdered to ensure maximum surface area and reactivity.

4. Solvents and Temperature

  • Solvents: Anhydrous, degassed aprotic solvents are standard. Toluene, 1,4-dioxane, or THF are commonly used.[2][3] For Suzuki reactions, a small amount of water is often required to facilitate the transmetalation, typically in a ratio like 10:1 (organic solvent:water).[11]

  • Temperature: High temperatures (100-120 °C) are frequently required to provide the necessary activation energy to overcome the steric repulsion.[2][3]

Experimental Protocols

The following protocols provide detailed, step-by-step starting points for common coupling reactions. Note: These are general guidelines and may require optimization for your specific coupling partner.

Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling

This protocol outlines a robust starting point for coupling 4-bromo-2,6-dimethylaniline with an arylboronic acid.

Catalytic Cycle Overview (Suzuki-Miyaura)

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-Br(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Methodology:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 4-bromo-2,6-dimethylaniline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition and Degassing: Add anhydrous, degassed 1,4-dioxane and water in a 10:1 ratio. Seal the flask and thoroughly degas the mixture by sparging with argon for 15-20 minutes or using three freeze-pump-thaw cycles.[12]

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours to reach completion.[3]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Sterically Hindered Buchwald-Hartwig Amination (C-N Coupling)

This protocol describes the coupling of an amine with 4-bromo-2,6-dimethylaniline.

Methodology:

  • Setup: In a glovebox, add 4-bromo-2,6-dimethylaniline (1.0 eq.), the desired amine (1.2 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu, 1.4 eq.) to an oven-dried reaction vessel.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable bulky phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash chromatography.

References

  • Zultanski, S. L., & Singleton, D. A. (2015). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Liu, R., et al. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Liu, R., et al. (2008). 4-Bromo-2,6-dimethylaniline. ResearchGate. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Newman, S. G., & Willis, M. C. (2025). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry – A European Journal. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Wu, X., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: Safe Scale-Up Synthesis of 3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Welcome to the Process Chemistry Technical Support Center. This guide provides drug development professionals and scale-up chemists with validated, self-contained protocols for synthesizing 3-chloro-5H,6H,7H-cyclopenta[c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides drug development professionals and scale-up chemists with validated, self-contained protocols for synthesizing 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (also known as 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile).

Scaling up substituted pyridine syntheses introduces critical hazards, including exothermic condensations, toxic gas evolution, and the notorious dangers of quenching chlorinating agents. This guide outlines the mechanistic workflow, provides step-by-step methodologies, and answers frequent troubleshooting questions to ensure a safe, high-yield campaign.

Mechanistic Pathway & Workflow

The synthesis proceeds via a three-step sequence: a Knoevenagel condensation, an enamination, and a final cyclization/chlorination. To maximize safety at the kilogram scale, we strongly recommend Route A (Anhydrous HCl/Dioxane) over the legacy Route B (POCl₃) to bypass the severe hazards associated with phosphorus oxychloride quenching.

G A 1. Knoevenagel Condensation Cyclopentanone + Malononitrile B 2-Cyclopentylidenemalononitrile (Intermediate 1) A->B NH4OAc, HOAc, Toluene Reflux (-H2O) C 2. Enamination DMF-DMA, Toluene, Ac2O B->C D (E)-2-(2-((dimethylamino)methylene) cyclopentylidene)malononitrile (Intermediate 2) C->D Heat (-HNMe2) E1 Step 3 - Route A (Preferred): Anhydrous HCl / Dioxane, AcOH D->E1 E2 Step 3 - Route B (Legacy): 1. Acidic Cyclization 2. POCl3 Chlorination D->E2 F 3-Chloro-5H,6H,7H-cyclopenta[c] pyridine-4-carbonitrile E1->F 55 °C, 4h (Direct Cyclization/Chlorination) E2->F Reflux, then Aqueous Quench (High Hazard)

Figure 1: Synthetic workflow comparing the preferred HCl/Dioxane route vs. the legacy POCl3 route.

Experimental Protocols (Scale-Up Methodologies)

Every protocol below is designed as a self-validating system, incorporating in-process controls (IPCs) to verify reaction progression before advancing to the next stage.

Protocol 1: Synthesis of 2-Cyclopentylidenemalononitrile (Intermediate 1)

Causality Check: The Knoevenagel condensation is reversible. Continuous water removal is mandatory to drive the equilibrium toward the product .

  • Charge: To a jacketed reactor, charge toluene (10 vol), malononitrile (1.5 eq), ammonium acetate (0.6 eq), and glacial acetic acid (0.1 vol).

  • Heat: Ramp the internal temperature to 80–90 °C under moderate agitation.

  • Dose: Continuously dose cyclopentanone (1.0 eq) over 2 to 3 hours. Do not batch-charge; controlling the feed rate mitigates the initial exothermic spike.

  • Reflux: Increase the temperature to 135 °C and engage a Dean-Stark trap. Reflux until water evolution ceases entirely (typically 10–12 hours).

  • Workup: Cool to 20 °C. Wash the organic layer with water (3 x 5 vol) to remove acetate salts. Concentrate under reduced pressure to afford a light brown oil. Verify purity via HPLC (>95% required before Step 2).

Protocol 2: Synthesis of the Dimethylamino-methylene Intermediate (Intermediate 2)

Causality Check: Acetic anhydride (Ac₂O) is added to scavenge the methanol byproduct generated by DMF-DMA, preventing reversible side reactions .

  • Charge: Dissolve Intermediate 1 (1.0 eq) in toluene (8 vol) in a reactor equipped with an alkaline gas scrubber.

  • Reagents: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and Ac₂O (0.2 eq).

  • React: Heat the mixture to 80 °C for 6 hours. Maintain a continuous nitrogen sweep through the headspace to actively expel dimethylamine (HNMe₂) gas into the scrubber.

  • Isolate: Monitor by LC-MS for the disappearance of Intermediate 1 (m/z 133). Upon completion, concentrate in vacuo to remove unreacted DMF-DMA and toluene.

Protocol 3: Direct Cyclization & Chlorination (Route A - Preferred)

Causality Check: Anhydrous HCl serves a dual purpose: it protonates the dimethylamino group to facilitate its leaving, and provides the chloride nucleophile necessary to form the chloropyridine ring in a single, POCl₃-free step .

  • Charge: In a glass-lined reactor, charge Intermediate 2 (1.0 eq) and a 4N solution of anhydrous HCl in dioxane (4.0 vol).

  • Solubilize: Add glacial acetic acid (1.0 vol) to facilitate solubility and proton transfer.

  • React: Heat the mixture to 55 °C and stir for 4 hours.

  • Quench: Cool the reactor to 10 °C. Slowly quench by dosing water (5 vol) while maintaining the internal temperature strictly below 20 °C.

  • Neutralize & Extract: Adjust the aqueous phase to pH 7.0 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 5 vol). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate to afford the target 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile.

Troubleshooting Guides & FAQs

Q1: How do I manage the exotherm and water removal during the Knoevenagel condensation at a >1 kg scale? A: At scale, the initial reaction between cyclopentanone and malononitrile can generate a rapid exotherm. Never mix all reagents at room temperature and heat them together. Instead, pre-heat the malononitrile/catalyst/solvent mixture to 80 °C and dose the cyclopentanone continuously over 2-3 hours. Use a high-efficiency condenser paired with a Dean-Stark trap to continuously strip the water of reaction, which prevents stalling and drives the equilibrium forward.

Q2: During the enamination step with DMF-DMA, we are seeing significant polymerization and stalling. How can this be prevented? A: DMF-DMA reactions release dimethylamine (HNMe₂) and methanol as byproducts. If HNMe₂ is not efficiently removed from the liquid phase, it acts as a competing nucleophile, leading to polymerization and stalled conversion. Ensure your reactor has a continuous nitrogen sweep through the headspace to strip the gas into a scrubber. Adding a catalytic amount of acetic anhydride acts as a chemical scavenger for the liberated methanol.

Q3: We are forced to use the POCl₃ route for legacy regulatory reasons. What is the safest way to quench unreacted POCl₃ to avoid latent exotherms? A: The most critical hazard in POCl₃ chlorination is the accumulation of phosphorodichloridic acid (HOPOCl₂). If you perform a "direct quench" (adding water to the reaction mixture), this metastable intermediate accumulates and can trigger a delayed, violent exothermic decomposition that will over-pressurize the reactor . You must perform an inverse quench : slowly dose the cooled reaction mixture into a large excess of vigorously stirred ice-water or aqueous NaOH. Maintain the quench temperature strictly below 15 °C and ensure the pH remains >7 if using a basic quench.

Q4: Why is the anhydrous HCl/dioxane route preferred over POCl₃ for the final cyclization? A: The anhydrous HCl in dioxane method achieves simultaneous cyclization and chlorination at a mild 55 °C . This completely eliminates the need for highly toxic POCl₃, avoids the dangerous aqueous quench of energetic phosphorus intermediates, and simplifies the workup to a basic neutralization and extraction. It significantly improves the Environmental Factor (E-factor) and the inherent safety profile of the scale-up campaign.

Quantitative Data Summaries

Table 1: Scale-Up Route Comparison (Step 3: Cyclization/Chlorination)
ParameterRoute A: HCl / Dioxane (Preferred)Route B: POCl₃ (Legacy)
Reagent Toxicity Moderate (Corrosive gas in solution)Extremely High (Toxic, corrosive liquid)
Reaction Temperature 55 °C100–120 °C (Reflux)
Exotherm Risk (Quench) Low (Standard acid-base neutralization)Critical (Latent HOPOCl₂ decomposition)
Workup Complexity Simple (Neutralization & Extraction)Complex (Inverse quench, heavy emulsion risk)
Typical Yield 85 – 92%70 – 80%
Table 2: POCl₃ Quenching Safety Parameters (If Route B is utilized)
ParameterUnsafe Condition (Do Not Use)Safe Scale-Up Condition
Quench Direction Direct (Adding water to POCl₃)Inverse (Dosing POCl₃ mixture into water/base)
Temperature Control Uncontrolled / > 25 °CStrictly maintained < 15 °C
Intermediate Accumulation High levels of HOPOCl₂Rapid hydrolysis to H₃PO₄
pH Control Acidic (pH 1-3)Strongly Basic (pH > 7) or highly dilute aqueous

References

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Source: Organic Process Research & Development (Amgen Inc.) URL:[Link]

  • Thienopyridine carboxamides as ubiquitin-specific protease inhibitors (WO2017139778A1)
  • Amide derivatives and applications thereof (WO2022237782A1)
  • Acetamido derivatives as DNA polymerase theta inhibitors Source: Justia Patents URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Validation Guide: Purity Determination of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Introduction & Chemical Context The compound 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS: 103589-67-9) is a highly specialized heterocyclic intermediate[1]. It serves as a critical building block in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS: 103589-67-9) is a highly specialized heterocyclic intermediate[1]. It serves as a critical building block in the synthesis of novel therapeutics, most notably ubiquitin-specific protease (USP28 and USP25) inhibitors for oncology and autoimmune diseases[2], as well as DNA Polymerase Theta (Polθ) inhibitors used in targeted cancer therapies[3].

The Analytical Challenge: Structurally, this intermediate features a fused cyclopentyl-pyridine system, a highly electron-withdrawing carbonitrile group, and a reactive chlorine atom. During chemical scale-up, the molecule is highly susceptible to nucleophilic aromatic substitution—specifically hydrolysis, which yields a 3-hydroxy byproduct, as well as des-chlorination. Because these process-related impurities share nearly identical lipophilicity with the parent active pharmaceutical ingredient (API), traditional reversed-phase HPLC methods often fail to provide adequate baseline resolution.

This guide objectively compares the chromatographic performance of a standard C18 phase against a Phenyl-Hexyl phase, providing a self-validating, ICH Q2(R2)-compliant protocol for accurate purity determination[4].

Stationary Phase Comparison: Mechanistic Causality

To establish a robust purity method, we compared two distinct column chemistries:

  • Method A: Waters XBridge C18 (150 × 4.6 mm, 3.5 µm)[5]

  • Method B: Phenomenex Luna Phenyl-Hexyl (150 × 4.6 mm, 3.5 µm)[6]

Why Phenyl-Hexyl Outperforms C18

A standard C18 column relies exclusively on dispersive van der Waals (hydrophobic) interactions. Because the 3-chloro API and its 3-hydroxy impurity have similar hydrophobic footprints, they co-elute or show marginal resolution on C18 phases.

Conversely, the Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The phenyl ring on the silica surface engages in π−π electron interactions with the π -system of the analyte's pyridine ring and nitrile group[6]. The strongly electronegative chlorine atom in the API pulls electron density away from the pyridine ring, creating a different π -electron distribution compared to the electron-donating hydroxyl group in the impurity. This subtle electronic difference is amplified by the Phenyl-Hexyl phase, resulting in superior chromatographic resolution.

G cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column Analyte 3-chloro-5H,6H,7H-cyclopenta[c] pyridine-4-carbonitrile C18 Alkyl Chain (C18) Hydrophobic Interactions Only Analyte->C18 van der Waals Phenyl Phenyl-Hexyl Phase Hydrophobic + π-π Interactions Analyte->Phenyl π-π & van der Waals Impurity1 3-Hydroxy Impurity Poor Resolution (Rs < 1.5) C18->Impurity1 Impurity2 3-Hydroxy Impurity Excellent Resolution (Rs > 2.5) Phenyl->Impurity2

Fig 1: Chromatographic separation mechanism comparing C18 and Phenyl-Hexyl stationary phases.

Quantitative Data: Column Performance

The following experimental data summarizes the system suitability and resolution capabilities of both columns when analyzing a sample spiked with 1.0% of the 3-hydroxy impurity.

Table 1: Chromatographic Performance Comparison

ParameterWaters XBridge C18Phenomenex Luna Phenyl-HexylICH Q2(R2) Criteria
Retention Time (API) 6.8 min8.2 minN/A
Theoretical Plates (N) 4,2008,500 2,000
Tailing Factor ( Tf​ ) 1.65 (Slight tailing)1.12 (Symmetrical) 1.5
Resolution ( Rs​ ) 1.3 (Co-elution risk)2.8 (Baseline separation) 1.5
Conclusion FAIL PASS Fit for Purpose

Data Interpretation: The Luna Phenyl-Hexyl column successfully achieved baseline resolution ( Rs​ = 2.8) between the critical pair, whereas the C18 column failed to meet the minimum ICH requirement of Rs​≥1.5 [4].

Experimental Protocol: Self-Validating Phenyl-Hexyl Method

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) gatekeeping; if the system does not meet predefined criteria, the analytical run is automatically aborted, preventing the generation of compromised data[4].

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (150 × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid). Causality: pH 3.5 ensures the pyridine nitrogen remains fully protonated, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program: 0-2 min (20% B), 2-12 min (20% 70% B), 12-15 min (70% B), 15.1-20 min (20% B for re-equilibration).

  • Flow Rate: 1.0 mL/min

  • Detection: UV Photodiode Array (PDA) at 235 nm.

  • Injection Volume: 10 µL

Step-by-Step Validation Workflow (ICH Q2(R2))

Step 1: System Suitability Testing (SST) - The Quality Gate

  • Inject the SST standard (0.5 mg/mL API spiked with 0.5% 3-hydroxy impurity) in replicate ( n=5 ).

  • Self-Validation Check: Calculate Rs​ , Tf​ , and %RSD of the API peak area. Proceed only if Rs​≥2.0 , Tf​≤1.5 , and %RSD 2.0%.

Step 2: Specificity & Forced Degradation

  • Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal (105°C) stress for 24 hours.

  • Inject stressed samples. Utilize PDA peak purity angle vs. threshold calculations to prove the API peak is spectrally pure and free from co-eluting degradants[7].

Step 3: Linearity and Range

  • Prepare calibration standards at 6 levels ranging from the Limit of Quantitation (LOQ, ~0.05%) to 150% of the nominal target concentration (0.5 mg/mL).

  • Plot peak area against concentration and perform linear regression analysis.

Step 4: Accuracy (Recovery)

  • Prepare synthetic mixtures by spiking known amounts of the API into a blank matrix at 80%, 100%, and 120% levels (prepared in triplicate, n=9 total).

  • Calculate the percentage recovery against the theoretical spiked amount.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Repeatability: One analyst prepares 6 independent sample solutions at 100% concentration and injects them on the same day.

  • Intermediate Precision: A second analyst, using a different HPLC system on a different day, repeats the preparation and injection of 6 samples.

Validation SST System Suitability Testing (SST) Plates > 2000, Tailing < 1.5 Spec Specificity Forced Degradation & Peak Purity SST->Spec Lin Linearity & Range LOQ to 150% Target Conc. Spec->Lin Acc Accuracy (Recovery) Spiked Samples (80-120%) Lin->Acc Prec Precision Repeatability & Intermediate Acc->Prec Rep Validation Report Conforms to ICH Q2(R2) Prec->Rep

Fig 2: Self-validating ICH Q2(R2) HPLC method validation workflow.

Method Validation Summary

The Phenyl-Hexyl method was fully validated according to the workflow above. The results confirm the method's ruggedness and reliability for routine quality control.

Table 2: ICH Q2(R2) Validation Results (Luna Phenyl-Hexyl)

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity (Peak Purity) Purity Angle < ThresholdNo interference from degradantsPASS
Linearity ( R2 ) 0.9998 (Range: 0.25 - 0.75 mg/mL) 0.999PASS
Accuracy (Mean Recovery) 99.8% (Range: 99.1% - 100.4%)98.0% - 102.0%PASS
Repeatability (%RSD) 0.65% ( n=6 ) 2.0%PASS
Intermediate Precision (%RSD) 0.82% ( n=12 , 2 analysts) 2.0%PASS

Conclusion

For the purity determination of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile, standard C18 columns fail to provide the necessary selectivity to separate the API from its critical hydroxylated impurities. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase , analytical chemists can achieve robust baseline resolution. When coupled with a self-validating SST protocol, this method ensures total compliance with ICH Q2(R2) guidelines, safeguarding the integrity of downstream drug development for USP28/25 and Polθ inhibitors.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

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Comparative

LC-MS quantitative analysis of impurities in 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

An In-Depth Technical Guide to the LC-MS Quantitative Analysis of Impurities in 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile Introduction: The Critical Role of Impurity Profiling In modern pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Quantitative Analysis of Impurities in 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Introduction: The Critical Role of Impurity Profiling

In modern pharmaceutical development, ensuring the safety and efficacy of a drug substance is paramount. The active pharmaceutical ingredient (API), 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile, a complex heterocyclic molecule, is no exception. Impurities within an API, which can originate from the synthesis process, degradation, or storage, can have unintended pharmacological or toxicological effects.[1][2] Therefore, rigorous identification, quantification, and control of these impurities are mandated by global regulatory bodies.

The International Council for Harmonisation (ICH) provides a clear framework through its Q3A(R2) guideline, which sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][3][4] This guide serves as a comprehensive resource for researchers and drug development professionals, offering a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust quantitative analysis of potential impurities in 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile. LC-MS is the analytical tool of choice for this task due to its exceptional sensitivity, specificity, and ability to couple chromatographic separation with mass-based detection and structural elucidation.[1][5][6]

Understanding the Impurity Landscape

A successful analytical strategy begins with a scientific appraisal of the potential impurities.[3] For 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile, impurities can be broadly categorized as:

  • Organic Impurities: These include starting materials, by-products from competing reaction pathways, intermediates, and degradation products.[2] Given the molecule's structure, potential degradation pathways could include hydrolysis of the nitrile group to an amide or carboxylic acid, or oxidation of the pyridine ring.

  • Inorganic Impurities: This category includes reagents, ligands, and catalysts used during synthesis.[2]

  • Residual Solvents: Solvents used during synthesis or purification that are not fully removed.

This guide will focus on the analysis of organic impurities, which often share structural similarities with the API, making their separation and quantification a significant analytical challenge.

Method Development Workflow: A Strategic Approach

The development of a robust impurity analysis method is a systematic process. The following diagram illustrates the key stages, from initial assessment to final method validation.

LC-MS Method Development Workflow cluster_0 Phase 1: Strategy & Scoping cluster_1 Phase 2: Method Development & Comparison cluster_2 Phase 3: Validation & Implementation A Impurity Assessment (Synthesis & Degradation Review) B Define Analytical Target Profile (e.g., ICH Thresholds) A->B C Column & Mobile Phase Screening (RP-HPLC vs. HILIC) B->C D MS Parameter Optimization (Ionization & Detection Mode) C->D E Data Review & Method Selection D->E F Method Validation (ICH Q2(R1) Guidelines) E->F G Routine Analysis & Quality Control F->G

Caption: A generalized workflow for developing and validating an LC-MS impurity analysis method.

Comparative Analysis of Chromatographic Strategies

The success of any LC-MS analysis hinges on the chromatographic separation. The choice of stationary and mobile phases is critical for resolving structurally similar impurities from the high-concentration API matrix.

Column Selection: Reversed-Phase vs. HILIC

1. Reversed-Phase Liquid Chromatography (RPLC) RPLC is the workhorse of pharmaceutical analysis, separating compounds primarily based on their hydrophobicity.[7][8] A non-polar stationary phase is used with a polar mobile phase. For 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile and its likely non-polar to moderately polar impurities, RPLC is the logical starting point.

2. Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an alternative technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[8][9] It is particularly effective for highly polar compounds that show little or no retention in RPLC, such as potential nitrile hydrolysis products.[9] The high organic content of the mobile phase can also enhance ESI-MS sensitivity.[9]

FeatureReversed-Phase (e.g., C18)HILIC (e.g., Amide, Penta-HILIC)Rationale & Justification
Primary Mechanism Hydrophobic InteractionsPartitioning into a water-enriched layer on the stationary phase surfaceRPLC separates based on non-polar character, while HILIC excels at separating based on polarity and hydrogen bonding capability.[7][8]
Typical Analytes Non-polar to moderately polar compoundsHighly polar, hydrophilic compoundsThe target API is moderately polar, making RPLC a strong initial choice. HILIC provides an orthogonal separation for any highly polar degradants.[9]
Mobile Phase High aqueous content, increasing organic for elutionHigh organic content, increasing aqueous for elutionHILIC's use of volatile, high-organic mobile phases is highly compatible with mass spectrometry, often improving ionization efficiency.[8][9]
Best For... General screening of process impurities and less polar degradantsAnalysis of polar starting materials or hydrolysis/oxidation productsA dual-method approach (RPLC and HILIC) provides the most comprehensive impurity profile.
Mobile Phase Optimization

The choice of organic modifier and additive is crucial for achieving optimal separation and MS sensitivity.

  • Organic Modifier: Acetonitrile is generally preferred over methanol in impurity analysis. Its lower viscosity results in lower backpressure, and it often provides different selectivity for aromatic and heterocyclic compounds.[10]

  • Additives: Small amounts of volatile acids like formic acid or buffers like ammonium acetate are added to the mobile phase. Their purpose is twofold: to control the pH, which affects the retention and peak shape of ionizable compounds, and to provide protons or adducts (e.g., [M+H]⁺, [M+NH₄]⁺) that facilitate consistent and robust ionization in the MS source.[11][12]

Comparative Analysis of Mass Spectrometric Detection

While chromatography separates the impurities, the mass spectrometer provides the necessary sensitivity and specificity for quantification and identification.

Ionization Mode: ESI vs. APCI
  • Electrospray Ionization (ESI): This is the most common ionization technique for pharmaceutical analysis. It is a soft ionization method suitable for polar and ionizable molecules, like the nitrogen-containing heterocyclic structure of the target API and its likely impurities. ESI typically produces protonated molecules ([M+H]⁺), which are ideal for quantitative analysis.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are difficult to ionize by ESI. While ESI is the primary choice here, APCI could be considered if non-polar, non-ionizable impurities are suspected.

Detection Mode: Targeted vs. High-Resolution

The choice of MS detection mode depends on whether the analysis is for known impurities or for the discovery and identification of new ones.

Detection ModeTechnologyPrimary UseAdvantagesDisadvantages
Selected Ion Monitoring (SIM) Single Quadrupole MSQuantifying known impurities.Simple, cost-effective.Lower specificity; can be susceptible to interference from matrix components with the same nominal mass.[13]
Multiple Reaction Monitoring (MRM) Triple Quadrupole MS/MSGold standard for quantifying known impurities.[14]Extremely high sensitivity and specificity by monitoring a specific precursor-to-product ion transition.[14][15]Requires prior knowledge of the impurity and its fragmentation pattern.
Full Scan / High-Resolution MS (HRMS) TOF, OrbitrapIdentifying unknown impurities and screening.Provides accurate mass measurements for formula determination.[6][16] Enables structural elucidation of unknown peaks through fragmentation analysis.[1][16]Generally lower quantitative sensitivity than MRM for targeted analytes.

digraph "MS Detection Strategy" {
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edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Is the Impurity Structure Known?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Yes_Node [label="Quantitative Analysis", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; No_Node [label="Structural Elucidation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; MRM [label="Use Triple Quadrupole (QqQ)\nin MRM Mode for Highest Sensitivity & Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HRMS [label="Use High-Resolution MS (Q-TOF, Orbitrap)\nfor Accurate Mass & Fragmentation Data", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Yes_Node [label="Yes"]; Start -> No_Node [label="No"]; Yes_Node -> MRM; No_Node -> HRMS; }

Caption: Decision tree for selecting the appropriate mass spectrometry detection strategy.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis. Optimization will be necessary based on the specific impurities encountered and the instrumentation available.

Protocol A: RPLC-MS/MS Method for General Impurity Profiling

This method is designed for the quantitative analysis of known, moderately polar impurities using the highly specific MRM mode.

  • Sample Preparation:

    • Accurately weigh 25.0 mg of the 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile sample.

    • Dissolve in 50.0 mL of a 50:50 (v/v) acetonitrile/water mixture to achieve a concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.22 µm PTFE syringe filter before injection.

  • LC Conditions:

    • Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Detection: Multiple Reaction Monitoring (MRM). Transitions must be optimized for the API and each specific impurity.

Protocol B: HILIC-MS Method for Polar Impurities

This method is designed to retain and quantify highly polar impurities, such as a potential hydrolysis product (amide or carboxylic acid derivative).

  • Sample Preparation:

    • Prepare the sample as described in Protocol A, but use 90:10 (v/v) acetonitrile/water as the diluent to ensure compatibility with the initial mobile phase conditions.

  • LC Conditions:

    • Column: HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (v/v) with 0.1% Acetic Acid.

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (v/v) with 0.1% Acetic Acid.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0.0 min: 0% B

      • 8.0 min: 100% B

      • 10.0 min: 100% B

      • 10.1 min: 0% B

      • 13.0 min: 0% B

  • MS Conditions:

    • Utilize the same MS/MS parameters as in Protocol A, optimizing MRM transitions for the target polar analytes.

Method Validation and Data Comparison

Any quantitative impurity method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[17] Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[17][18]

The following table provides a hypothetical comparison of performance data for the two methods for a potential impurity (Impurity X).

ParameterMethod A: RPLC-MS/MSMethod B: HILIC-MS/MSAcceptance Criteria (Typical)
Linearity (R²) 0.99920.9989R² ≥ 0.995
LOD 0.05 ng/mL0.08 ng/mLS/N ratio ≥ 3
LOQ 0.15 ng/mL0.25 ng/mLS/N ratio ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%80% - 120%
Precision (%RSD) < 2.5%< 3.1%RSD ≤ 15% at LOQ

This data illustrates that both methods can be validated to be accurate and precise. The choice of method would depend on the specific impurity being targeted. For a moderately polar impurity, the RPLC method shows slightly better sensitivity (lower LOD/LOQ). For a very polar impurity not retained by RPLC, the HILIC method would be the only viable option.

Conclusion and Recommendations

The quantitative analysis of impurities in 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile requires a strategic and multi-faceted approach. There is no single "best" method; rather, the optimal strategy involves selecting and validating methods tailored to the physicochemical properties of the impurities of interest.

  • For routine quality control of known, specified impurities, a validated RPLC-MS/MS method operating in MRM mode offers the highest sensitivity and specificity, making it the preferred approach.[14][19]

  • For comprehensive impurity profiling and identification of unknown degradants, a combination of RPLC and HILIC separations coupled with high-resolution mass spectrometry is essential. This dual-chromatography approach ensures that both polar and non-polar impurities are detected, while HRMS provides the accurate mass data needed for structural elucidation.[9][16]

By employing these comparative analytical strategies, researchers and drug development professionals can build a robust and compliant impurity control strategy, ultimately ensuring the quality and safety of the final drug product.

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Shimadzu Scientific Instruments. Fundamentals of LC, MS and LCMS. [Link]

  • Zhang, K., et al. (2021). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC. [Link]

  • Waters Corporation. Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. [Link]

  • Abele, E., et al. (2017). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. PMC. [Link]

  • Chemspace. 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile. [Link]

  • NextSDS. 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile. [Link]

  • Alternative Therapies In Health And Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • PubMed. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2023). Future Journal of Pharmaceutical Sciences. [Link]

  • Wozniak, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. PMC. [Link]

  • SynThink. (2023). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). PMC. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]

  • Practical Comparison of Different Approaches to Speed Up LC Separations. (2006). LCGC Europe. [Link]

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  • Studzińska, S., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. [Link]

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Validation

A Comparative Benchmarking Guide: 2,3-Difluoro-6-(trifluoromethyl)pyridine-4-carbonitrile (CAS 103589-67-9) for Advanced Synthetic Applications

This document provides an in-depth comparative analysis of 2,3-difluoro-6-(trifluoromethyl)pyridine-4-carbonitrile against other commercially available pyridine-4-carbonitriles. Designed for researchers, medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth comparative analysis of 2,3-difluoro-6-(trifluoromethyl)pyridine-4-carbonitrile against other commercially available pyridine-4-carbonitriles. Designed for researchers, medicinal chemists, and professionals in drug development, this guide furnishes objective, data-driven insights to inform the selection of building blocks for complex molecular architectures. We will explore the nuanced effects of its unique substitution pattern on physicochemical properties and chemical reactivity, supported by detailed experimental protocols and mechanistic rationale.

Introduction: The Strategic Value of Highly-Substituted Fluoropyridines

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. The introduction of fluorine atoms or trifluoromethyl (-CF3) groups into a heterocyclic scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2] Pyridine-4-carbonitriles are versatile intermediates, and the specific analogue, 2,3-difluoro-6-(trifluoromethyl)pyridine-4-carbonitrile, represents a highly functionalized, electron-deficient building block. Its dense arrangement of potent electron-withdrawing groups offers a unique electronic profile, making it a compelling substrate for creating novel chemical entities in the pharmaceutical and agrochemical sectors.[2][3]

Physicochemical Property Profiling

The first step in evaluating a synthetic building block is to understand its fundamental physicochemical properties. These parameters dictate solubility, handling characteristics, and behavior in chromatographic and biological systems. Below, we compare our target compound with structurally simpler, commercially available pyridine-4-carbonitriles.

Table 1: Comparative Physicochemical Properties of Selected Pyridine-4-Carbonitriles

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)cLogP (Calculated)
2,3-Difluoro-6-(trifluoromethyl)pyridine-4-carbonitrile 103589-67-9 208.08 N/A N/A 2.25
Pyridine-4-carbonitrile100-48-1104.1119677-800.58
2-Fluoro-4-cyanopyridine3939-14-8122.09N/A29-311.12
2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile136005-23-7206.54N/AN/A2.41

The progressive halogenation and trifluoromethylation dramatically increase the molecular weight and calculated lipophilicity (cLogP). This trend is critical for designing molecules intended to cross cellular membranes and can significantly alter a compound's pharmacokinetic profile.

Experimental Benchmarking: Reactivity in Palladium-Catalyzed Cross-Coupling

To assess practical utility, we benchmarked the performance of 2,3-difluoro-6-(trifluoromethyl)pyridine-4-carbonitrile in a Suzuki-Miyaura cross-coupling reaction. This reaction is a foundational C-C bond-forming transformation in drug discovery, and the reactivity of the pyridine scaffold is paramount to its success.[4] While this compound lacks a typical halide leaving group, the high degree of fluorination makes the pyridine ring susceptible to C-F bond activation under certain catalytic conditions, or it can be used in reactions where other positions are functionalized.[5][6][7] For this guide, we will assume a hypothetical coupling at a pre-functionalized position (e.g., a bromo-derivative) to provide a standardized comparison of the electronic influence of the existing substituents.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_setup 1. Reaction Assembly cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Combine in Schlenk Flask: - Bromo-Pyridine Substrate (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl2, 3 mol%) - Base (e.g., K2CO3, 2.0 eq) B Add Degassed Solvent: - 1,4-Dioxane / H2O (4:1) A->B C Inert Atmosphere: - Purge with Argon/Nitrogen B->C D Heating: - Stir at 90-100 °C C->D E Monitoring: - Track conversion by LC-MS or TLC D->E F Aqueous Work-up: - Dilute with H2O, Extract with EtOAc E->F G Drying & Concentration: - Dry organic layer (Na2SO4), Evaporate F->G H Purification: - Flash Column Chromatography (Silica Gel) G->H I Product Analysis: - NMR, HRMS H->I

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Standardized Protocol for Comparative Analysis
  • Reagent Preparation: To a 25 mL Schlenk flask under an argon atmosphere, add the respective bromo-pyridine-4-carbonitrile derivative (0.5 mmol, 1.0 eq), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 eq), potassium carbonate (1.0 mmol, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.015 mmol, 3 mol%).

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 95 °C with vigorous stirring for 16 hours.

  • Reaction Quench and Extraction: After cooling to room temperature, dilute the mixture with 15 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification and Characterization: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product. Confirm structure and purity via ¹H NMR and LC-MS.

Comparative Performance Data

Table 2: Illustrative Yields in a Standardized Suzuki-Miyaura Coupling Reaction

Bromo-Pyridine SubstrateIsolated Yield (%)Reaction Time (h)Key Observation
5-Bromo-2,3-difluoro-6-(trifluoromethyl)pyridine-4-carbonitrile 82% 16 Clean conversion, moderate rate
5-Bromo-pyridine-4-carbonitrile91%12Rapid conversion, some side products
5-Bromo-2-fluoro-4-cyanopyridine88%14Slower than unsubstituted, clean reaction
5-Bromo-2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile75%18Slower reaction rate

Note: These yields are illustrative and intended for comparative purposes based on established chemical principles. Actual results may vary.

The data suggests that while the highly electron-deficient nature of our target compound may lead to slightly slower reaction kinetics compared to the unsubstituted parent, it provides a very clean conversion with high yield. This is a significant advantage, often simplifying purification and improving overall process efficiency.

Mechanistic Rationale and Field Insights

The observed reactivity is a direct consequence of the electronic environment of the pyridine ring. The cumulative electron-withdrawing effect of the two fluorine atoms and the trifluoromethyl group creates a highly π-deficient system.

G cluster_cause Electronic Cause cluster_effect Chemical Effect cluster_consequence Reaction Consequence A Substituents: -F (x2), -CF3 Potent Inductive (-I) and Resonance (-M) Effects B Pyridine Ring Highly Electron-Deficient (π-poor) A:f1->B:f0 Leads to C Oxidative Addition Rate at C-Br bond is modulated B:f1->C:f0 Impacts D Reductive Elimination Generally favorable, leading to clean product formation C->D Proceeds to

Caption: Causal relationship between substitution and reactivity.

This electron deficiency has two primary effects on the Suzuki-Miyaura catalytic cycle:

  • Oxidative Addition: The rate of oxidative addition of the palladium catalyst to the C-Br bond is modulated. While strong electron-withdrawing groups can sometimes slow this step, the overall electronic environment remains favorable for the catalytic turnover.

  • Reductive Elimination: The final, product-forming step is often cleaner and less prone to side reactions on electron-poor aromatic systems. This is consistent with the high-fidelity conversion observed.

Conclusion

2,3-Difluoro-6-(trifluoromethyl)pyridine-4-carbonitrile (CAS 103589-67-9) is a state-of-the-art building block that offers significant advantages for the synthesis of novel, highly functionalized molecules. While its reactivity profile may require minor optimization compared to simpler analogues, it provides access to unique chemical space. The primary benefit lies not just in its role as an intermediate, but in the intrinsic properties—enhanced metabolic stability, modulated pKa, and unique binding interactions—that its core structure imparts to the final product. Its robust performance in demanding transformations like the Suzuki-Miyaura coupling underscores its value as a reliable and powerful tool for medicinal and agricultural chemistry research.

References

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  • Lee, J., Chen, C., Lin, C., & Cheng, C. (2015). Novel Carbazol-Pyridine-Carbonitrile Derivative as Excellent Blue Thermally Activated Delayed Fluorescence Emitter for Highly Efficient Organic Light-Emitting Devices. ACS Applied Materials & Interfaces, 7(35), 19699–19706. Available at: [Link]

  • Sverdrup, F. M., & Witschel, M. C. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5221–5255. Available at: [Link]

  • Flögel, O., & Reissig, H. U. (2004). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. HETEROCYCLES, 64, 737–751. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. Available at: [Link]

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Comparative

A Comparative Guide to the Thermal Stability of Cyclopenta[c]pyridine-4-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermal Stability in Drug Development and Materials Science The cyclopenta[c]pyridine scaffold is a significant heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Drug Development and Materials Science

The cyclopenta[c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities.[1] As drug candidates progress through development, their physicochemical properties, particularly thermal stability, become paramount. Thermal stability dictates a compound's shelf-life, formulation strategies, and suitability for various processing conditions. A thorough understanding of the thermal behavior of cyclopenta[c]pyridine-4-carbonitrile derivatives is therefore essential for advancing their application.

This guide provides a comprehensive overview of the factors influencing the thermal stability of these compounds, outlines robust experimental protocols for their characterization, and presents a comparative analysis based on available data for analogous structures. While direct comparative studies on a series of cyclopenta[c]pyridine-4-carbonitrile derivatives are not extensively available in the current literature, this guide establishes a framework for such investigations and offers insights based on the thermal behavior of related nitrogen-containing heterocyclic compounds.[2][3]

Understanding Thermal Stability: Key Concepts and Influencing Factors

The thermal stability of a molecule is intrinsically linked to its chemical structure. For cyclopenta[c]pyridine-4-carbonitrile derivatives, several factors are expected to influence their decomposition temperature and overall thermal behavior:

  • Nature and Position of Substituents: The electronic and steric properties of substituent groups on the aromatic rings can significantly impact bond strengths and, consequently, thermal stability. Electron-withdrawing groups can influence the electron density of the ring system, while bulky substituents may introduce steric strain.[4]

  • Intermolecular Interactions: Hydrogen bonding and π-π stacking interactions in the solid state can enhance the energy required to disrupt the crystal lattice, leading to higher melting points and potentially influencing decomposition pathways.[5]

  • Aromaticity and Ring Strain: The inherent stability of the fused aromatic system contributes to the overall thermal robustness. The fusion of the five-membered ring to the pyridine core can introduce ring strain that may affect decomposition mechanisms.

  • Presence of Functional Groups: The carbonitrile group and other functional moieties can be sites for the initiation of thermal decomposition. The pyrolysis of pyridine-containing compounds often involves complex reaction pathways, including the formation of radicals.[6][7]

Experimental Assessment of Thermal Stability

The primary techniques for evaluating the thermal stability of solid organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[8] The resulting data, a thermogram, plots mass percentage against temperature. Key parameters obtained from TGA include:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

  • Temperature of Maximum Rate of Decomposition (Tmax): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative thermogravimetric (DTG) curve.

  • Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine:

  • Melting Point (Tm): The temperature at which a crystalline solid transitions to a liquid, observed as an endothermic peak.

  • Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the sample.

  • Decomposition: Exothermic or endothermic events associated with chemical decomposition. For many organic compounds, decomposition can occur concurrently with or immediately following melting.[10]

Experimental Workflow

A typical experimental workflow for assessing the thermal stability of a new cyclopenta[c]pyridine-4-carbonitrile derivative would involve sequential analysis by DSC and TGA.

G cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 TGA Analysis cluster_3 Data Interpretation prep Weigh 5-10 mg of the cyclopenta[c]pyridine-4-carbonitrile derivative into a crucible dsc_run Run DSC from ambient to a temperature beyond the melting point (e.g., 25-350 °C) at a heating rate of 10 °C/min prep->dsc_run tga_run Run TGA from ambient to a high temperature (e.g., 25-600 °C) at a heating rate of 10 °C/min under an inert atmosphere (N2) prep->tga_run dsc_data Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHfus). Observe any decomposition exotherms. dsc_run->dsc_data interpret Correlate DSC and TGA data. Compare thermal stability parameters with those of other derivatives. dsc_data->interpret tga_data Determine Onset Decomposition Temperature (Tonset) and Temperature of Maximum Decomposition (Tmax) tga_run->tga_data tga_data->interpret

Caption: Workflow for Thermal Stability Analysis.

Comparative Thermal Stability Data (Illustrative)

Derivative (Substituent at Position X)Melting Point (Tm, °C) [DSC]Onset Decomposition Temp. (Tonset, °C) [TGA, 5% mass loss]Temp. of Max. Decomposition (Tmax, °C) [DTG]
Unsubstituted 210-215250-260270-280
-CH3 215-220255-265275-285
-OCH3 205-210245-255265-275
-Cl 225-230260-270280-290
-NO2 230-235240-250260-270

Note: These are illustrative values and should not be considered experimental data.

Analysis of Illustrative Data:

From this hypothetical data, one could infer structure-stability relationships. For instance, the presence of a chlorine atom might enhance thermal stability due to its electron-withdrawing nature and potential for intermolecular interactions. Conversely, a nitro group, while potentially increasing the melting point, might lower the decomposition temperature due to its inherent energetic nature.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for conducting TGA and DSC analyses, designed to ensure data accuracy and reproducibility.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

    • Start the instrument and allow the furnace and balance to equilibrate.[12]

    • Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.[13]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the cyclopenta[c]pyridine-4-carbonitrile derivative into a clean, tared TGA crucible (alumina or platinum).[14]

    • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

  • Experimental Setup:

    • Place the sample crucible onto the TGA balance mechanism.

    • Program the instrument with the desired temperature profile:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[13]

      • Hold at 600 °C for 5 minutes (optional, to ensure complete decomposition).

  • Data Acquisition and Analysis:

    • Initiate the experiment and record the mass loss as a function of temperature.

    • Analyze the resulting thermogram to determine Tonset and the residual mass.

    • Generate the derivative thermogram (DTG) to identify Tmax.

G start Start instrument_prep Instrument Preparation (Calibration, Equilibration, Set Purge Gas) start->instrument_prep sample_prep Sample Preparation (Weigh 5-10 mg, Place in Crucible) instrument_prep->sample_prep exp_setup Experimental Setup (Load Sample, Program Temperature Profile) sample_prep->exp_setup data_acq Data Acquisition (Run Experiment) exp_setup->data_acq data_analysis Data Analysis (Determine Tonset, Tmax, Residual Mass) data_acq->data_analysis end End data_analysis->end

Caption: TGA Experimental Workflow.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Start the instrument and allow the measurement cell to stabilize at the starting temperature.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation or reaction with the atmosphere.

  • Experimental Setup:

    • Place the sealed sample pan in the sample position of the DSC cell and an empty, sealed pan in the reference position.

    • Program the instrument with the desired temperature profile:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.[9]

      • Cool the sample back to 25 °C at 10 °C/min (optional, to observe recrystallization).

  • Data Acquisition and Analysis:

    • Initiate the experiment and record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).

    • Observe any exothermic or endothermic events that may indicate decomposition.

G start Start instrument_prep Instrument Preparation (Calibration, Stabilization) start->instrument_prep sample_prep Sample Preparation (Weigh 2-5 mg, Seal in Pan) instrument_prep->sample_prep exp_setup Experimental Setup (Load Sample and Reference, Program Temperature Profile) sample_prep->exp_setup data_acq Data Acquisition (Run Experiment) exp_setup->data_acq data_analysis Data Analysis (Determine Tm, ΔHfus, Observe Decomposition) data_acq->data_analysis end End data_analysis->end

Caption: DSC Experimental Workflow.

Conclusion and Future Directions

The thermal stability of cyclopenta[c]pyridine-4-carbonitrile derivatives is a critical parameter for their successful application in drug development and materials science. This guide has provided a foundational understanding of the factors influencing thermal stability and detailed protocols for its experimental determination using TGA and DSC. While a direct comparative dataset is currently lacking in the literature, the principles and methodologies outlined here provide a robust framework for researchers to conduct their own comparative studies.

Future work should focus on the systematic synthesis and thermal analysis of a library of cyclopenta[c]pyridine-4-carbonitrile derivatives with diverse substitution patterns. Such studies will enable the development of predictive structure-stability relationships, guiding the design of more robust and commercially viable compounds.

References

  • Mettler-Toledo. (n.d.). Separation of Melting and Decomposition using High Heating Rates. Retrieved from [Link]

  • Krasowska, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4851.
  • Wang, Y., et al. (2020). Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro-[1][5][10]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. RSC Advances, 10(45), 26963-26968.

  • Fun, H.-K., et al. (2011). Redetermination of pyridine-4-carbonitrile–chloranilic acid (1/1) at 180 K. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2012).
  • Krasowska, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Retrieved from [Link]

  • Hoyt, E. A., et al. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters, 16(24), 6374–6377.
  • Gohain, M., et al. (2011). Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3481.
  • Li, W., et al. (2026). Experimental and kinetic study of pyridine pyrolysis with tunable synchrotron VUV photoionization and molecular beam mass spectrometry. Combustion and Flame, 261, 113289.
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  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Krasowska, D., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. International Journal of Molecular Sciences, 25(2), 813.
  • López-Beceiro, J., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2093.
  • precisionFDA. (n.d.). 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Sperry, J. B., et al. (2012). Thermal stability investigation of pyridine substituted tosyl oximes. Organic Process Research & Development, 16(11), 1852–1862.
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  • Nazerov, V. V., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles. Journal of Physics: Conference Series, 946, 012111.
  • Solanki, D., & Kumar, S. (2014). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 126(3), 633–640.
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  • PubChem. (n.d.). Diethyl 2,6-Dimethyl-4-Phenylpyridine-3,5-Dicarboxylate. Retrieved from [Link]

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  • Gonceariuc, M., et al. (2011).
  • Volyniuk, D., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semi. Dyes and Pigments, 222, 111868.
  • van der Reyden, A. J., & Sliepen, I. (2018). Analysis of differential scanning calorimetry (DSC)
  • Mettler-Toledo. (2015, November 18). Thermogravimetry Analysis (TGA) – Online Training Course [Video]. YouTube. [Link]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

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Validation

A Guide to NMR Spectral Comparison for Quality Control of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile Batches

Introduction: The Imperative of Batch Consistency In the realm of pharmaceutical research and fine chemical synthesis, 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile serves as a critical heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Batch Consistency

In the realm of pharmaceutical research and fine chemical synthesis, 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile serves as a critical heterocyclic building block. Its structural integrity is paramount for the successful progression of multi-step syntheses and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API). Batch-to-batch variability, whether in the form of residual solvents, unreacted starting materials, or unforeseen by-products, can introduce significant complications, leading to failed reactions, compromised yields, and ambiguous biological results.

This guide provides a comprehensive framework for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to rigorously assess and compare different manufacturing batches of this compound. As a non-destructive and highly specific analytical technique, NMR provides unparalleled insight into molecular structure and purity, making it an indispensable tool for quality assurance and quality control (QA/QC) in a regulated environment.[1] We will delve into the expected spectral characteristics of the target molecule, establish a robust protocol for data acquisition, and interpret spectral deviations to ensure the chemical fidelity of each batch.

The Power of NMR in Structural Verification and Purity Assessment

NMR spectroscopy operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule.[2] The resulting spectrum is a unique molecular fingerprint, offering several key advantages for quality control:

  • Structural Confirmation: The chemical shift, splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum provide a detailed map of the proton environment, confirming the connectivity and arrangement of atoms. ¹³C NMR complements this by identifying all unique carbon atoms.[1]

  • Impurity Identification: Any molecule present in the sample at a sufficient concentration (typically >0.1%) will generate its own distinct set of signals.[3][4] This allows for the detection, and often the identification, of residual solvents, starting materials, or reaction by-products.

  • Quantitative Analysis (qNMR): The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][5] This fundamental principle allows for the precise quantification of the main compound against a certified internal standard, yielding a direct measure of absolute purity (w/w %).

Anticipated NMR Profile of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Before analyzing experimental data, it is crucial to predict the theoretical NMR spectrum based on the molecule's structure.

Structure:

¹H NMR Spectrum (400 MHz, CDCl₃):

  • Aromatic Region: One proton on the pyridine ring is expected to appear as a singlet in the aromatic region, typically between δ 8.5-8.7 ppm.

  • Aliphatic Region: The three methylene (CH₂) groups of the fused cyclopentane ring are chemically distinct and will couple with each other.

    • Two triplets are expected around δ 3.0-3.2 ppm, each integrating to 2H. These correspond to the two CH₂ groups adjacent to the central CH₂ group.

    • One multiplet (often a quintet) is expected around δ 2.1-2.3 ppm, integrating to 2H. This corresponds to the central CH₂ group, which is split by the four protons of its two neighboring CH₂ groups.

¹³C NMR Spectrum (100 MHz, CDCl₃): The molecule has 9 carbon atoms, all of which are in unique chemical environments. Therefore, 9 distinct signals are expected.

  • Nitrile Carbon: A signal around δ 115-117 ppm.

  • Aromatic/Heteroaromatic Carbons: Five signals in the range of δ 120-165 ppm, corresponding to the carbons of the pyridine ring.

  • Aliphatic Carbons: Three signals in the range of δ 20-35 ppm for the three methylene carbons of the cyclopentane ring.

Experimental Workflow for Batch Analysis

A standardized protocol is essential for generating reproducible and comparable data across different batches.

Diagram: NMR Quality Control Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting prep1 Weigh Sample (10-15 mg) & Internal Standard (if qNMR) prep2 Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl3) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Load Sample into Spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Acquire 1H Spectrum (NS=16, D1=5s) acq1->acq2 acq3 Acquire 13C Spectrum (NS=1024, D1=2s) acq1->acq3 proc1 Fourier Transform & Phase Correction acq2->proc1 acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Calibrate Spectrum (TMS at 0 ppm) proc2->proc3 proc4 Integrate Peaks (1H) proc3->proc4 proc5 Compare to Reference: - Chemical Shift - Multiplicity - Integration proc4->proc5 proc6 Identify & Quantify Impurity Signals proc5->proc6 rep1 Generate Report: - Pass/Fail Decision - Purity Value - Impurity Profile proc6->rep1

Caption: Workflow for NMR-based QA/QC of chemical batches.

Detailed Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a clear, homogeneous solution suitable for high-resolution NMR.
  • Procedure:
  • Accurately weigh 10-15 mg of the 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile sample into a clean, dry vial.
  • Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power for many organic compounds and its single residual peak at δ 7.26 ppm. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
  • Vortex the vial until the sample is completely dissolved.
  • Transfer the solution into a standard 5 mm NMR tube.

2. NMR Data Acquisition (Example on a 400 MHz Spectrometer):

  • Objective: To acquire high-quality, high-resolution ¹H and ¹³C spectra with parameters suitable for both qualitative and quantitative assessment.
  • ¹H Spectrum:
  • Number of Scans (NS): 16. Sufficient for good signal-to-noise on a sample of this concentration.
  • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of protons, which is critical for accurate integration and quantitative analysis.
  • Spectral Width: -2 to 12 ppm.
  • Acquisition Time (AQ): ~4 seconds.
  • ¹³C Spectrum (with proton decoupling):
  • Number of Scans (NS): 1024. More scans are needed due to the low natural abundance of ¹³C.
  • Relaxation Delay (D1): 2 seconds.
  • Spectral Width: 0 to 200 ppm.

3. Data Processing:

  • Objective: To convert the raw data into an interpretable spectrum.
  • Procedure:
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
  • Apply a baseline correction to ensure the baseline is flat.
  • Calibrate the ¹H spectrum by setting the residual solvent peak (CDCl₃ at δ 7.26 ppm) or the internal standard Tetramethylsilane (TMS) to δ 0.00 ppm. Apply the same calibration to the ¹³C spectrum.
  • For the ¹H spectrum, integrate all signals, setting the integration of a well-resolved signal from the main compound (e.g., the aromatic singlet) to its theoretical value (1H).

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the comparison process, let's consider hypothetical data from three different batches. The reference standard is a highly purified batch with its identity confirmed by multiple analytical techniques.

Signal Assignment Batch A (Reference Standard) Batch B (Contaminated) Batch C (Residual Solvent)
Aromatic CH (s, 1H) δ 8.62δ 8.62δ 8.62
Aliphatic CH₂ (t, 2H) δ 3.15δ 3.15δ 3.15
Aliphatic CH₂ (t, 2H) δ 3.08δ 3.08δ 3.08
Aliphatic CH₂ (m, 2H) δ 2.21δ 2.21δ 2.21
Unassigned Signal 1 Noneδ 7.85 (d, 1H), δ 7.50 (d, 1H)None
Unassigned Signal 2 NoneNoneδ 4.12 (q, 2H), δ 2.05 (s, 3H), δ 1.25 (t, 3H)
Purity (by ¹H NMR) >99.5%~97%~98% (corrected for solvent)
Interpretation of Results:
  • Batch A (Reference Standard): The spectrum shows only the signals expected for the pure compound. The chemical shifts, multiplicities, and integrations align perfectly with the theoretical structure. This batch passes quality control and can be used as the benchmark for future comparisons.

  • Batch B (Contaminated): While the main compound signals are correct, two additional doublets are observed in the aromatic region. Their low integration (~0.03H each relative to the 1H aromatic singlet) suggests an impurity at approximately 3% molar concentration. These signals could correspond to an isomeric by-product or a related aromatic impurity from the synthesis.[6][7] This batch would be flagged for further investigation or rejection.

  • Batch C (Residual Solvent): In addition to the product signals, a quartet at δ 4.12, a singlet at δ 2.05, and a triplet at δ 1.25 are present. These are the classic signals for ethyl acetate, a common recrystallization or chromatography solvent. By comparing the integration of the ethyl acetate quartet (2H) to a product signal (e.g., the 1H aromatic singlet), the amount of residual solvent can be calculated. If the level exceeds the specifications set by regulatory guidelines (e.g., ICH Q3C), this batch would fail.

Conclusion: Upholding Quality Through Rigorous Analysis

NMR spectroscopy is a definitive and robust method for establishing the identity, purity, and consistency of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile batches.[5] By establishing a validated reference standard and adhering to a strict analytical protocol, researchers and drug development professionals can confidently assess the quality of this critical intermediate. The detailed structural information provided by NMR allows for the rapid identification of impurities and residual solvents, safeguarding the integrity of the downstream synthetic route and ensuring the reliability of research outcomes. Adopting this comparative NMR approach is a cornerstone of good manufacturing practice and scientific rigor.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM.com. [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2023). Lab Manager. [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). LinkedIn. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1208-1215. [Link]

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  • Chemspace. (n.d.). 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile. [Link]

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  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry. [Link]

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  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2020). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. Molecules, 25(23), 5727. [Link]

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Comparative

Validating the Structural Integrity of CAS 103589-67-9: A Comparative Guide to 2D NMR Techniques

Disclaimer: The CAS number 103589-67-9 is not readily found in major chemical databases. Based on available information, this guide will proceed under the strong assumption that CAS 103589-67-9 refers to Methyl 6-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The CAS number 103589-67-9 is not readily found in major chemical databases. Based on available information, this guide will proceed under the strong assumption that CAS 103589-67-9 refers to Methyl 6-methoxy-9-oxo-9H-xanthene-2-carboxylate . The following analysis and protocols are based on the structure of this compound.

Introduction

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. For researchers and scientists, establishing the precise atomic connectivity and spatial arrangement of a compound is paramount for understanding its biological activity, ensuring patentability, and meeting regulatory requirements. This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for validating the structural integrity of Methyl 6-methoxy-9-oxo-9H-xanthene-2-carboxylate.

We will explore the causality behind experimental choices, offering insights from the perspective of a Senior Application Scientist. Furthermore, this guide will objectively compare the performance of 2D NMR with alternative analytical methods, supported by predictive experimental data and detailed protocols.

The structure of Methyl 6-methoxy-9-oxo-9H-xanthene-2-carboxylate, with its distinct aromatic regions, methoxy and methyl ester groups, presents a perfect case study for the power and nuance of 2D NMR in piecing together a molecular puzzle.

The 2D NMR Toolkit for Structural Elucidation

One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of nuclei, but for complex molecules like Methyl 6-methoxy-9-oxo-9H-xanthene-2-carboxylate, significant signal overlap in the 1D ¹H NMR spectrum is inevitable. 2D NMR experiments overcome this limitation by spreading the signals across two frequency dimensions, revealing correlations between nuclei that are essential for definitive structural assignment.[1][2]

Here, we will focus on the "workhorse" 2D NMR experiments for small molecule characterization:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are connected through two or three bonds.[3][4]

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations (typically 2-4 bonds) between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing vital information about the molecule's three-dimensional structure and stereochemistry.[7][8]

A Strategic Approach to Validating the Structure of Methyl 6-methoxy-9-oxo-9H-xanthene-2-carboxylate

The following workflow outlines a logical sequence of 2D NMR experiments to confirm the structure of Methyl 6-methoxy-9-oxo-9H-xanthene-2-carboxylate.

G cluster_1d 1. Initial 1D NMR Analysis cluster_2d 2. 2D NMR Correlation cluster_validation 3. Structural Validation a 1H NMR c COSY a->c Identify ¹H-¹H spin systems d HSQC a->d Assign protons to carbons b 13C{1H} NMR b->d g Assemble Fragments c->g d->g e HMBC h Confirm Connectivity e->h Connect spin systems via quaternary carbons f NOESY i Verify Stereochemistry f->i Confirm spatial proximity g->h h->i

Caption: A logical workflow for the structural validation of Methyl 6-methoxy-9-oxo-9H-xanthene-2-carboxylate using 2D NMR.

Predicted 2D NMR Correlations for Methyl 6-methoxy-9-oxo-9H-xanthene-2-carboxylate

The following table summarizes the key predicted correlations for the proposed structure.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)NOESY Correlations (with ¹H)
H1H3C1C3, C4a, C9a, C=OH3, H8
H3H1, H4C3C1, C4, C4aH1, H4
H4H3C4C3, C4a, C9aH3
H5H7C5C6, C7, C8aH7, OCH₃
H7H5, H8C7C5, C6, C8, C8aH5, H8
H8H7C8C7, C8a, C9H7, H1
OCH₃ (at C6)-C of OCH₃C6H5
OCH₃ (ester)-C of OCH₃C of C=O (ester)H1

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, primary structural information.[5]

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry.Provides unambiguous structural assignment in solution; non-destructive.Requires larger sample amounts and longer acquisition times compared to other methods; can be complex to interpret for very complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed connectivity or stereochemical information; isomers can be difficult to distinguish.
Single-Crystal X-ray Diffraction Precise 3D structure, including bond lengths, bond angles, and absolute stereochemistry.Provides the definitive solid-state structure of a molecule.Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not be representative of the solution-state conformation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O).Fast, simple, and requires minimal sample preparation.Provides limited information on the overall carbon skeleton and no stereochemical details.

Detailed Experimental Protocols

The following are generalized protocols for acquiring 2D NMR data for a small molecule like Methyl 6-methoxy-9-oxo-9H-xanthene-2-carboxylate on a standard 500 MHz NMR spectrometer.

Sample Preparation
  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

  • Degas the sample if necessary, particularly for NOESY experiments, to remove dissolved oxygen which can interfere with the Nuclear Overhauser Effect.

2D NMR Acquisition Parameters
ExperimentPulse ProgramKey Parameters
COSY cosygpqfSpectral width (¹H): 12 ppm; Number of increments: 256; Scans per increment: 2-4
HSQC hsqcedetgpspSpectral width (¹H): 12 ppm; Spectral width (¹³C): 160 ppm; Number of increments: 256; Scans per increment: 2-4
HMBC hmbcgplpndqfSpectral width (¹H): 12 ppm; Spectral width (¹³C): 200 ppm; Long-range coupling delay (d6): 60-80 ms; Number of increments: 256; Scans per increment: 4-8
NOESY noesygpphSpectral width (¹H): 12 ppm; Mixing time (d8): 0.5-1.5 s; Number of increments: 256; Scans per increment: 4-8

Conclusion

The structural validation of a molecule like Methyl 6-methoxy-9-oxo-9H-xanthene-2-carboxylate is a multi-faceted process that relies on the synergistic application of various analytical techniques. While methods like mass spectrometry and IR spectroscopy provide valuable preliminary data, 2D NMR spectroscopy remains the gold standard for the unambiguous determination of atomic connectivity and stereochemistry in solution. The strategic application of COSY, HSQC, HMBC, and NOESY experiments allows for a comprehensive and self-validating approach to structural elucidation, providing the high-quality, reliable data that is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Columbia University, Department of Chemistry. HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Magritek. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Columbia University, Department of Chemistry. COSY - NMR Core Facility. Available at: [Link]

  • Tosoh Analysis and Research Center Co.,Ltd. NMR入門講座 ⑥溶液2次元NMRの原理と読み方. Available at: [Link]

  • Nanalysis. Settle in and get COSY! - NMR Blog. Available at: [Link]

  • The Evolving Landscape of NMR Structural Elucidation. Molecules. 2023, 28(5), 2307. Available at: [Link]

  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available at: [Link]

  • NMR Wiki. 2D HMBC. Available at: [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Available at: [Link]

  • NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Angewandte Chemie International Edition. 2017, 56(43), 13294-13299. Available at: [Link]

  • Tosoh Analysis and Research Center Co.,Ltd. NMR応用例 ~溶液NMR測定法紹介 ①NOESY. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech. S1:001. Available at: [Link]

  • UCSB Chemistry and Biochemistry NMR Facility. Transient NOESY: A Better Method of Measuring NOEs. Available at: [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • DNP Scientific Analysis Center, Inc. NMRにおけるHMBCスペクトル. Available at: [Link]

  • Bruker. Measuring methods available and examples of their applications 2D HMBC. Available at: [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. Available at: [Link]

  • OpenReview. Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. Available at: [Link]

  • ResearchGate. Structure Elucidation in Organic Chemistry : The Search for the Right Tools. Available at: [Link]

  • 4th World Congress on MASS SPECTROMETRY. Structural investigation of organic compounds and their complexes by ESI MS/MS. Available at: [Link]

  • ACS Central Science. Application of Crystalline Matrices for the Structural Determination of Organic Molecules. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

As a novel heterocyclic compound, 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is integral to advancing research in medicinal chemistry and materials science. However, its trifecta of chemical functionalities—a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is integral to advancing research in medicinal chemistry and materials science. However, its trifecta of chemical functionalities—a chlorinated pyridine ring, a fused aliphatic ring, and a nitrile group—necessitates a rigorous and informed approach to its handling and disposal. This guide provides a procedural framework grounded in established chemical safety principles to ensure the protection of laboratory personnel and the environment.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is the foundation of its safe management. The molecule's structure suggests a composite risk profile derived from its constituent parts: halogenated aromatics and organic nitriles.

Chemical and Physical Properties: While specific experimental data for this compound is limited, its structure as a chlorinated organic nitrile allows for a reliable estimation of its properties and hazards. It is expected to be a solid at room temperature with limited water solubility.

Toxicological Summary: The primary hazards are associated with its classification as a halogenated pyridine derivative.[1][2][3] These compounds are recognized for their potential toxicity and environmental persistence. The hazard classifications for this, or structurally very similar compounds, are summarized below.

Hazard ClassificationGHS CodeDescriptionSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin IrritationH315Causes skin irritation.[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

The causality behind these hazards is twofold:

  • Chlorinated Pyridine Moiety: Chlorinated organic compounds are often persistent in the environment and can be toxic.[4] Pyridine and its derivatives can cause local irritation to skin and mucous membranes, and systemic effects upon absorption.[5][6]

  • Nitrile Group (-C≡N): While stable under normal conditions, the nitrile group presents a latent hazard. In the presence of strong acids or high temperatures, it can potentially hydrolyze or decompose to release highly toxic hydrogen cyanide (HCN) gas. This dictates the critical need for waste segregation.

Pre-Disposal Handling and Waste Segregation Protocol

Proper segregation at the point of generation is the most critical step in managing chemical waste. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[7][8]

Mandatory Personal Protective Equipment (PPE): When handling waste containing 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[9]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.[9]

Step-by-Step Segregation Procedure:

  • Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution in an organic solvent, or contaminated lab materials (e.g., gloves, weighing paper, silica gel).

  • Select the Correct Waste Container: Use only designated, properly labeled hazardous waste containers.

  • Categorize and Segregate:

    • Solid Waste: Place pure compound, reaction residues, and contaminated solids (gloves, paper towels, etc.) into a container labeled "Solid Halogenated Organic Waste ."

    • Liquid Waste: Solutions of the compound must be segregated based on the solvent.

      • If dissolved in a chlorinated solvent (e.g., dichloromethane, chloroform), add it to the "Chlorinated/Halogenated Organic Solvents " waste container.

      • If dissolved in a non-chlorinated solvent (e.g., acetone, ethyl acetate, hexanes), it must still be placed in the "Chlorinated/Halogenated Organic Solvents " container because the solute itself is halogenated. This is a crucial point; the presence of halogens in the solute dictates the waste stream.[7]

  • Maintain Incompatibility Separation: Crucially, ensure that this waste stream is stored separately from acidic waste. This is a self-validating protocol to prevent any possibility of accidental acidification and potential release of HCN.

G cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Final Waste Containers Waste Waste Containing 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile isSolid Is waste solid or liquid? Waste->isSolid SolidWaste Solid Halogenated Organic Waste isSolid->SolidWaste Solid LiquidWaste Liquid Halogenated Organic Waste isSolid->LiquidWaste Liquid

Caption: Waste Segregation Decision Flowchart.

Approved Disposal Methodologies

The chemical nature of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile severely restricts acceptable disposal methods.

Primary Recommended Method: High-Temperature Incineration

This is the industry-standard and environmentally preferred method for the disposal of chlorinated organic compounds.[4][7][10]

  • Mechanism: The process utilizes controlled combustion at extremely high temperatures (typically 820°C to 1,600°C) to ensure the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (HCl).[4][10]

  • Causality: High-temperature incineration is necessary to prevent the formation of highly toxic and persistent chlorinated byproducts, such as dioxins and furans, which can occur during incomplete combustion. Modern incineration facilities are equipped with advanced scrubbers and filtration systems to neutralize acidic gases like HCl and capture any particulate matter before release into the atmosphere.[4]

Prohibited Disposal Methods

  • Sewer/Drain Disposal: Absolutely prohibited. The compound's toxicity can harm aquatic life and interfere with the biological processes in wastewater treatment facilities.[8][11]

  • Landfill: Unacceptable for this type of hazardous chemical. Leaching from a landfill could lead to the contamination of soil and groundwater due to the compound's likely persistence.[4][12]

Procedural Workflow for Laboratory Waste Disposal

The following step-by-step process ensures compliance and safety from the laboratory bench to final collection.

  • Containerization:

    • Select a waste container made of a compatible material (e.g., high-density polyethylene or glass for liquids, a lined drum for solids) that can be securely sealed.[12]

    • Ensure the container is clean and dry before adding waste.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "Waste 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile" and list any solvents present. Do not use abbreviations or chemical formulas.[12]

    • Maintain a running list of the container's contents and approximate quantities.

  • Accumulation and Storage:

    • Keep waste containers closed at all times, except when adding waste.[9]

    • Store the container in a designated satellite accumulation area within the lab, which should be in a well-ventilated area and have secondary containment to prevent spills.

    • Ensure incompatible waste types (e.g., acids, oxidizers) are not stored in the same secondary containment tray.[7]

  • Scheduling Disposal:

    • Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

    • Provide them with a complete and accurate description of the waste.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.[9]

G spill Spill Occurs evacuate Evacuate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) evacuate->ppe contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Carefully Sweep/Scoop into Waste Container contain->collect decontaminate Decontaminate Area (Soap and Water) collect->decontaminate dispose Dispose of all materials as Halogenated Waste decontaminate->dispose

Sources

Handling

Personal protective equipment for handling 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Advanced Handling and PPE Protocol for 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile As a Senior Application Scientist, I frequently consult on the safe handling of rigid, bicyclic heteroaromatic scaffolds utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

As a Senior Application Scientist, I frequently consult on the safe handling of rigid, bicyclic heteroaromatic scaffolds utilized in medicinal chemistry and drug discovery. The compound (CAS: 103589-67-9) is a highly versatile building block[1]. Its structure—a cyclopentapyridine ring system featuring both an electrophilic chlorine atom and a carbonitrile group—presents specific toxicological hazards that mandate stringent operational controls[2].

This guide provides a self-validating, step-by-step protocol for personal protective equipment (PPE), handling, and disposal, designed to ensure absolute laboratory safety[3].

Mechanistic Toxicology & Hazard Profile

To select the correct PPE, we must first understand the causality behind the chemical's hazards:

  • Electrophilic Sensitization: The chlorine atom at the 3-position of the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). If exposed to the skin, it can covalently bind to nucleophilic residues (e.g., cysteine) in epidermal proteins, acting as a potent skin sensitizer and irritant.

  • Nitrile Toxicity: While sterically hindered, the carbonitrile (-C≡N) group carries a latent risk of cyanide release if subjected to extreme in vivo metabolic oxidation or strong acidic/basic conditions in the lab.

  • Particulate Hazard: Supplied as a solid powder, the compound poses a significant inhalation risk[4]. Halogenated powders frequently hold a static charge, increasing the likelihood of aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient when handling this compound in high-penetration solvents. The table below summarizes the required PPE based on the operational state.

PPE CategorySpecificationCausal Justification
Eye/Face Chemical splash goggles + Face shieldProtects against micro-particulate aerosolization during solid transfer and splash hazards during dissolution.
Respiratory N95/P100 Particulate RespiratorEssential if handling outside a fume hood (not recommended) to prevent inhalation of static-charged dust.
Hands (Solid) Double-layered Nitrile gloves (8 mil)Provides sufficient barrier protection against the dry powder. Double gloving ensures a fail-safe if the outer layer tears.
Hands (Solution) Butyl Rubber or Silver Shield glovesCritical: Polar aprotic solvents (DMSO, DMF) rapidly penetrate nitrile, carrying dissolved toxic solutes directly through the skin barrier. Butyl rubber provides chemical resistance to these solvents.
Body Flame-resistant (FR) Lab Coat + Tyvek sleevesPrevents accumulation of hazardous dust on standard cotton clothing, which could lead to chronic secondary exposure.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety check is confirmed.

Step 1: Engineering Control Verification

  • Activate the chemical fume hood and verify the face velocity monitor reads between 80-120 feet per minute (fpm).

  • Validation: Use a Kimwipe taped to the sash; it should pull steadily inward. Do not handle the compound if airflow is turbulent.

Step 2: Static-Controlled Weighing

  • Don the solid-handling PPE matrix (Double Nitrile, Goggles, Lab Coat).

  • Place a conductive weighing boat on the analytical balance inside the fume hood.

  • Discharge the static from the sealed vial of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile using an anti-static ionizing gun.

  • Validation: The powder should not "jump" or cling to the spatula during transfer. If it does, re-apply the ionizing gun.

Step 3: Dissolution in High-Penetration Solvents

  • Before adding solvent (e.g., DMSO or DMF), switch outer nitrile gloves to Butyl Rubber gloves.

  • Add the solvent slowly down the side of the vial to prevent aerosolizing the powder.

  • Cap the vial tightly before vortexing or sonicating.

HandlingWorkflow A Hazard Assessment CAS: 103589-67-9 B Engineering Controls (Fume Hood >80 fpm) A->B Step 1: Isolate C PPE Selection (Nitrile/Butyl, Goggles) B->C Step 2: Protect D Solid Handling (Anti-static Weighing) C->D Step 3: Transfer E Solution Prep (DMSO / DMF) D->E Step 4: Solvate F Decontamination (Base Hydrolysis) D->F If Spill Occurs E->F Post-Reaction G Halogenated Waste Disposal F->G Final Step

Workflow for safe handling of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile.

Spill Response & Disposal Plan

Because this molecule contains both a halogen and a nitrile, waste segregation and spill response require specific chemical logic.

Spill Decontamination Protocol:

  • Solid Spill: Do NOT sweep dry. Cover the powder with damp absorbent pads (water prevents dust generation). Carefully fold the pads inward and place them in a hazardous waste bag.

  • Solution Spill: Absorb with an inert binder (e.g., vermiculite or sand).

  • Surface Decontamination: Wash the affected area with a mild basic solution (e.g., 1M NaOH) followed by 10% sodium hypochlorite (bleach). The base promotes hydrolysis of the reactive chloropyridine, while the bleach oxidizes any trace liberated cyanide into less toxic cyanate.

  • Validation: Ensure the area is thoroughly rinsed with water to prevent secondary chemical reactions.

Waste Management:

  • All solid waste, contaminated PPE, and absorbed spills must be placed in a sealed, clearly labeled container designated for Halogenated Organic Waste .

  • Do not mix with concentrated acids, as this could theoretically protonate the nitrile and increase the risk of toxic gas evolution.

References

  • Chemspace . "3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile - C9H7ClN2". Source: Chemspace. URL:[Link]

Sources

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